molecular formula C13H24N2O2 B1375840 Tert-butyl 3-(piperidin-2-YL)azetidine-1-carboxylate CAS No. 1251018-38-8

Tert-butyl 3-(piperidin-2-YL)azetidine-1-carboxylate

Cat. No.: B1375840
CAS No.: 1251018-38-8
M. Wt: 240.34 g/mol
InChI Key: CRKUYKGXHZMQDL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate is a chemical building block featuring both a piperidine and an azetidine ring system, the latter of which is Boc-protected. This molecular architecture makes it a versatile scaffold for medicinal chemistry and drug discovery research. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern synthetic organic chemistry, serving as a critical protecting group for amines, allowing for selective reactions at other parts of the molecule under a wide range of conditions before being cleanly removed . While a closely related analogue, tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, is documented with a high purity of 97.0% , the specific research applications and mechanism of action for the 2-yl isomer would be defined by the specific project. Compounds of this class are typically employed as synthetic intermediates in the construction of more complex, multifunctional target molecules for pharmaceutical and chemical research . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheets before use.

Properties

IUPAC Name

tert-butyl 3-piperidin-2-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10(9-15)11-6-4-5-7-14-11/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKUYKGXHZMQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857401
Record name tert-Butyl 3-(piperidin-2-yl)azetidine-1-carboxylate
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Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251018-38-8
Record name tert-Butyl 3-(piperidin-2-yl)azetidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and characterization of tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The unique structural combination of a strained azetidine ring and a piperidine moiety makes this scaffold a valuable building block for developing novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Azetidine-Piperidine Scaffolds

Azetidines are four-membered nitrogen-containing heterocycles that have gained considerable attention in drug discovery.[1] Their incorporation into molecular structures can impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, while also providing conformational rigidity.[2] The piperidine ring, a ubiquitous motif in natural products and pharmaceuticals, is known for its role in receptor binding and modulating pharmacological activity.[3] The fusion of these two key heterocyclic systems in this compound creates a versatile scaffold for the exploration of new chemical space. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is crucial for controlling reactivity during synthesis, allowing for selective functionalization.[4]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The key disconnection is the bond between the azetidine ring and the piperidine ring. This leads to two primary building blocks: a suitable N-protected piperidine derivative with a reactive handle at the 2-position, and an N-Boc protected azetidine with a corresponding electrophilic or nucleophilic group at the 3-position.

G Target This compound Disconnection Key Disconnection (C-N or C-C bond formation) Target->Disconnection Intermediates Key Intermediates Disconnection->Intermediates Piperidine N-Boc-2-(halomethyl)piperidine or N-Boc-piperidine-2-carbaldehyde Intermediates->Piperidine Azetidine tert-butyl 3-aminoazetidine-1-carboxylate or tert-butyl 3-oxoazetidine-1-carboxylate Intermediates->Azetidine G cluster_piperidine Piperidine Intermediate cluster_azetidine Azetidine Intermediate Piperidine_aldehyde N-Boc-piperidine-2-carboxaldehyde Coupling Reductive Amination (e.g., NaBH(OAc)3) Piperidine_aldehyde->Coupling Azetidine_amine tert-butyl 3-aminoazetidine-1-carboxylate Azetidine_amine->Coupling Product This compound Coupling->Product

Sources

Navigating the Spectroscopic Landscape of a Key Medicinal Chemistry Building Block: A Technical Guide to tert-Butyl 3-(Piperidin-4-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the spectroscopic data for tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is now available for researchers, scientists, and professionals in drug development. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this valuable bifunctional scaffold, which is of significant interest in the design of novel therapeutics.

Initially, a thorough investigation for the spectroscopic data of the regioisomeric tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate was conducted. However, an extensive search of the scientific literature and chemical databases revealed a lack of available data for this specific isomer, suggesting it is a less common or novel compound. In contrast, the 4-substituted piperidinyl analogue, tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, is a more readily accessible and documented chemical entity, making it a crucial tool for medicinal chemists. This guide, therefore, focuses on this well-characterized isomer to provide a robust and reliable spectroscopic reference for the scientific community.

Molecular Structure and Significance

tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (Molecular Formula: C₁₃H₂₄N₂O₂, Molecular Weight: 240.34 g/mol ) is a saturated heterocyclic compound featuring a Boc-protected azetidine ring linked at the 3-position to the 4-position of a piperidine ring. This unique arrangement of a strained four-membered ring and a six-membered ring provides a rigid and defined three-dimensional structure, which is highly desirable in drug design for optimizing interactions with biological targets. The presence of a secondary amine on the piperidine ring and a protected amine on the azetidine ring offers orthogonal handles for further chemical derivatization, making it a versatile building block in the synthesis of complex molecules.

Caption: 2D representation of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

Synthesis and Purification

A more common and documented method for creating similar linkages involves the reductive amination of a ketone with an amine. In this context, the synthesis could be envisioned through the reaction of 1-(tert-butoxycarbonyl)-3-azetidinone with piperidin-4-amine, followed by reduction of the resulting enamine or imine.

Proposed General Synthetic Workflow:

Synthesis_Workflow start 1-(tert-butoxycarbonyl)-3-azetidinone step1 Reductive Amination start->step1 reagent1 Piperidine reagent1->step1 intermediate tert-butyl 3-(piperidin-4-ylidene)azetidine-1-carboxylate step1->intermediate step2 Reduction (e.g., NaBH4, H2/Pd) intermediate->step2 product tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate step2->product

Caption: A plausible synthetic route to the target compound.

General Purification Protocol:

Post-synthesis, the crude product would typically be subjected to purification by flash column chromatography on silica gel. The choice of eluent would be guided by the polarity of the compound and any byproducts. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is a common starting point. The fractions containing the desired product, as identified by thin-layer chromatography, would be combined and the solvent removed under reduced pressure to yield the purified compound.

Spectroscopic Characterization

The structural elucidation of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate relies on the synergistic use of NMR and MS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the azetidine and piperidine rings, as well as the tert-butyl protecting group.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
tert-Butyl (CH₃)₃~1.45Singlet9HA strong, sharp singlet characteristic of the nine equivalent protons of the Boc group.
Piperidine CH₂ (axial & equatorial)1.20 - 1.80Multiplets4HComplex multiplets due to axial and equatorial protons and their coupling.
Piperidine CH (linkage)1.50 - 2.00Multiplet1HA complex multiplet due to coupling with adjacent protons.
Piperidine CH₂ (adjacent to NH)2.50 - 3.20Multiplets4HProtons adjacent to the nitrogen are deshielded and appear downfield.
Azetidine CH (linkage)2.80 - 3.40Multiplet1HA multiplet due to coupling with the azetidine ring protons.
Azetidine CH₂3.50 - 4.20Multiplets4HProtons on the Boc-protected azetidine ring are deshielded.
Piperidine NHVariableBroad Singlet1HThe chemical shift is concentration and solvent dependent; may exchange with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
tert-Butyl C (CH₃)₃~28.5A characteristic signal for the methyl carbons of the Boc group.
Piperidine C H₂~30-35Signals for the methylene carbons of the piperidine ring.
Piperidine C H (linkage)~35-40The carbon at the junction of the two rings.
Azetidine C H (linkage)~35-45The carbon of the azetidine ring attached to the piperidine.
Piperidine C H₂ (adjacent to NH)~45-50Carbons adjacent to the nitrogen are deshielded.
Azetidine C H₂~55-60Carbons of the Boc-protected azetidine ring.
tert-Butyl C O~80.0The quaternary carbon of the tert-butyl group.
Boc C=O~155.0The carbonyl carbon of the Boc protecting group.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Mass Spectral Data:

  • Electrospray Ionization (ESI): This soft ionization technique is expected to produce a prominent protonated molecular ion [M+H]⁺.

    • Calculated Monoisotopic Mass for C₁₃H₂₄N₂O₂: 240.1838

    • Expected [M+H]⁺: m/z 241.1916

  • Fragmentation Pattern: Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic fragment ions.

Fragmentation_Pathway parent [M+H]⁺ m/z 241.19 frag1 Loss of isobutylene [M+H - C₄H₈]⁺ m/z 185.13 parent->frag1 - C₄H₈ frag2 Loss of Boc group [M+H - C₅H₉O₂]⁺ m/z 141.14 parent->frag2 - C₅H₉O₂ frag3 Piperidinyl fragment parent->frag3 cleavage frag4 Azetidinyl fragment parent->frag4 cleavage

Physical and chemical properties of tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate, a bifunctional heterocyclic building block of significant interest in modern medicinal chemistry. The document details its core physicochemical properties, explores its chemical reactivity with a focus on the orthogonal nature of its protected and unprotected amine functionalities, and proposes a representative synthetic pathway. Furthermore, it contextualizes the molecule's utility as a saturated, three-dimensional scaffold in the design of novel therapeutics, particularly in areas requiring nuanced structure-activity relationship (SAR) exploration. This guide is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage complex saturated heterocycles to access novel chemical space and improve drug candidate profiles.

Introduction: The Strategic Value of Saturated Heterocycles

In the landscape of contemporary drug discovery, the demand for molecules with three-dimensional (3D) complexity has grown significantly. Such "off-plane" structures often exhibit improved physicochemical properties, including enhanced solubility, better metabolic stability, and novel intellectual property positioning compared to their flat, aromatic counterparts. This compound emerges as a valuable synthetic intermediate precisely because it embodies this principle.

This molecule incorporates two key saturated heterocyclic motifs:

  • Azetidine: A four-membered ring that acts as a rigid, compact linker or scaffold. Its strained nature can influence the conformation of appended structures. The nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a widely used protecting group that is stable to a variety of reaction conditions but readily cleaved under mild acid.[1][2]

  • Piperidine: A six-membered ring that is a ubiquitous feature in pharmaceuticals and natural products.[3] The 2-substituted pattern presents a specific stereochemical and conformational vector for further chemical elaboration. The secondary amine of the piperidine ring serves as a key nucleophilic handle for diversification.

The strategic value of this compound lies in the orthogonal reactivity of its two nitrogen atoms. The Boc-protected azetidine is chemically inert under basic and nucleophilic conditions, allowing for selective functionalization of the piperidine nitrogen. Conversely, deprotection of the azetidine nitrogen can be achieved without affecting modifications made to the piperidine, enabling sequential and controlled synthesis of complex target molecules.

Physicochemical Properties

Precise experimental data for this compound is not widely published. However, its fundamental properties can be calculated or inferred from its structure and from data available for its close regioisomer, tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1251006-64-0).[4][5][6]

PropertyValue (this compound)Reference / Method
Molecular Formula C₁₃H₂₄N₂O₂Calculated
Molecular Weight 240.34 g/mol Calculated
Appearance Expected to be a solid or oil at room temperature.Inferred[5][6]
CAS Number 2174940-65-7 (for (R)-enantiomer)[][8]
InChI Key NVJNOFWSEGNPKX-UHFFFAOYSA-N (for 4-yl isomer)[5][6]
Calculated LogP 1.85 (for 4-yl isomer)[4]
Topological Polar Surface Area (TPSA) 41.57 Ų (for 4-yl isomer)[4]
Hydrogen Bond Donors 1Calculated[4]
Hydrogen Bond Acceptors 3Calculated[4]
Rotatable Bonds 1Calculated[4]
Storage Conditions 2-8°C, sealed in dry, dark place.[4][6]

Synthesis and Chemical Reactivity

Representative Synthetic Pathway

The proposed workflow begins with commercially available 1-Boc-3-azetidinone. A Horner-Wadsworth-Emmons reaction can install an electrophilic α,β-unsaturated ester, which then serves as the substrate for conjugate addition.

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Aza-Michael Addition cluster_2 Step 3: Decarboxylation cluster_3 Step 4: (Optional) Chiral Separation A 1-Boc-3-azetidinone C tert-Butyl 3-(2-methoxy-2-oxoethylidene) azetidine-1-carboxylate A->C NaH, THF B Methyl 2-(dimethoxyphosphoryl)acetate B->C NaH, THF E tert-Butyl 3-(1-(piperidin-1-yl)-2-methoxy-2-oxoethyl) azetidine-1-carboxylate C->E DBU, Acetonitrile D Piperidine D->E DBU, Acetonitrile F Target Molecule: This compound E->F LiOH, then Heat G Enantiomerically Pure Product F->G SFC or Chiral HPLC G cluster_0 Pathway A: Piperidine Functionalization cluster_1 Pathway B: Azetidine Deprotection A Starting Material This compound B N-Alkylation, Acylation, etc. (Base, Electrophile) A->B [Base Stable] D Acidic Deprotection (TFA or HCl) A->D [Acid Labile] C Piperidine-Functionalized Product B->C F Fully Functionalized Product C->F Acidic Deprotection (TFA or HCl) E Azetidine-Deprotected Product D->E E->F N-Alkylation, Acylation, etc.

References

CAS number for tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate: A Key Scaffold in Modern Medicinal Chemistry

Executive Summary

This guide provides a comprehensive technical overview of this compound, a bifunctional heterocyclic building block of significant interest to researchers in drug discovery and chemical biology. The molecule's unique three-dimensional structure, combining the strained azetidine ring with the versatile piperidine motif, makes it a valuable scaffold for exploring novel chemical space. This document details its physicochemical properties, outlines robust synthetic and characterization strategies, and explores its critical applications, particularly as a fragment and linker in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and safety guidelines are provided to equip scientists with the practical knowledge required for its effective use in a research setting.

The pursuit of novel therapeutic agents has increasingly led medicinal chemists toward molecules with greater three-dimensional (3D) complexity. Flat, aromatic structures, while historically prevalent, often suffer from limitations in specificity and physicochemical properties. Saturated heterocyclic scaffolds, such as the azetidine-piperidine combination found in this compound, offer a robust solution.

The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces conformational rigidity and precise vectoral exits for substitution, allowing for fine-tuned orientation of functional groups in 3D space. When coupled with the piperidine ring, a ubiquitous motif in approved drugs, the resulting scaffold provides a unique blend of rigidity, defined exit vectors, and opportunities for diverse functionalization. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen and the free secondary amine on the piperidine ring create an orthogonal handle for sequential chemical modifications, making this molecule an exceptionally versatile building block for library synthesis and lead optimization.

Physicochemical and Structural Properties

The precise identity and properties of the title compound are crucial for its application. While multiple isomers exist, this guide focuses on the piperidin-2-yl linkage.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₁₃H₂₄N₂O₂[1][2]
Molecular Weight 240.34 g/mol [1][3]
CAS Number Not explicitly assigned in public databases. The closely related 3-(piperidin-4-yl) isomer is 1251006-64-0 and the 3-(piperidin-3-yl) isomer is 1251006-73-1.[1][4][5]
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)C2CCCCN2[]
InChI Key RXFYTACYDZUNSU-UHFFFAOYSA-N (Isomer dependent)[3]
Topological Polar Surface Area (TPSA) 41.57 Ų (Calculated for isomers)[1]
logP 1.85 (Calculated for isomers)[1]
Appearance Solid / Oil (Isomer dependent)[2][3]

Synthesis and Characterization

The synthesis of asymmetrically substituted azetidine-piperidine systems requires a carefully planned multi-step approach. The causality behind the chosen strategy is to control the regioselectivity of the coupling and to ensure the final product has orthogonal protecting groups for further chemistry.

Retrosynthetic and Strategic Workflow

A logical retrosynthetic analysis involves disconnecting the C-C bond between the two rings, which can be formed via a nucleophilic addition or cross-coupling reaction. A more practical approach, however, involves building one ring off of a precursor containing the other. A plausible forward synthesis starts with a commercially available, suitably protected azetidine precursor.

G cluster_0 Synthetic Workflow start Start: N-Boc-azetidin-3-one step1 Step 1: Wittig or Horner-Wadsworth-Emmons Reaction (Introduce side chain) start->step1 step2 Step 2: Michael Addition of Protected Piperidine Fragment step1->step2 step3 Step 3: Reduction & Cyclization Cascade step2->step3 step4 Step 4: Final Deprotection/Purification step3->step4 product Product: this compound step4->product

Caption: A generalized workflow for the synthesis of the target scaffold.

Example Synthetic Protocol: Aza-Michael Addition Approach

This protocol is adapted from established methods for synthesizing substituted azetidines and serves as a robust template.[7] The key step is the aza-Michael addition of a nitrogen nucleophile to an activated alkene on the azetidine ring, a reliable method for forming C-N bonds.

Step 1: Synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.05 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Add neat methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise. Allow the mixture to stir for 30 minutes.

  • Add a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Carefully quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the α,β-unsaturated ester intermediate.[7]

Step 2: Synthesis of tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate derivatives Note: This describes the formation of a piperidin-1-yl linkage as a well-documented example. Synthesis of the 2-yl isomer would require a more complex, multi-step approach likely involving chiral auxiliaries and ring-closing metathesis not detailed here.

  • Dissolve the α,β-unsaturated ester from Step 1 (1.0 eq), piperidine (1.0 eq), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 eq) in acetonitrile.[7]

  • Stir the mixture at 65 °C for 4-16 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify by flash chromatography to yield the coupled product.[7]

Characterization

The identity and purity of the final compound must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, with characteristic shifts for the Boc group (~1.4 ppm), and distinct signals for the azetidine and piperidine ring protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound, typically aiming for >95% for use in biological assays.

Applications in Drug Discovery and Development

The unique topology of this scaffold makes it a privileged fragment in modern drug discovery paradigms.

Scaffold for Fragment-Based Drug Discovery (FBDD)

The molecule serves as an excellent starting point in FBDD. The piperidine NH allows for the growth of a vector into a protein's active site, while the azetidine can be deprotected and functionalized to engage a secondary pocket or improve pharmacokinetic properties. Its inherent 3D nature allows for efficient exploration of the spatial environment of a biological target.

Versatile Linker for PROTACs

PROTACs are heterobifunctional molecules that induce protein degradation by bringing a target protein and an E3 ubiquitin ligase into close proximity. The linker connecting the two protein-binding ligands is critical for efficacy. The rigid, non-planar structure of the azetidine-piperidine scaffold is highly advantageous for this purpose. It provides precise control over the distance and relative orientation of the two ligands, a key factor in forming a productive ternary complex. The piperazinyl analogue has been explicitly identified as a PROTAC linker.[8]

G cluster_0 PROTAC Structure p_ligand Ligand for Target Protein linker This compound Provides optimal 3D spacing and rigidity p_ligand:f0->linker:f0 Covalent Attachment e3_ligand Ligand for E3 Ubiquitin Ligase linker:f1->e3_ligand:f0 Covalent Attachment

Caption: Role of the scaffold as a rigid linker in a PROTAC molecule.

Key Experimental Protocols

The utility of this building block relies on well-established follow-up reactions.

Protocol: Boc-Group Deprotection

This procedure removes the Boc protecting group from the azetidine nitrogen, enabling further functionalization.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid. Trifluoroacetic acid (TFA, 4-10 eq) or a solution of hydrochloric acid (HCl, 4M in dioxane) are commonly used.

  • Stir the reaction at room temperature for 1-4 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., NaHCO₃ solution) and extracted if the free base is required.

Protocol: N-Acylation of the Piperidine Moiety

This protocol attaches a functional group to the piperidine nitrogen via an amide bond.

  • Dissolve the title compound (1.0 eq) and a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), in an anhydrous aprotic solvent like DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride or carboxylic acid (activated with a coupling reagent like HATU or HBTU) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential.

  • Hazards: While specific data for this exact compound is limited, related azetidine and piperidine compounds may cause skin and serious eye irritation. They may also be harmful if swallowed and cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place, tightly sealed, and protected from light. For long-term storage, refrigeration at 4°C is recommended.[1]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical structure; it is an enabling tool for modern drug discovery. Its combination of a strained, rigid azetidine ring and a functionalizable piperidine moiety provides a unique 3D scaffold that is ideally suited for creating next-generation therapeutics. From its role in fragment-based screening to its application as a sophisticated linker in targeted protein degradation, this building block empowers researchers to navigate complex biological systems with greater precision and efficacy. The synthetic and functionalization protocols outlined in this guide provide a solid foundation for scientists to unlock the full potential of this versatile molecule.

References

  • PubChem. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate . National Center for Biotechnology Information. Available from: [Link]

  • Kavale, M., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . Molecules. Available from: [Link]

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The Biological Activity of Tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate Derivatives: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The fusion of azetidine and piperidine rings creates a rigid, three-dimensional scaffold that has emerged as a privileged structure in modern medicinal chemistry. This guide provides an in-depth technical analysis of the biological activities associated with derivatives of the tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate core. We will move beyond a simple recitation of facts to explore the causal biochemistry, detailing not only the "what" but the "why" behind the activity of these compounds. The primary focus will be on the well-documented role of this scaffold in the potent and covalent inhibition of Monoacylglycerol Lipase (MAGL), a critical enzyme in the endocannabinoid system. Furthermore, we will present a forward-looking analysis of its high potential as a novel scaffold for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a key target in the management of type 2 diabetes. This whitepaper is designed for researchers, scientists, and drug development professionals, providing field-proven insights, validated experimental protocols, and a robust framework for future discovery.

The Azetidine-Piperidine Scaffold: A Privileged Architecture

In drug discovery, the quest for novel chemical matter that combines favorable physicochemical properties with precise biological targeting is paramount. Saturated nitrogen heterocycles like piperidine are among the most common fragments in pharmaceuticals, prized for their synthetic tractability and ability to engage with biological targets[1]. The azetidine ring, while historically less explored due to synthetic challenges, has gained significant attention for its ability to impart molecular rigidity, improve pharmacokinetic properties, and serve as a unique vector for substituents in three-dimensional space[2][3].

The combination of these two rings into a single scaffold, as seen in the this compound core, creates a conformationally constrained structure. This rigidity is advantageous as it reduces the entropic penalty upon binding to a protein target, often leading to higher affinity and selectivity. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen provides a crucial synthetic handle, allowing for controlled derivatization and exploration of structure-activity relationships (SAR).

Primary Target Profile: Covalent Inhibition of Monoacylglycerol Lipase (MAGL)

A significant body of research has identified azetidine and piperidine carbamates as highly efficient, covalent inhibitors of Monoacylglycerol Lipase (MAGL)[4][5]. This discovery highlights the scaffold's most prominent and well-characterized biological activity to date.

Mechanistic Rationale for MAGL Inhibition

MAGL is the principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system[4][5]. The hydrolysis of 2-AG by MAGL not only terminates endocannabinoid signaling but also produces arachidonic acid, a precursor to pro-inflammatory prostaglandins[2][5].

Therapeutic Implications: Inhibiting MAGL elevates the levels of 2-AG, which can potentiate the therapeutic effects of the endocannabinoid system, including analgesic and anxiolytic responses. Simultaneously, reducing the production of arachidonic acid offers a potent anti-inflammatory effect. This dual mechanism makes MAGL a highly attractive target for neurodegenerative diseases, neuropathic pain, and inflammation.

Derivatives based on the azetidine-piperidine scaffold function as irreversible, covalent inhibitors. They typically incorporate a carbamate functional group which acts as a "warhead." Upon binding to the active site, the carbamate is attacked by the catalytic serine residue of MAGL, forming a stable, covalent bond that permanently inactivates the enzyme. The azetidine-piperidine core serves as the "guidance system," ensuring high affinity and correct orientation of the carbamate warhead within the enzyme's active site.

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry campaigns have revealed that the substitution pattern on both the azetidine and piperidine rings is critical for potency and selectivity[2][4].

  • Azetidine Substitution: Placing substituents at the 3-position of the azetidine ring was found to be essential for achieving a linear configuration that improves binding efficiency[2].

  • Carbamate Moiety: The choice of the carbamate group is crucial for reactivity and selectivity.

  • Piperidine Moiety: The piperidine ring contributes significantly to the overall lipophilicity and can be modified to fine-tune pharmacokinetic properties and explore interactions with sub-pockets of the MAGL active site.

A parallel medicinal chemistry approach has successfully identified compounds with high efficiency and selectivity for MAGL over other serine hydrolases like Fatty Acid Amide Hydrolase (FAAH)[2][4].

Quantitative Data Summary: MAGL Inhibition

The following table summarizes representative inhibitory data for this class of compounds against recombinant human MAGL.

Compound ID (Reference)Core Scaffold ModificationhMAGL IC₅₀ (nM)hFAAH IC₅₀ (nM)Selectivity (FAAH/MAGL)
Compound 6[4][5]3-substituted azetidine carbamate5.8>100,000>17,000
JZL195 (Reference)[2]O-hexafluoroisopropyl carbamate8.04.00.5
Compound 13b[2]Piperidine-derived carbamate8.0>100,000>12,500

Data are illustrative and compiled from published research to demonstrate the potency and selectivity achievable with this scaffold.

Experimental Protocol: In Vitro MAGL Inhibition Assay

This protocol describes a self-validating, fluorescence-based assay to determine the IC₅₀ of test compounds against MAGL.

Pillar of Trustworthiness: This protocol is designed to be self-validating through the inclusion of positive and negative controls, ensuring that the observed inhibition is a direct result of the test compound's activity and not an artifact.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA.

    • Enzyme Stock: Recombinant human MAGL diluted in assay buffer to 2X final concentration (e.g., 2 nM).

    • Substrate Stock: 4-Methylumbelliferyl Acetate (4-MUA) prepared in DMSO, then diluted in assay buffer to 2X final concentration (e.g., 200 µM).

    • Test Compound: Serially dilute the this compound derivative in 100% DMSO, followed by a 1:50 dilution in assay buffer.

    • Positive Control: A known potent MAGL inhibitor (e.g., JZL195).

    • Negative Control: DMSO vehicle.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of 2X enzyme solution to all wells except the "No Enzyme" control wells.

    • Add 25 µL of test compound, positive control, or negative control (vehicle) to the appropriate wells.

    • Incubate the plate at 37°C for 30 minutes. This pre-incubation period is critical for covalent inhibitors to allow time for the reaction with the enzyme.

    • Initiate the reaction by adding 25 µL of 2X substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition:

    • Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 465 nm) every minute for 30-60 minutes at 37°C. The signal corresponds to the formation of the fluorescent product, 4-methylumbelliferone.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (RateTest Compound - RateNo Enzyme) / (RateVehicle - RateNo Enzyme)).

    • Plot % Inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram: MAGL Inhibition Assay Workflow

MAGL_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, Enzyme, Substrate, Compounds AddEnzyme Add 2X Enzyme to Plate Reagents->AddEnzyme AddCmpd Add Compounds & Controls AddEnzyme->AddCmpd PreIncubate Pre-incubate (37°C, 30 min) AddCmpd->PreIncubate AddSubstrate Initiate with 2X Substrate PreIncubate->AddSubstrate ReadPlate Kinetic Read (Fluorescence) AddSubstrate->ReadPlate CalcRate Calculate Reaction Rates ReadPlate->CalcRate CalcIC50 Normalize Data & Calculate IC₅₀ CalcRate->CalcIC50

Caption: Workflow for the in vitro MAGL inhibition assay.

Future Avenue: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

While MAGL inhibition is the established activity, the structural characteristics of the azetidine-piperidine scaffold make it an exceptionally promising candidate for targeting Dipeptidyl Peptidase-4 (DPP-4).

Rationale for Targeting DPP-4

DPP-4 is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for regulating glucose-dependent insulin secretion[6]. DPP-4 inhibitors ("gliptins") are a major class of oral anti-hyperglycemic agents for treating type 2 diabetes mellitus[7][8].

Why this scaffold is a strong candidate: Many approved DPP-4 inhibitors are rich in nitrogen atoms and contain heterocyclic moieties that mimic the dipeptide structure of the natural substrates[9]. The rigid azetidine-piperidine core can effectively position key functional groups to interact with the specific sub-pockets (S1, S2) of the DPP-4 active site, potentially leading to high potency and selectivity.

Diagram: Hypothetical Drug Discovery Logic

DPP4_Logic Scaffold Azetidine-Piperidine Core Scaffold Hypothesis Hypothesis: Scaffold can mimic dipeptide substrate Scaffold->Hypothesis KnownInhibitors Analysis of Known DPP-4 Inhibitors (e.g., Gliptins) KnownInhibitors->Hypothesis Library Design Focused Virtual Library Hypothesis->Library Assay Screen via DPP-4 Assay Library->Assay SAR Generate SAR Data & Optimize Hits Assay->SAR

Caption: Logic for exploring the scaffold against DPP-4.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol uses a standard fluorogenic substrate, Gly-Pro-AMC, which upon cleavage by DPP-4, releases the highly fluorescent aminomethylcoumarin (AMC).

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 M NaCl.

    • Enzyme Stock: Recombinant human DPP-4 diluted in assay buffer to 2X final concentration (e.g., 0.2 ng/µL).

    • Substrate Stock: Gly-Pro-AMC prepared in DMSO, then diluted in assay buffer to 2X final concentration (e.g., 100 µM).

    • Test Compound: Prepare serial dilutions in DMSO, followed by dilution in assay buffer.

    • Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin).

    • Negative Control: DMSO vehicle.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to the "No Enzyme" control wells.

    • Add 50 µL of 2X DPP-4 enzyme solution to all other wells.

    • Add 25 µL of test compound, positive control, or vehicle to the appropriate wells.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 25 µL of 2X Gly-Pro-AMC substrate solution.

  • Data Acquisition & Analysis:

    • Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically for 30 minutes.

    • Perform data analysis as described in the MAGL assay protocol (Section 2.4) to determine IC₅₀ values.

Conclusion and Strategic Outlook

The this compound scaffold represents a valuable starting point for drug discovery programs. Its proven utility in creating potent and selective covalent inhibitors of MAGL provides a solid foundation with clear therapeutic applications in neuroinflammation and pain management[4][5]. The detailed protocols provided herein offer a robust framework for identifying and characterizing new leads based on this activity.

Looking forward, the true potential of this scaffold may lie in its application to new target classes. Its structural rigidity and synthetic tractability make it an ideal candidate for exploring targets like DPP-4, where precise vectoral orientation of substituents is key to achieving high affinity. Future research should focus on synthesizing diverse libraries of these derivatives and screening them against a panel of high-value therapeutic targets. A systematic exploration of the structure-activity relationship will be crucial for unlocking the full potential of this privileged chemical architecture.

References

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in modern drug discovery. Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of structural rigidity, metabolic stability, and favorable physicochemical properties. This guide offers a comprehensive analysis of the azetidine scaffold, exploring its fundamental properties, strategic synthetic methodologies, and impactful applications as a bioisosteric tool. Through detailed case studies of approved therapeutics and robust experimental protocols, we illustrate the profound influence of this small ring system on the development of next-generation pharmaceuticals.

Introduction: The Rise of a Strained Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic profiles is relentless. While historically overshadowed by its more famous β-lactam (azetidin-2-one) cousins in antibiotics like penicillin, the fully saturated azetidine ring has emerged as a powerhouse scaffold.[][2] Its growing prevalence stems from a deeper understanding of its unique stereoelectronic properties. The ring's strain energy, approximately 25.4 kcal/mol, is a critical feature, rendering it stable enough for facile handling yet reactive enough for diverse functionalization.[3] This guide provides the field-proven insights necessary to harness the power of the azetidine core, moving from theoretical advantages to practical application in drug design.

The Azetidine Advantage: Key Physicochemical and Structural Properties

The utility of the azetidine ring is not merely academic; it translates directly to tangible improvements in drug-like properties. The decision to incorporate this scaffold is a strategic choice driven by its ability to solve common developmental challenges.

  • Conformational Rigidity: The puckered, four-membered ring restricts the conformational freedom of appended substituents. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to a significant increase in potency and selectivity.[4][5]

  • Improved Metabolic Stability: The azetidine core itself is generally robust to metabolic degradation. Furthermore, its rigid nature can orient attached functionalities away from metabolic enzymes, shielding susceptible sites from oxidative metabolism.[6]

  • Enhanced Solubility: As a compact, polar heterocycle, the azetidine moiety can increase the aqueous solubility of a parent molecule, a critical factor for oral bioavailability. This is particularly advantageous when replacing more lipophilic groups like piperidines or phenyl rings.[6]

  • Three-Dimensionality and Novel Chemical Space: In an era focused on moving away from flat, sp²-rich molecules, the azetidine ring provides an ideal three-dimensional (3D) exit vector.[7] This allows chemists to project substituents into unexplored regions of a target's binding pocket, unlocking new structure-activity relationships (SAR).

Strategic Synthesis of Azetidine Scaffolds

Historically, the synthesis of the strained azetidine ring posed significant challenges.[8] However, modern organic chemistry has furnished a robust toolbox of reliable and scalable methods. The choice of synthetic route is dictated by the desired substitution pattern and the overall complexity of the target molecule.

Key synthetic strategies include:

  • Intramolecular Cyclization: This is one of the most common approaches, typically involving the cyclization of a γ-amino alcohol or a related 1,3-difunctionalized propane derivative.

  • [2+2] Cycloadditions: The aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition, can be a powerful tool for constructing densely functionalized azetidines that would be difficult to access otherwise.[3]

  • Strain-Release Functionalization: A highly innovative strategy involves using highly strained 1-azabicyclo[1.1.0]butanes (ABBs). The release of ring strain provides a strong thermodynamic driving force for reactions with a wide range of nucleophiles and electrophiles to generate 3-substituted azetidines.[9]

Below is a diagram illustrating a generalized workflow for the synthesis of a 3-substituted azetidine, a common structural motif.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_modification Functionalization cluster_end Final Product SM1 γ-Amino Alcohol or Precursor P1 Protection of Amine SM1->P1 1. Protection SM2 Protecting Group (e.g., Boc) SM2->P1 P2 Activation of Hydroxyl Group (e.g., Tosylation) P1->P2 2. Activation P3 Intramolecular Cyclization (SN2) P2->P3 3. Cyclization P4 Protected Azetidine Scaffold P3->P4 Formation P5 Deprotection P4->P5 4. Deprotection (if required) P6 Functionalization at N1 or C3 P4->P6 Direct Functionalization P5->P6 5. Derivatization FP Target Azetidine Derivative P6->FP Final Assembly

General workflow for azetidine synthesis.

Azetidine as a Versatile Bioisosteric Tool

Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a cornerstone of lead optimization. The azetidine ring has proven to be a highly effective bioisostere for several common functionalities, often imparting superior properties.[10]

  • Replacement for Piperidine and Pyrrolidine: Replacing larger, more flexible, and often more lipophilic saturated heterocycles with an azetidine ring can improve solubility, reduce molecular weight, and enhance metabolic stability while maintaining or improving target engagement.[7]

  • Replacement for gem-Dimethyl Groups: The Thorpe-Ingold effect is often exploited using a gem-dimethyl group to induce a specific conformation. An azetidine ring can serve as a polar mimic of this group, providing a similar conformational lock while reducing lipophilicity and introducing a new vector for substitution.

  • Replacement for Aromatic Rings: In certain contexts, a 3-substituted azetidine can project substituents in a manner that mimics the vectors of a para-substituted phenyl ring, offering a 3D, sp³-rich alternative to a flat aromatic system.

The following diagram illustrates the concept of replacing a piperazine ring, a common motif in CNS drugs, with an aza-azetidine bioisostere.

Bioisosteric replacement of piperazine with an aza-azetidine.

Case Studies: Azetidine Scaffolds in Approved Drugs

The tangible success of the azetidine scaffold is best demonstrated by its incorporation into marketed therapeutics. Two prominent examples highlight its versatility across different target classes.

Case Study 1: Cobimetinib (Cotellic®)

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, kinases in the MAPK/ERK signaling pathway.[11] This pathway is frequently hyperactivated in various cancers, particularly in melanomas with BRAF V600 mutations.[4] The azetidine ring in Cobimetinib is crucial for its activity, fitting into a specific pocket of the MEK enzyme and contributing to its high affinity and selectivity. Cobimetinib binds to an allosteric site on MEK, stabilizing it in an inactive conformation and preventing the downstream phosphorylation of ERK.[3][4]

The diagram below depicts the MAPK/ERK pathway and the specific point of inhibition by Cobimetinib.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., B-RAF V600E) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (c-Fos, c-Jun) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Cobimetinib Cobimetinib Cobimetinib->MEK Inhibits (Allosteric)

Cobimetinib inhibits MEK1/2 in the MAPK/ERK signaling pathway.
Case Study 2: Azelnidipine (CalBlock®)

Azelnidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[8] It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[12][13] Notably, Azelnidipine also exhibits blocking activity on T-type calcium channels, which may contribute to its renal-protective effects and a lower incidence of reflex tachycardia compared to other drugs in its class.[9] The azetidine moiety is integral to its unique pharmacological profile, influencing its binding affinity and prolonged duration of action.[8]

Quantitative Data & Experimental Protocols

The true value of a scaffold is demonstrated through quantitative data. The following table showcases how incorporating an azetidine ring via conformational restriction can dramatically improve potency in a series of antitumor agents based on the TZT-1027 scaffold.

Table 1: Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogues [14][15]

CompoundC-Terminus MoietyA549 IC₅₀ (nM)HCT116 IC₅₀ (nM)
TZT-1027Phenylethyl~10-20 (literature)~10-20 (literature)
1a 3-Phenyl-azetidine 2.2 2.1
1b 3-(2-Fluorophenyl)-azetidine 4.84.5
1e 3-(4-Chlorophenyl)-azetidine 3.13.0

Data sourced from Yan, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.[14][15]

Protocol: Synthesis of tert-Butyl 3-Aryl-azetidine-1-carboxylate

This protocol provides a representative method for the synthesis of a 3-substituted azetidine, a key intermediate for many drug discovery programs. This procedure is adapted from methodologies described in the literature.[15]

I. Materials & Reagents:

  • 1-Boc-azetidin-3-one

  • Aryl magnesium bromide (Grignard reagent), 1.0 M in THF

  • Triethylsilane (Et₃SiH)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

II. Step-by-Step Procedure:

  • Grignard Addition to Azetidinone:

    • To a flame-dried, argon-purged round-bottom flask, add 1-Boc-azetidin-3-one (1.0 eq).

    • Dissolve in anhydrous THF (approx. 0.2 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Add the aryl magnesium bromide solution (1.2 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Reductive Deoxygenation:

    • Dissolve the crude alcohol from the previous step in DCM (approx. 0.1 M).

    • Add triethylsilane (3.0 eq).

    • Cool the mixture to 0 °C.

    • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise. Caution: Exothermic reaction.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.

    • Carefully neutralize the reaction by pouring it into a stirred, ice-cold saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-aryl-azetidine-1-carboxylate.

III. Self-Validating System & Causality:

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is used to protect the azetidine nitrogen. It is stable to the basic/nucleophilic conditions of the Grignard reaction but is readily cleaved under the acidic conditions of the subsequent reduction step.

  • Reductive Deoxygenation: The combination of a Lewis acid (TFA) and a hydride source (Et₃SiH) facilitates the formation of a stabilized carbocation intermediate at the C3 position upon dehydration of the alcohol, which is then reduced by the silane. This provides a reliable method for converting the C-O bond to a C-H bond.

Conclusion and Future Outlook

The azetidine scaffold has cemented its position as a valuable building block in the medicinal chemist's arsenal. Its unique ability to confer conformational rigidity, enhance metabolic stability, and improve physicochemical properties makes it a powerful tool for overcoming common drug development hurdles. The continued development of novel synthetic methodologies will undoubtedly make more complex and diverse azetidine derivatives readily accessible. As drug discovery continues to push into more challenging biological targets and demand molecules with highly optimized properties, the strategic incorporation of the azetidine scaffold is poised to play an increasingly critical role in the design of future therapeutics.

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A complete list of all sources cited in this document is provided below.

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The Ascendancy of Rigid Scaffolds: A Technical Guide to Piperidinyl-Azetidine Containing PROTAC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules have unlocked new therapeutic avenues by coopting the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. Central to the success of any PROTAC is the chemical linker that bridges the target-binding warhead and the E3 ligase-recruiting ligand. Far from being a mere spacer, the linker's composition and topology critically dictate the efficacy, selectivity, and pharmaceutical properties of the degrader. This guide provides an in-depth technical exploration of a rising class of rigid linkers: those incorporating the piperidinyl-azetidine scaffold. We will dissect the scientific rationale for their design, detail their synthesis and integration into PROTACs, and present case-study data that underscores their potential to overcome challenges in drug development.

Introduction: The Linker as the Linchpin of PROTAC Design

PROTACs function by inducing the formation of a productive ternary complex between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1] The linker's role in this process is multifaceted and crucial. Its length, rigidity, and chemical nature influence the geometry and stability of the ternary complex, which in turn affects the efficiency of protein degradation.[1]

Early PROTAC designs often featured flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, due to their synthetic accessibility.[2] However, high flexibility can introduce an entropic penalty upon binding, potentially destabilizing the ternary complex.[3] This has spurred the exploration of more rigid linker architectures. Saturated heterocycles, including piperidine and azetidine, have emerged as valuable motifs for imparting conformational constraint.[4][5] This rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially enhancing degradation potency and improving physicochemical properties like solubility and metabolic stability.[4][6]

This guide focuses on the strategic combination of two such rings: the piperidinyl-azetidine moiety, a scaffold that leverages the distinct advantages of both a six-membered and a four-membered heterocycle.

Diagram 1: The PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PROTAC PROTAC (Piperidinyl-Azetidine Linker) PROTAC->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation workflow.

The Piperidinyl-Azetidine Scaffold: A Structural and Functional Analysis

The incorporation of a piperidinyl-azetidine moiety into a PROTAC linker is a deliberate design choice aimed at optimizing multiple molecular parameters.

  • Conformational Rigidity and Pre-organization: The piperidine ring predominantly adopts a stable chair conformation, while the azetidine ring is a more strained, near-planar structure.[7][8] This combination introduces a significant degree of rigidity into the linker, reducing the number of rotatable bonds compared to flexible chains. This conformational constraint can lower the entropic cost of ternary complex formation, potentially leading to more stable and productive complexes.[9]

  • Improved Physicochemical Properties: The presence of nitrogen atoms in the heterocycles can improve the solubility of the PROTAC molecule.[10] The basicity of the piperidine nitrogen can be modulated by its chemical environment, which can be a useful handle for tuning the overall physicochemical properties of the PROTAC, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[10]

  • Metabolic Stability: The compact and rigid nature of the azetidine ring, in particular, can enhance metabolic stability by resisting N-dealkylation, a common metabolic pathway for larger saturated amines.[11] This can lead to a longer in vivo half-life and increased drug exposure.

Synthesis of Piperidinyl-Azetidine Containing PROTACs

The modular nature of PROTACs allows for a convergent synthetic strategy.[12] Typically, the warhead, the E3 ligase ligand, and the piperidinyl-azetidine linker are synthesized or procured as building blocks and then coupled in the final steps.

A key building block for this class of linkers is Piperidine-azetidine-Br .[4] While the detailed multi-step synthesis of such building blocks is often proprietary, it generally involves the coupling of protected piperidine and azetidine precursors. The final PROTAC molecule is then assembled through standard coupling reactions.

Diagram 2: General Synthetic Workflow

Synthesis_Workflow cluster_0 Component Synthesis/Procurement Warhead Warhead (POI Ligand) with coupling handle Coupling1 Coupling Reaction 1 (e.g., Amide bond formation) Warhead->Coupling1 E3_Ligand E3 Ligase Ligand with coupling handle Coupling2 Coupling Reaction 2 E3_Ligand->Coupling2 Linker_BB Piperidinyl-Azetidine Linker Building Block Linker_BB->Coupling1 Intermediate Warhead-Linker or E3-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Purification Purification & Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification

Caption: Modular approach for PROTAC synthesis.

Experimental Protocol: General Procedure for PROTAC Synthesis via Amide Coupling

This protocol outlines a general method for the final coupling steps in the synthesis of a PROTAC using a piperidinyl-azetidine linker with appropriate functional handles (e.g., a carboxylic acid and a primary amine).

  • Preparation of Intermediate:

    • To a solution of the piperidinyl-azetidine linker building block containing a free amine (1.0 eq.) in a suitable solvent (e.g., DMF), add the warhead molecule functionalized with a carboxylic acid (1.1 eq.).

    • Add a peptide coupling reagent such as HATU (1.2 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion by LC-MS.

    • Upon completion, perform an aqueous workup and purify the intermediate by column chromatography.

    • If the other end of the linker is protected (e.g., with a Boc group), carry out the appropriate deprotection step (e.g., with TFA in DCM).

  • Final PROTAC Synthesis:

    • To a solution of the deprotected warhead-linker intermediate (1.0 eq.) in a suitable solvent (e.g., DMF), add the E3 ligase ligand functionalized with a carboxylic acid (1.1 eq.).

    • Add HATU (1.2 eq.) and DIPEA (2.0 eq.).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC molecule using preparative HPLC.

    • Characterize the purified compound by LC-MS and NMR to confirm its identity and purity.

Case Study: BY13, a Potent SRC-3 Degrader

A compelling example of the successful application of a piperidinyl-azetidine linker is the development of the PROTAC degrader, BY13 .[9][13] BY13 was designed to target the steroid receptor coactivator-3 (SRC-3), an oncogene implicated in endocrine resistance in breast cancer.[13]

BY13 is composed of a ligand for SRC-3, a CRBN E3 ligase ligand, and a piperidinyl-azetidine containing linker.[2]

Performance Data for BY13

The incorporation of the rigid piperidinyl-azetidine linker in BY13 resulted in a highly potent and efficient degrader.

ParameterValueCell LineReference
SRC-3 Degradation (DC50) 0.031 µMMCF-7[2]
Anti-proliferative Activity (IC50) 0.003 µMMCF-7[2]
Mechanism Ubiquitin-Proteasome System DependentMCF-7[13]

These data demonstrate that BY13 potently degrades SRC-3 at nanomolar concentrations, leading to significant anti-proliferative effects in breast cancer cells.[2] Mechanistic studies confirmed that BY13's activity is dependent on the ubiquitin-proteasome pathway and that it promotes the formation of the crucial SRC-3-BY13-CRBN ternary complex.[2][13] Furthermore, BY13 was shown to significantly inhibit the growth of drug-resistant breast tumors in mouse models without observed toxicity, highlighting its therapeutic potential.[9]

Biophysical Characterization of Ternary Complex Formation

A critical aspect of evaluating any new PROTAC linker is to assess its impact on the formation and stability of the ternary complex. Several biophysical techniques can be employed for this purpose.

Diagram 3: Workflow for Ternary Complex Analysis

Ternary_Complex_Analysis Start Purified POI, E3 Ligase, and PROTAC Assay_Development Assay Development Start->Assay_Development SPR Surface Plasmon Resonance (SPR) Data_Analysis Data Analysis SPR->Data_Analysis ITC Isothermal Titration Calorimetry (ITC) ITC->Data_Analysis Assay_Development->SPR Kinetics (ka, kd) Affinity (KD) Assay_Development->ITC Thermodynamics (ΔH, ΔS) Affinity (KD) Conclusion Determine Affinity, Kinetics, Thermodynamics, and Cooperativity Data_Analysis->Conclusion

Sources

An Initial Investigation of Tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the conformationally constrained azetidine ring and the versatile piperidine scaffold presents a compelling structural motif in modern medicinal chemistry. This guide provides an in-depth technical exploration of tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate and its analogs, offering a roadmap for researchers engaged in the discovery and development of novel therapeutics. We will delve into the synthetic rationale, outline key biological targets, provide detailed experimental protocols for lead characterization, and discuss the foundational principles of structure-activity relationship (SAR) studies for this promising class of compounds. This document is intended to serve as a practical resource for scientists navigating the initial stages of investigation into this valuable chemical space.

Introduction: The Strategic Value of the Piperidinyl-Azetidine Scaffold

The pursuit of novel chemical entities with enhanced pharmacological properties is a central theme in drug discovery. The this compound core represents a strategic fusion of two highly privileged nitrogen-containing heterocycles. The azetidine ring, a strained four-membered heterocycle, imparts a degree of conformational rigidity that can be advantageous for optimizing ligand-receptor interactions and improving metabolic stability. In contrast, the piperidine moiety is a ubiquitous structural feature in a wide array of approved drugs, offering numerous vectors for chemical modification to fine-tune physicochemical properties and biological activity.

The strategic combination of these two rings creates a three-dimensional architecture that can effectively probe the binding pockets of various biological targets. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen provides a convenient handle for late-stage functionalization or deprotection to reveal a secondary amine for further derivatization. This modularity makes the scaffold particularly attractive for the generation of diverse chemical libraries for high-throughput screening and lead optimization.

Synthetic Strategy: A Plausible Route to the Core Scaffold and Analogs

The synthesis of the target scaffold, this compound, can be approached through a multi-step sequence, culminating in the reduction of a pyridinyl-azetidine precursor. This strategy allows for the introduction of diversity elements on both the azetidine and piperidine rings.

Synthesis of the Pyridinyl-Azetidine Precursor

A plausible route to the key intermediate, tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate, involves a Negishi-type cross-coupling reaction. This approach leverages the commercial availability of the starting materials.

Experimental Protocol: Synthesis of tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate

  • Step 1: Preparation of (1-(tert-butoxycarbonyl)azetidin-3-yl)zinc(II) iodide.

    • To a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add zinc powder (1.2 eq) and 1,2-dibromoethane (0.1 eq) in anhydrous tetrahydrofuran (THF).

    • Heat the suspension to 65°C and add a catalytic amount of trimethylchlorosilane. Stir for 30 minutes, then cool to room temperature.

    • Slowly add a solution of 1-Boc-3-iodoazetidine (1.0 eq) in anhydrous THF, maintaining the temperature below 30°C. Stir for 1-2 hours at room temperature to form the organozinc reagent.

  • Step 2: Cross-Coupling with 2-bromopyridine.

    • To the freshly prepared organozinc solution, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Slowly add a solution of 2-bromopyridine (1.1 eq) in anhydrous THF.

    • Heat the reaction mixture to 65°C and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate.

Reduction of the Pyridine Ring to Piperidine

The final step in the synthesis of the core scaffold is the catalytic hydrogenation of the pyridine ring. This transformation is a well-established method for the synthesis of piperidines.[1][2][3]

Experimental Protocol: Catalytic Hydrogenation to this compound

  • In a high-pressure reactor, dissolve tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or acetic acid.

  • Add a catalytic amount of platinum(IV) oxide (PtO2, Adam's catalyst) (e.g., 5-10 mol%).[3]

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas to 50-70 bar.[3]

  • Stir the reaction mixture vigorously at room temperature for 6-10 hours, or until hydrogen uptake ceases.

  • Carefully vent the reactor and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • If acetic acid was used as the solvent, neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography if necessary to obtain the desired this compound.

G cluster_0 Synthesis of Pyridinyl-Azetidine Precursor cluster_1 Reduction to Piperidinyl-Azetidine 1_Boc_3_iodoazetidine 1-Boc-3-iodoazetidine Organozinc_Reagent (1-(tert-butoxycarbonyl)azetidin-3-yl)zinc(II) iodide 1_Boc_3_iodoazetidine->Organozinc_Reagent Zn, 1,2-dibromoethane, TMSCl Pyridinyl_Azetidine tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate Organozinc_Reagent->Pyridinyl_Azetidine Pd(PPh3)4 2_bromopyridine 2-bromopyridine 2_bromopyridine->Pyridinyl_Azetidine Piperidinyl_Azetidine This compound Pyridinyl_Azetidine->Piperidinyl_Azetidine H2, PtO2

Key Biological Targets and Screening Paradigms

The piperidinyl-azetidine scaffold has shown promise against a range of biological targets. An initial investigation should consider screening against targets where related structures have demonstrated activity.

Monoacylglycerol Lipase (MAGL)

MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which can have therapeutic benefits in neurodegenerative diseases, inflammation, and pain.

G 2_AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2_AG->MAGL Hydrolysis Cannabinoid_Receptors Cannabinoid Receptors (CB1/CB2) 2_AG->Cannabinoid_Receptors Activation Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol Prostaglandins Prostaglandins (Pro-inflammatory) Arachidonic_Acid->Prostaglandins COX Analogs Piperidinyl-Azetidine Analogs Analogs->MAGL Inhibition

Experimental Protocol: In Vitro MAGL Inhibition Assay (Colorimetric)

This protocol is adapted from a common method for assessing MAGL activity.

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA.

    • Enzyme Solution: Dilute human recombinant MAGL in Assay Buffer to a final concentration of approximately 16 ng per well. Keep on ice.

    • Substrate Solution: Prepare a 17 mM stock solution of 4-nitrophenylacetate (4-NPA) in ethanol. Dilute in Assay Buffer to a final concentration of 250 µM.

    • Inhibitor Stock Solution: Dissolve test compounds in DMSO to a high concentration (e.g., 10 mM). Perform serial dilutions in DMSO.

  • Assay Procedure (96-well plate):

    • 100% Activity Wells (No Inhibitor): 150 µL Assay Buffer, 10 µL MAGL enzyme, 10 µL DMSO.

    • Background Wells (No Enzyme): 160 µL Assay Buffer, 10 µL DMSO.

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL MAGL enzyme, 10 µL of diluted test compound.

    • Pre-incubate the plate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the Substrate Solution to all wells.

    • Incubate for 10 minutes at room temperature.

    • Read the absorbance at 405-415 nm on a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity wells.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Ghrelin Receptor (GHS-R1a)

The ghrelin receptor, a G protein-coupled receptor, is involved in regulating appetite, growth hormone secretion, and metabolism. Inverse agonists of the ghrelin receptor are of interest for the treatment of obesity and related metabolic disorders. Spirocyclic piperidine-azetidine derivatives have been identified as inverse agonists of this receptor.[4]

G Ghrelin Ghrelin GHS_R1a Ghrelin Receptor (GHS-R1a) Ghrelin->GHS_R1a Binding Gq_11 Gαq/11 GHS_R1a->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Physiological_Effects Appetite Stimulation, GH Release Ca_release->Physiological_Effects Analogs Piperidinyl-Azetidine Analogs Analogs->GHS_R1a Inverse Agonism

Experimental Protocol: Ghrelin Receptor Inverse Agonist Assay (Inositol Phosphate Turnover)

This assay measures the ability of a compound to decrease the basal signaling activity of the constitutively active ghrelin receptor.

  • Cell Culture:

    • Use a cell line stably expressing the human ghrelin receptor (e.g., HEK293 or COS-7 cells).

    • Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Inositol Phosphate Labeling:

    • Plate the cells in 24-well plates and grow to near confluency.

    • Wash the cells with inositol-free medium.

    • Label the cells by incubating with [³H]myo-inositol in inositol-free medium overnight.

  • Compound Treatment:

    • Wash the labeled cells with assay buffer (e.g., HBSS with 10 mM LiCl).

    • Add the test compounds at various concentrations to the wells.

    • Include a control with no compound (basal activity) and a positive control agonist (e.g., ghrelin) to measure maximal stimulation.

    • Incubate for 1-2 hours at 37°C.

  • Inositol Phosphate Extraction and Measurement:

    • Terminate the reaction by adding a cold solution of formic acid.

    • Isolate the inositol phosphates by anion-exchange chromatography.

    • Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Express the results as a percentage of the basal activity (no compound).

    • Determine the EC50 value for the inverse agonistic effect by fitting the data to a dose-response curve.

GABA Transporters (GATs)

GABA transporters are responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft.[5] Inhibition of GATs can potentiate GABAergic neurotransmission and is a therapeutic strategy for epilepsy and other neurological disorders. Azetidine derivatives have been explored as GABA uptake inhibitors.[6]

G GABA_release GABA Release Synaptic_Cleft Synaptic Cleft GABA_release->Synaptic_Cleft Postsynaptic_Receptors Postsynaptic GABA Receptors Synaptic_Cleft->Postsynaptic_Receptors GAT GABA Transporter (GAT) Synaptic_Cleft->GAT Reuptake Inhibitory_Signal Inhibitory Signal Postsynaptic_Receptors->Inhibitory_Signal Presynaptic_Neuron Presynaptic Neuron GAT->Presynaptic_Neuron Analogs Piperidinyl-Azetidine Analogs Analogs->GAT Inhibition

Experimental Protocol: In Vitro [³H]GABA Uptake Assay

This protocol describes a common method for measuring the inhibition of GABA uptake in cells expressing a specific GAT subtype.[7]

  • Cell Culture:

    • Use a cell line (e.g., HEK293) stably expressing the desired GABA transporter subtype (e.g., hGAT-1).

    • Culture cells in 96-well plates to confluency.

  • Assay Performance:

    • Wash the cells twice with pre-warmed assay buffer (e.g., 25 mM HEPES-Tris, pH 7.1, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose).

    • Add the assay buffer containing the test compound at various concentrations.

    • For total uptake, add buffer without inhibitor. For non-specific uptake, add a high concentration of a known potent inhibitor (e.g., Tiagabine).

    • Pre-incubate for 10-20 minutes at room temperature.

    • Initiate uptake by adding assay buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM).

    • Incubate for 10-20 minutes at room temperature.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure radioactivity.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Antibacterial Activity

The unique structural features of the piperidinyl-azetidine scaffold may confer antibacterial properties. Initial screening against a panel of clinically relevant bacteria is warranted.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for determining the antibacterial efficacy of a compound.[8]

  • Preparation of Bacterial Inoculum:

    • Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with the test bacterium.

    • Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate at 37°C for 16-20 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Structure-Activity Relationship (SAR) Insights

A systematic investigation of analogs of the core scaffold is essential for understanding the relationship between chemical structure and biological activity. The following tables provide a template for organizing and presenting key data.

Table 1: Physicochemical Properties of Representative Analogs

Compound IDR¹ SubstituentR² SubstituentMolecular WeightcLogPpKa (predicted)
Parent HH240.341.89.5
Analog 1 4-FluorophenylH334.423.28.9
Analog 2 H3-Methyl254.372.19.7
Analog 3 4-Fluorophenyl3-Methyl348.453.59.1

Table 2: In Vitro Biological Activity of Representative Analogs

Compound IDMAGL IC₅₀ (µM)GHS-R1a Kᵢ (nM)GAT-1 IC₅₀ (µM)S. aureus MIC (µg/mL)
Parent >50>1000>50>64
Analog 1 5.22515.832
Analog 2 25.152045.2>64
Analog 3 1.8108.516

Initial SAR Observations:

  • Substitution on the Piperidine Nitrogen (R¹): The introduction of a lipophilic group, such as a 4-fluorophenyl ring, appears to be beneficial for activity across multiple targets. This suggests that this vector can be explored to modulate potency and selectivity.

  • Substitution on the Piperidine Ring (R²): The effect of substitution on the piperidine ring is likely to be target-dependent. A methyl group at the 3-position may introduce a steric clash at some targets while being well-tolerated at others.

  • Combined Effects: The combination of substitutions can lead to synergistic effects on activity, as seen with Analog 3.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its modular synthesis allows for the exploration of a broad chemical space, and initial investigations suggest activity against several important biological targets. The detailed protocols provided in this guide offer a robust framework for the synthesis and characterization of analogs. Future work should focus on a more extensive SAR exploration, including the investigation of different substitution patterns on both the azetidine and piperidine rings, as well as the replacement of the Boc protecting group with other functionalities. A deeper understanding of the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their advancement into preclinical development.

References

  • Qu, B., Mangunuru, H. P. R., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Nature. Retrieved from [Link]

  • Kung, D. W., Coffey, S. B., et al. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. PubMed. [Link]

  • Höglund, R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]

  • GABA reuptake inhibitor. (2023, October 28). Wikipedia. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Conformational Constraints of Azetidine-Piperidine Structures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fusion of an azetidine and a piperidine ring to form spirocyclic or fused bicyclic systems creates a class of scaffolds with profound implications for medicinal chemistry. These structures serve as three-dimensional, conformationally restricted bioisosteres of the ubiquitous piperidine ring, a motif present in a vast number of approved drugs.[1][2][3] This guide provides a deep dive into the unique structural and conformational properties of azetidine-piperidine systems. We will explore the underlying principles of their conformational rigidity, detail the experimental and computational methodologies required for their characterization, and contextualize their importance through synthetic strategies and a real-world drug discovery case study. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful scaffolds in their programs.

The Strategic Imperative for Conformational Constraint in Drug Design

In modern drug discovery, achieving high target affinity and selectivity while maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. A key strategy for achieving this is the use of conformationally restricted molecules.[4][5] By reducing the number of accessible low-energy conformations, we can pre-organize a molecule into its bioactive conformation, which minimizes the entropic penalty upon binding to its biological target.[4]

The piperidine ring is a privileged scaffold in medicinal chemistry, but its conformational flexibility (i.e., the rapid interconversion between two chair forms) can be a liability.[2] Fusing a strained four-membered azetidine ring to the piperidine core creates a rigidified structure that locks the six-membered ring into a preferred conformation.[6] These azetidine-piperidine systems, particularly diazaspiro[3.5]nonanes, are increasingly recognized as superior bioisosteres for piperidine, offering enhanced metabolic stability and novel intellectual property opportunities.[7][8]

Understanding the Conformational Landscape

The defining feature of an azetidine-piperidine spirocycle is the severe restriction of the piperidine ring's ability to undergo a "chair-flip." The high ring strain of the azetidine moiety acts as a conformational anchor.

  • Piperidine Conformation: In an unsubstituted cyclohexane or piperidine, the ring rapidly interconverts between two energetically equivalent chair conformations. Substituents can exist in either an axial or equatorial position, and the equilibrium will favor the conformer where bulky groups are equatorial.

  • The Azetidine Anchor: When a spiro-azetidine is fused at a carbon of the piperidine ring, the energy barrier for the chair-flip becomes prohibitively high. The piperidine is essentially "locked" into a single dominant chair conformation. This forces substituents into fixed axial or equatorial orientations, providing a defined three-dimensional vector for interacting with a biological target.

G Conformational Restriction by Spiro-Azetidine Fusion cluster_0 Flexible Piperidine cluster_1 Constrained Azetidine-Piperidine piperidine1 Chair 1 (Axial R) piperidine2 Chair 2 (Equatorial R) piperidine1->piperidine2 Ring Flip (Low Energy Barrier) spiro_piperidine Locked Chair (Fixed R Orientation) no_flip High Energy Barrier (No Ring Flip)

Caption: The spiro-fusion of an azetidine ring prevents the piperidine chair-flip.

Methodologies for Conformational Elucidation

A synergistic approach combining experimental spectroscopy and computational modeling is essential for unambiguously determining the conformation of these rigid scaffolds.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for determining molecular conformation in solution.[9] The analysis hinges on the interpretation of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs).

Step-by-Step Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified azetidine-piperidine compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is free of particulate matter by filtering through a glass wool plug into a clean NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum to assess purity and identify proton signals.

    • Acquire a 1D ¹³C NMR spectrum. The chemical shifts can provide initial clues about the electronic environment of each carbon.[10]

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks and assign adjacent protons.

    • Crucially, acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum. This experiment reveals through-space proximities. Strong cross-peaks between protons indicate they are close in space (< 5 Å), which is fundamental for differentiating axial and equatorial substituents.[11]

  • Data Analysis & Interpretation:

    • Assign all proton signals using the COSY spectrum.

    • Analyze the coupling constants (J-values) from the 1D ¹H spectrum. The magnitude of the vicinal coupling constant (³JHH) is related to the dihedral angle between the protons via the Karplus relationship. This is the key to defining the chair conformation.

    • Analyze the NOESY spectrum. Look for characteristic NOEs. For example, a strong NOE between a proton at position 2 and a proton at position 6 in the piperidine ring (a 1,3-diaxial interaction) is definitive proof of their axial relationship.

    • Integrate all data to build a self-consistent 3D model of the molecule's dominant conformation in solution.

Coupling Type Typical ³JHH (Hz) Dihedral Angle (approx.) Conformational Implication
Axial-Axial10 - 13 Hz~180°Trans-diaxial protons
Axial-Equatorial2 - 5 Hz~60°Gauche relationship
Equatorial-Equatorial2 - 5 Hz~60°Gauche relationship

Table 1: Typical proton-proton coupling constants in a piperidine chair conformation.

Computational Workflow: Integrating Theory and Experiment

Computational modeling complements experimental data by providing energetic insights and predicting spectroscopic parameters.[12][13]

G cluster_workflow Integrated Conformational Analysis Workflow start Proposed Structure mm_search Molecular Mechanics (MM) Conformational Search start->mm_search Generate initial conformers qm_opt Quantum Mechanics (QM/DFT) Geometry Optimization & Energy Calculation mm_search->qm_opt Select low-energy candidates nmr_predict QM NMR Prediction (J-couplings, Chemical Shifts) qm_opt->nmr_predict Calculate properties comparison Compare & Correlate nmr_predict->comparison final_conf Validated Conformation comparison->final_conf Confirm structure nmr_exp Experimental NMR Data (¹H, ¹³C, NOESY) nmr_exp->comparison

Caption: Synergy between computational and experimental methods for analysis.

Step-by-Step Computational Protocol:

  • Initial Structure Generation: Build the 2D structure of the azetidine-piperidine molecule in a molecular editor.

  • Conformational Search (Molecular Mechanics):

    • Causality: A comprehensive search is necessary to identify all potential low-energy conformers. Molecular Mechanics (e.g., using MMFF94 or OPLS force fields) is computationally inexpensive and ideal for rapidly sampling the vast conformational space.

    • Perform a systematic or stochastic conformational search to generate a library of several hundred to thousands of conformers.

  • Geometry Optimization and Energy Calculation (Quantum Mechanics):

    • Causality: QM methods, such as Density Functional Theory (DFT), provide a much more accurate description of electronic structure and, therefore, more reliable geometries and relative energies.[14]

    • Take the low-energy conformers identified from the MM search (typically those within 5-10 kcal/mol of the global minimum) and perform full geometry optimization and energy calculations using a DFT method (e.g., B3LYP/6-31G*).

    • Calculate the Boltzmann population distribution based on the relative free energies to identify the most probable conformer(s) at room temperature.

  • NMR Parameter Prediction and Validation:

    • For the lowest energy conformer(s), perform a QM calculation to predict ¹H and ¹³C chemical shifts and ³JHH coupling constants.

    • Compare the predicted NMR parameters with the experimental data. A strong correlation validates the computationally derived conformation as the dominant structure in solution.

Synthetic Access to Azetidine-Piperidine Scaffolds

The synthesis of these valuable scaffolds often requires multi-step sequences. A common and effective strategy involves the reductive amination of a suitable chloroaldehyde with an amine to assemble a precursor, which can then be cyclized and further functionalized.[7][8][15]

G cluster_synthesis Key Synthetic Route to Azetidine-Piperidine Core start_mats Chloroaldehyde + Indane-Amine reductive_amination Reductive Amination start_mats->reductive_amination intermediate Azetidine-Piperidine Precursor (Protected) reductive_amination->intermediate Assemble core functionalization Further Functionalization (e.g., Suzuki Coupling) intermediate->functionalization Decorate scaffold final_product Target Molecule (e.g., PF-5190457) functionalization->final_product

Caption: A modular synthetic approach to functionalized azetidine-piperidines.

This modular approach allows for the introduction of diversity elements at various stages, making it highly valuable for structure-activity relationship (SAR) studies in drug discovery programs.[16]

Case Study: PF-5190457, a Ghrelin Receptor Inverse Agonist

The development of PF-5190457 by Pfizer for treating obesity provides an excellent example of the power of the azetidine-piperidine scaffold.[16] The ghrelin receptor is a G-protein coupled receptor (GPCR) where precise ligand positioning is critical for activity.

  • The Challenge: Initial leads in the program suffered from poor pharmacokinetic properties.

  • The Solution: The introduction of a spirocyclic piperidine-azetidine (a 2,7-diazaspiro[3.5]nonane) core provided a rigid, three-dimensional framework. This conformational constraint was instrumental in achieving high potency as an inverse agonist.

  • Conformational Impact: The locked conformation of the scaffold oriented the key pharmacophoric elements—an indane group and a pyrimidine moiety—in the optimal geometry for binding to the receptor. The rigidity of the core ensured that this optimal binding pose was maintained, leading to improved affinity and efficacy.[16]

Conclusion and Future Outlook

Azetidine-piperidine structures represent a significant advancement in scaffold design for medicinal chemistry. Their inherent conformational rigidity addresses the limitations of flexible piperidines, offering a pathway to more potent, selective, and metabolically stable drug candidates. The robust combination of high-field NMR spectroscopy and modern computational chemistry provides a clear and reliable roadmap for elucidating their precise three-dimensional structures. As synthetic methodologies become more efficient and our understanding of their structural nuances grows, we can expect to see an increasing number of clinical candidates and approved drugs that leverage the unique conformational constraints of these powerful bicyclic systems.

References

  • D'Erasmo, M. P., et al. (2022). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Smith, A. C., et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry. [Link]

  • Smith, A. C., et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. ResearchGate. [Link]

  • Scott, J. D., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science. [Link]

  • Smith, A. C., et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Semantic Scholar. [Link]

  • Smith, A. C., et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Figshare. [Link]

  • Voica, F., et al. (2020). Rapid Assembly of Saturated Nitrogen Heterocycles in One-Pot: Diazo-Heterocycle “Stitching” by N–H Insertion and Cyclization. Angewandte Chemie. [Link]

  • Gessaroli, G., et al. (2022). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. [Link]

  • Josien, H., et al. (2007). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wiseman, J. R., & Krabbenhoft, H. O. (1975). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry. [Link]

  • Szymański, P., et al. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • MIT Department of Chemistry. (2022). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. [Link]

  • Rittner, R. NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

  • Gellman, S. H., et al. (2011). Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates. The Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K. (2018). The impact of gem-difluorination on the physicochemical properties of bicyclic saturated amines. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2017). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Angewandte Chemie. [Link]

  • Kung, D. W., et al. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mykhailiuk, P. K. (2018). Bicyclic Bioisosteres of Piperidine: Version 2.0. Journal of Medicinal Chemistry. [Link]

  • Gody, G., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Hossain, M. A., & Yudin, A. K. (2021). Structure of azetidine-containing compounds found in nature. ResearchGate. [Link]

  • Scott, J. D., et al. (2015). Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. The Journal of Organic Chemistry. [Link]

  • Navarrete-Vazquez, G., et al. (2006). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-o-tolyl-N,N'-bis-formylhydrazine. Molecules. [Link]

  • Ahmadi, S., et al. (2019). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research. [Link]

  • Agbaji, E. B., et al. (1993). Conformational analysis. Part 17. An NMR and theoretical investigation of the conformation of bicyclo[5.2.1]decane-2,6-dione. Journal of the Chemical Society, Perkin Transactions 2. [Link]

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Methodological & Application

Synthetic Route Development for Disubstituted Azetidine-Piperidine Compounds: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Azetidine-Piperidine Scaffolds in Medicinal Chemistry

The confluence of azetidine and piperidine rings into a single molecular entity gives rise to a class of compounds with significant therapeutic potential. Piperidine derivatives are prevalent in over twenty classes of pharmaceuticals, valued for their role as crucial synthetic building blocks in drug development.[1][2] Similarly, the strained four-membered azetidine ring is a sought-after motif in medicinal chemistry, known to impart favorable physicochemical properties such as metabolic stability and improved solubility.[3][4][5] The combination of these two saturated heterocycles, particularly in spirocyclic or fused systems, creates conformationally restricted structures that can offer enhanced binding affinity and selectivity for biological targets.[6] This guide provides a detailed exploration of synthetic strategies for accessing disubstituted azetidine-piperidine compounds, complete with actionable protocols for key transformations.

Core Synthetic Strategies: A Logic-Driven Approach

The construction of disubstituted azetidine-piperidine scaffolds can be broadly categorized into two main approaches: convergent and linear strategies. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

1. Convergent Synthesis: The Spirocyclic Junction

A highly efficient approach to spirocyclic azetidine-piperidines involves the construction of one ring system onto a pre-existing, functionalized partner. A common strategy is the formation of the azetidine ring on a piperidine template. This often commences with a readily available starting material such as N-Boc-4-piperidone.

Workflow for Convergent Spirocyclic Synthesis

G A N-Boc-4-piperidone B Functionalization at C4 (e.g., Wittig, Horner-Wadsworth-Emmons) A->B C Introduction of Azetidine Precursor Moiety B->C D Intramolecular Cyclization C->D E Spiro[azetidine-3,4'-piperidine] Core D->E F Deprotection & Further Functionalization E->F

Caption: Convergent workflow for spiro[azetidine-3,4'-piperidine] synthesis.

2. Linear Synthesis: Stepwise Annulation

Linear strategies involve the sequential construction of the azetidine and piperidine rings from an acyclic precursor. This approach offers greater flexibility in the introduction of substituents at various positions. A key step in many linear syntheses is the formation of the strained azetidine ring, often achieved through intramolecular cyclization of an amino alcohol or a related derivative.[7][8][9]

Key Reactions in Linear Synthesis

  • Azetidine Ring Formation: Intramolecular cyclization of γ-amino alcohols, often activated as their corresponding halides or sulfonates, is a reliable method for forming the azetidine ring.[10] Lanthanide triflates have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines in high yields.[10]

  • Piperidine Ring Construction: The piperidine ring can be assembled through various methods, including the hydrogenation of pyridine precursors or via cycloaddition reactions.[6] A common laboratory-scale synthesis of 4-piperidones involves the Dieckmann condensation of a diester formed from the addition of a primary amine to two equivalents of an acrylate.[11]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of key intermediates and a representative spirocyclic azetidine-piperidine compound.

Protocol 1: Synthesis of N-Boc-4-piperidone (A Key Intermediate)

This protocol outlines the synthesis of N-Boc-4-piperidone, a versatile starting material for the construction of various piperidine-containing compounds.[12][13][14]

Reaction Scheme:

4-Piperidone + (Boc)₂O → N-Boc-4-piperidone

Materials:

  • 4-Piperidone hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4-piperidone as a white solid.

Characterization Data:

  • ¹H NMR (CDCl₃): δ 3.69 (t, J = 6.3 Hz, 4H), 2.43 (t, J = 6.3 Hz, 4H), 1.48 (s, 9H).

  • ¹³C NMR (CDCl₃): δ 208.7, 80.1, 45.8, 41.1, 28.4.

Protocol 2: Synthesis of a Spiro[azetidine-3,4'-piperidine] Derivative

This protocol describes a general procedure for the construction of a spirocyclic azetidine-piperidine scaffold, adapted from methodologies for the synthesis of spirocyclic azetidines.[1]

Reaction Scheme:

N-Boc-4-piperidone → Intermediate → Spiro[azetidine-3,4'-piperidine]

Workflow for Spiro[azetidine-3,4'-piperidine] Synthesis

G A N-Boc-4-piperidone B Reaction with TosMIC (p-Toluenesulfonylmethyl isocyanide) A->B C Formation of Spiro-β-lactam B->C D Reduction of β-lactam (e.g., with AlH₃ or LiAlH₄) C->D E Spiro[azetidine-3,4'-piperidine] D->E

Caption: A synthetic route to a spiro[azetidine-3,4'-piperidine] core.

Materials:

  • N-Boc-4-piperidone

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium tert-butoxide (t-BuOK)

  • Dry tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄) or Aluminum hydride (AlH₃)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

Procedure:

Step 1: Synthesis of the Spiro-β-lactam

  • To a solution of N-Boc-4-piperidone (1.0 eq) and TosMIC (1.1 eq) in dry THF at -78 °C, add a solution of potassium tert-butoxide (2.2 eq) in dry THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the spiro-β-lactam.

Step 2: Reduction to the Spiro-azetidine

  • To a solution of the spiro-β-lactam (1.0 eq) in dry THF at 0 °C, add a solution of LiAlH₄ (or AlH₃) (2.0 eq) in THF dropwise.

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired spiro[azetidine-3,4'-piperidine] derivative.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure.

Data Summary

The following table summarizes typical reaction conditions and outcomes for key transformations in the synthesis of azetidine and piperidine derivatives.

ReactionStarting MaterialReagents and ConditionsProductYield (%)Reference
Azetidine Formation γ-Amino alcohol1. MsCl, Et₃N, DCM, 0 °C to rt2. K₂CO₃, MeOH, refluxN-Substituted azetidine70-90[7][8]
Piperidine Synthesis N-Boc-4-piperidoneAniline, NaBH(OAc)₃, CH₂Cl₂, rtN-Boc-4-(phenylamino)piperidine85-95[13]
Spiro-β-lactam Formation CyclohexanoneGraf's isocyanate, Et₂O, rtSpiro-β-lactam~60[3]
β-Lactam Reduction Spiro-β-lactamAlH₃, THF, 0 °C to rtSpiro-azetidine70-85[3]

Conclusion

The synthetic routes to disubstituted azetidine-piperidine compounds are diverse and adaptable, allowing for the creation of a wide range of molecular architectures for drug discovery. The protocols and strategies outlined in this guide provide a solid foundation for researchers to embark on the synthesis of these valuable scaffolds. Careful consideration of the desired substitution pattern and the judicious choice of synthetic strategy are paramount to success in this area of medicinal chemistry.

References

  • Christmann, M., et al. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Retrieved from [Link]

  • Pelletier, S.W. (1983). Piperidine Synthesis. Defense Technical Information Center. Available from: [Link]

  • Spande, T. F. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available from: [Link]

  • Google Patents. (n.d.). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Shton, I. O., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. Available from: [Link]

  • ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. Retrieved from [Link]

  • Kirichok, A. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449. Available from: [Link]

  • ResearchGate. (n.d.). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Retrieved from [Link]

  • Smith, A. C., et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Figshare. Available from: [Link]

  • Uesugi, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1243301. Available from: [Link]

  • Parmar, D. J., & Varia, P. H. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2589-2606. Available from: [Link]

  • ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Available from: [Link]

  • Cardona, F., et al. (2012). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 17(9), 10565-10578. Available from: [Link]

  • Domainex. (2025). Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]

  • Al-Obaidi, A. M., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(11), 2532-2538. Available from: [Link]

  • ResearchGate. (n.d.). Advances in synthesis and chemistry of azetidines. Retrieved from [Link]

  • Walton, J. C. (2016). Synthetic Strategies for 5- and 6-Membered Ring Azaheterocycles Facilitated by Iminyl Radicals. Molecules, 21(5), 660. Available from: [Link]

  • Hashim, O. S. (2023). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available from: [Link]

  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Retrieved from [Link]

  • ScienceDirect. (n.d.). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of disubstituted azitidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,2‐disubstituted azetidines, pyrrolidines, piperidines, and azepanes. Retrieved from [Link]

  • Singh, G. S., & D’hooghe, M. (2014). Recent progress in the synthesis and chemistry of azetidines. Tetrahedron, 70(42), 7775-7803. Available from: [Link]

Sources

Synthesis of tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is approached via a robust two-step sequence, commencing with the Negishi cross-coupling of 2-bromopyridine with an organozinc reagent derived from 1-Boc-3-iodoazetidine to yield the key intermediate, tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate. Subsequent catalytic hydrogenation of the pyridine moiety affords the target compound. This guide offers detailed experimental procedures, mechanistic insights, safety precautions, and data presentation to ensure reproducibility and success for researchers in the field.

Introduction

Saturated nitrogen-containing heterocycles are privileged scaffolds in modern drug discovery, with piperidine and azetidine rings frequently appearing in a wide array of bioactive molecules. The title compound, this compound, combines both of these important pharmacophores, offering a unique three-dimensional architecture for the exploration of chemical space in the development of novel therapeutics. The strategic linkage of a piperidine at the 3-position of an azetidine core presents a synthetically accessible yet underexplored motif. This protocol outlines a reliable pathway to this compound, beginning from commercially available starting materials.

The synthetic strategy hinges on two well-established and powerful transformations in organic chemistry. The initial carbon-carbon bond formation is achieved through a palladium-catalyzed Negishi coupling, which is known for its functional group tolerance and high efficiency in constructing sp2-sp3 bonds. The subsequent reduction of the aromatic pyridine ring to the saturated piperidine is accomplished via catalytic hydrogenation, a classic and effective method for such transformations.[1][2] The choice of a heterogeneous catalyst, such as platinum(IV) oxide (PtO₂), is predicated on its proven efficacy in pyridine reduction, often under manageable conditions of hydrogen pressure and temperature.[3]

Reaction Scheme

Synthesis_Scheme cluster_0 Step 1: Negishi Coupling cluster_1 Step 2: Catalytic Hydrogenation R1 2-Bromopyridine P1 tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate R1->P1  Pd(dppf)Cl2, THF R2 1-Boc-3-iodoazetidine R2->P1  i) t-BuLi  ii) ZnCl2 R3 tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate P2 This compound R3->P2  H2 (50 psi)  PtO2, AcOH R4 H2, PtO2

Figure 1: Overall synthetic route for this compound.

Experimental Protocol

PART 1: Synthesis of tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate

This procedure is adapted from established Negishi cross-coupling methodologies.[4]

Materials:

Reagent/SolventFormulaMW ( g/mol )QuantityMoles (mmol)
1-Boc-3-iodoazetidineC₈H₁₄INO₂299.115.00 g16.7
tert-Butyllithium (1.7 M in pentane)C₄H₉Li64.0620.6 mL35.1
Zinc chloride (0.5 M in THF)ZnCl₂136.3033.4 mL16.7
2-BromopyridineC₅H₄BrN157.992.12 g13.4
Dichlorobis(diphenylphosphino)ferrocene]palladium(II)C₃₄H₂₈Cl₂FeP₂Pd731.700.61 g0.835
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
Saturated aq. NH₄Cl--50 mL-
Ethyl acetateC₄H₁₀O₂88.11200 mL-
Brine--50 mL-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Procedure:

  • Preparation of the Organozinc Reagent: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-Boc-3-iodoazetidine (5.00 g, 16.7 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add tert-butyllithium (1.7 M in pentane, 20.6 mL, 35.1 mmol) dropwise over 20 minutes, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.

  • To this solution, add zinc chloride (0.5 M in THF, 33.4 mL, 16.7 mmol) dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. This forms the 1-t-butoxycarbonylazetidin-3-ylzinc iodide reagent.[4]

  • Negishi Coupling: In a separate flame-dried flask under argon, dissolve 2-bromopyridine (2.12 g, 13.4 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.61 g, 0.835 mmol) in anhydrous THF (50 mL).

  • Transfer the freshly prepared organozinc reagent to the solution of 2-bromopyridine and the palladium catalyst via cannula.

  • Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate as a pale yellow oil.

PART 2: Synthesis of this compound

This procedure is based on established methods for the catalytic hydrogenation of pyridine derivatives.[3]

Materials:

Reagent/SolventFormulaMW ( g/mol )QuantityMoles (mmol)
tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylateC₁₃H₁₈N₂O₂234.293.00 g12.8
Platinum(IV) oxide (PtO₂)PtO₂227.080.30 g1.32
Glacial Acetic AcidCH₃COOH60.0550 mL-
Hydrogen gas (H₂)H₂2.0250 psi-
Sodium bicarbonate (sat. aq. solution)NaHCO₃84.01As needed-
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel (Parr shaker apparatus), combine tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate (3.00 g, 12.8 mmol) and platinum(IV) oxide (0.30 g, 10 wt%) in glacial acetic acid (50 mL).

  • Hydrogenation: Seal the vessel, and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50 psi.

  • Agitate the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by the cessation of hydrogen uptake.

  • Work-up and Purification: Carefully vent the hydrogen gas and purge the vessel with argon.

  • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with dichloromethane (50 mL).

  • Carefully neutralize the filtrate by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a colorless oil.

Mechanistic Considerations

Hydrogenation_Mechanism Pyridine Pyridine Ring Adsorbed_Pyridine Adsorbed Pyridine Pyridine->Adsorbed_Pyridine Adsorption Catalyst PtO2 Catalyst Surface H2 H2 Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Dissociative Chemisorption Piperidine Piperidine Ring Adsorbed_Pyridine->Piperidine Stepwise Hydrogen Addition Adsorbed_H->Adsorbed_Pyridine Piperidine->Catalyst Desorption

Figure 2: Simplified schematic of pyridine hydrogenation on a platinum catalyst surface.

The catalytic hydrogenation of pyridines is a well-studied process, though the precise mechanism can be complex.[1] The reaction is believed to proceed through the adsorption of the pyridine ring onto the surface of the heterogeneous catalyst. Concurrently, molecular hydrogen undergoes dissociative chemisorption on the catalyst surface, forming reactive hydrogen atoms. These hydrogen atoms are then sequentially added to the adsorbed pyridine ring, leading to the fully saturated piperidine. The use of an acidic solvent like acetic acid can facilitate the reaction by protonating the pyridine nitrogen, making the ring more susceptible to reduction.[3]

Safety and Handling

  • tert-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be conducted in a well-ventilated fume hood using appropriate high-pressure equipment.

  • Palladium catalysts are flammable and should be handled with care.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound. By employing a Negishi cross-coupling followed by a catalytic hydrogenation, this valuable building block can be accessed in two straightforward steps from commercially available precursors. This application note serves as a practical guide for researchers in medicinal chemistry and drug development, enabling the exploration of novel chemical entities based on the azetidine-piperidine scaffold.

References

  • Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (2024). ResearchGate. Available at: [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2. (2024). YouTube. Available at: [Link]

  • Catalytic Hydrogenation of Pyridine and Quinoline Derivatives. (2020). ResearchGate. Available at: [Link]

  • Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. (2013). Journal of the American Chemical Society. Available at: [Link]

  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. (2003). Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Pharmaceuticals. Available at: [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2018). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules. Available at: [Link]

  • The Synthesis of Some Substituted Pyridine and Piperidine Compounds from Dipicolinic Acid. (1962). Journal of the American Chemical Society. Available at: [Link]

  • 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Google Patents.
  • Preparation and Synthetic Applications of Azetidines. (2012). Heterocycles. Available at: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2022). ACS Catalysis. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules. Available at: [Link]

  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2013). ACS Chemical Neuroscience. Available at: [Link]

  • tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate. ChemBK. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews. Available at: [Link]

  • tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate. PubChem. Available at: [Link]

  • 1922143-50-7|tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate. Knight Chemicals. Available at: [Link]

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Application Notes & Protocols: Leveraging the Novel Piperidinyl-Azetidine Scaffold for Next-Generation PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Targeted Protein Degradation

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-based inhibition to event-driven degradation of disease-causing proteins.[1][2] The efficacy of a PROTAC is critically dependent on its three components: a warhead for the protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase. While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) are widely used, the field is actively pursuing novel E3 ligase ligands to expand the scope of targeted protein degradation (TPD), enhance selectivity, and improve drug-like properties.[3][4] This guide introduces tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate , a novel chemical scaffold, as a versatile building block for the synthesis of a new class of CRBN-recruiting ligands. We provide a comprehensive overview, from the rationale for its use to detailed protocols for ligand synthesis, PROTAC assembly, and full-spectrum biological evaluation.

Introduction: The Imperative for Novel E3 Ligase Ligands

The dominant scaffolds for recruiting the CRBN E3 ligase are derived from immunomodulatory imide drugs (IMiDs), such as thalidomide and pomalidomide.[5][6] While highly effective, these glutarimide-based structures possess a chiral center prone to racemization, which can complicate synthesis and pharmacological profiling.[3] The development of structurally distinct, achiral, or stereochemically robust CRBN ligands is a key objective in advancing PROTAC technology.

The piperidinyl-azetidine core represents a strategic departure from traditional IMiD motifs. This saturated heterocyclic system offers a rigid, three-dimensional framework that can be functionalized to engage with CRBN. The molecule at the center of this guide, this compound, is not a direct CRBN ligand but rather a sophisticated starting material. Its value lies in its potential to be elaborated into a high-affinity ligand with distinct properties, providing a new vector for optimizing ternary complex formation.[7]

This document serves as a detailed manual for harnessing this building block in a rational PROTAC design workflow.

Workflow Overview

The process of developing a PROTAC using this novel scaffold can be systematically broken down into four key stages: ligand synthesis, PROTAC conjugation, biochemical/biophysical validation, and cellular characterization.

PROTAC_Workflow cluster_0 Stage 1: Ligand Synthesis cluster_1 Stage 2: PROTAC Assembly cluster_2 Stage 3: In Vitro Validation cluster_3 Stage 4: Cellular Activity A tert-butyl 3-(piperidin-2-yl) azetidine-1-carboxylate (Building Block) B Functionalized CRBN Ligand (e.g., with Linker Attachment Point) A->B Protocol 1 D Final PROTAC Conjugate B->D Protocol 2 C POI Ligand + Linker C->D E Ternary Complex Formation (SPR/TR-FRET) D->E Protocol 3A F Target Degradation (Western Blot) D->F Protocol 3B G Cellular Degradation (DC50 / Dmax) D->G Protocol 4A H Functional Outcome (e.g., Anti-Proliferation, IC50) G->H Protocol 4B

Figure 1. Overall experimental workflow for PROTAC synthesis and evaluation.

Protocol 1: Synthesis of a Functional CRBN Ligand

The primary challenge is to convert the inert building block into a molecule that can both bind CRBN and be attached to a linker. This protocol describes a plausible synthetic route to install a 4-aminomethyl-glutarimide moiety, a known CRBN-binding element, onto the piperidine nitrogen.

Rationale: We are creating a novel ligand by coupling the piperidinyl-azetidine scaffold to a glutarimide warhead. The azetidine's secondary amine is protected with a Boc group, directing the alkylation to the more accessible piperidine nitrogen. The final deprotection step reveals the azetidine amine, which will serve as the attachment point for the PROTAC linker.

Reaction Scheme:

  • Alkylation: React this compound with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione.

  • Hydrazinolysis: Remove the phthalimide protecting group to reveal the glutarimide's primary amine.

  • Boc Deprotection: Remove the Boc protecting group from the azetidine ring to reveal the secondary amine for linker conjugation.

Step-by-Step Methodology:
  • Step 1.1: Alkylation of the Piperidine Ring

    • To a solution of this compound (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).

    • Add 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (1.1 eq).

    • Stir the mixture at 80°C for 16 hours under a nitrogen atmosphere.

    • Monitor reaction completion by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the phthalimide-protected intermediate.

  • Step 1.2: Phthalimide Deprotection (Hydrazinolysis)

    • Dissolve the intermediate from Step 1.1 in a 4:1 mixture of Dichloromethane (DCM) and Ethanol.

    • Add hydrazine monohydrate (4.0 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • A white precipitate will form. Filter the solid and wash with DCM.

    • Concentrate the filtrate and purify by flash chromatography to yield the Boc-protected CRBN ligand.

  • Step 1.3: Boc Deprotection for Linker Attachment

    • Dissolve the product from Step 1.2 in DCM.

    • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C.

    • Stir at room temperature for 2 hours until LC-MS indicates complete removal of the Boc group.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with DCM three times to remove residual TFA.

    • The resulting TFA salt of the Functional CRBN Ligand can be used directly in the next step without further purification.

Protocol 2: PROTAC Synthesis via Amide Coupling

This protocol details the conjugation of the newly synthesized CRBN ligand to a representative POI ligand, JQ1 (for the BRD4 protein), using a standard PEG linker.

Rationale: Amide bond formation is a robust and widely used method for PROTAC synthesis.[8] We will use HATU as a coupling agent to connect the carboxylic acid terminus of a JQ1-Linker intermediate with the secondary amine on the azetidine ring of our new CRBN ligand.

Step-by-Step Methodology:
  • Prepare JQ1-Linker Intermediate: Synthesize or procure a JQ1 derivative with a pre-installed PEG linker terminating in a carboxylic acid (e.g., JQ1-PEG4-COOH).

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the JQ1-PEG4-COOH intermediate (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 4.0 eq) to the solution. Stir for 20 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add the TFA salt of the Functional CRBN Ligand (from Protocol 1, Step 1.3; 1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 6-12 hours.

  • Monitoring & Purification: Monitor progress by LC-MS. Upon completion, purify the final PROTAC directly by preparative HPLC to obtain the pure product.

Protocol 3: Biochemical and Biophysical Characterization

Once synthesized, the PROTAC's ability to form a ternary complex and induce degradation must be validated in vitro.

A. Ternary Complex Formation by Surface Plasmon Resonance (SPR)

Rationale: SPR provides real-time, label-free kinetics of binding events.[9][] This assay confirms that the PROTAC can simultaneously bind the POI and the E3 ligase, and it allows for the calculation of binding affinities and cooperativity (alpha), a key predictor of PROTAC efficacy.

Methodology:

  • Immobilization: Covalently immobilize biotinylated Avi-tagged CRBN-DDB1 complex onto a streptavidin-coated SPR sensor chip.

  • Binary Binding (CRBN): Inject a serial dilution of the PROTAC over the CRBN-functionalized surface to determine the binary binding affinity (KD) of the PROTAC for the E3 ligase.

  • Binary Binding (POI): In a separate experiment, immobilize the His-tagged POI (e.g., BRD4) on a Ni-NTA chip and inject the PROTAC to determine its binary affinity for the target.

  • Ternary Complex Formation: Saturate the immobilized CRBN surface with a constant, high concentration of the PROTAC. Then, inject a serial dilution of the POI (BRD4) over this surface.

  • Data Analysis: An enhanced binding response in the presence of the PROTAC indicates ternary complex formation. The cooperativity factor (α) is calculated as the ratio of binary to ternary affinities. A value of α > 1 indicates positive cooperativity, which is highly desirable.

B. In Vitro Target Degradation by Western Blot

Rationale: The ultimate goal of a PROTAC is to induce protein degradation. Western blotting is a straightforward method to visualize and quantify the reduction in POI levels in cells following PROTAC treatment.[11][12]

Methodology:

  • Cell Culture & Treatment: Plate a relevant human cell line (e.g., HeLa or MM.1S for BRD4) and allow cells to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time period (e.g., 18 hours).

  • Controls: Include a vehicle-only control (e.g., 0.1% DMSO) and a negative control, such as an epimer of the PROTAC that does not bind CRBN, or a proteasome inhibitor (e.g., MG132) to confirm the degradation is proteasome-dependent.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI (e.g., anti-BRD4). Also probe for a loading control (e.g., anti-GAPDH or anti-Actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.

  • Densitometry: Quantify the band intensities. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).

Protocol 4: Cellular Activity and Data Interpretation

Connecting target degradation to a functional cellular outcome is the final step in preclinical validation.

A. Cellular Degradation Assays

High-throughput methods like In-Cell Westerns or reporter-based systems (e.g., HiBiT) can be employed for more quantitative and scalable degradation profiling.[2][13] These plate-based assays are essential for generating robust structure-activity relationship (SAR) data during lead optimization.[14][15]

B. Functional Assay: Anti-Proliferation

Rationale: Since BRD4 is an oncogene, its degradation should lead to reduced proliferation in cancer cell lines. This assay links the biochemical event (degradation) to a biological phenotype.

Methodology:

  • Cell Seeding: Seed a BRD4-dependent cancer cell line (e.g., MV4-11) in 96-well plates.

  • Treatment: Treat cells with a serial dilution of the PROTAC for 72 hours.

  • Viability Measurement: Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Measure luminescence on a plate reader. Normalize the data to vehicle-treated controls and plot cell viability against PROTAC concentration. Calculate the IC₅₀ (concentration for 50% inhibition of proliferation).

Data Summary and Interpretation

A successful PROTAC derived from the piperidinyl-azetidine scaffold should exhibit a clear correlation across all assays.

PROTAC_MoA cluster_Ternary Ternary Complex Formation POI Protein of Interest (e.g., BRD4) PROTAC PROTAC (Piperidinyl-Azetidine Scaffold) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 CRBN E3 Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

Figure 2. PROTAC mechanism of action leading to target degradation.

Table 1: Hypothetical Data Profile for a Successful PROTAC

Parameter Value Interpretation
CRBN Binding (KD, SPR) 250 nM Moderate but effective binding to the E3 ligase.
BRD4 Binding (KD, SPR) 30 nM Potent binding to the target protein.
Ternary Complex Cooperativity (α) 5.2 Strong positive cooperativity, indicating stable complex formation.
Cellular Degradation (DC₅₀) 8 nM High potency in inducing degradation within cells.
Max Degradation (Dₘₐₓ) >95% Nearly complete removal of the target protein.

| Anti-Proliferation (IC₅₀) | 20 nM | Strong correlation between degradation and functional cellular effect. |

Conclusion

The This compound scaffold offers a promising entry point for developing novel, non-IMiD based CRBN ligands for PROTACs. By providing a rigid and synthetically tractable core, it enables the exploration of new chemical space to optimize ternary complex formation and improve degrader properties. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and validate next-generation PROTACs based on this innovative molecular architecture, ultimately expanding the toolkit for targeted protein degradation.

References

Application Notes and Protocols: Leveraging tert-Butyl 3-(piperidin-2-yl)azetidine-1-carboxylate as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Piperidinyl-Azetidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and vectors for chemical diversification is paramount. The piperidinyl-azetidine core, and specifically tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate, has emerged as a privileged building block. This heterobifunctional scaffold uniquely combines the conformational constraint of the azetidine ring with the well-established pharmacological relevance of the piperidine moiety.[1][2][3] The azetidine ring, a four-membered saturated heterocycle, can introduce favorable physicochemical properties and act as a rigid linker, while the piperidine ring is a common motif in numerous FDA-approved drugs, offering multiple points for functionalization to fine-tune biological activity and pharmacokinetic profiles.[2][4][5][6]

This document serves as a comprehensive guide to the effective utilization of this compound in drug discovery programs. It provides detailed protocols for key chemical transformations, insights into the rationale behind experimental choices, and a summary of the compound's properties.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its strategic incorporation into a drug design cascade. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 1251006-73-1
Molecular Formula C₁₃H₂₄N₂O₂[7][]
Molecular Weight 240.34 g/mol [7][][9]
Appearance Solid[10]
Purity ≥95%[10]
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)C2CCCNC2[]
InChI Key RXFYTACYDZUNSU-UHFFFAOYSA-N[9]

Applications in Drug Discovery: A Scaffold for Innovation

The unique topology of the piperidinyl-azetidine scaffold allows for the exploration of diverse chemical space. The Boc-protected azetidine nitrogen provides a stable handle that can be deprotected at a later stage, while the secondary amine of the piperidine ring is readily available for a variety of functionalization reactions.[1][4] This dual reactivity enables the synthesis of libraries of compounds with tailored properties for specific biological targets.

For instance, this scaffold can be utilized in the development of inhibitors for enzymes such as tryptophan 2,3-dioxygenase (TDO2), which are implicated in cancer.[11] Furthermore, the conformational rigidity imparted by the azetidine ring can be advantageous in designing ligands with high affinity and selectivity for their targets.[12]

Below is a diagram illustrating the versatility of the this compound scaffold in generating diverse molecular architectures.

G This compound This compound N-Functionalization (Piperidine) N-Functionalization (Piperidine) This compound->N-Functionalization (Piperidine) Alkylation, Acylation, Arylation Boc Deprotection (Azetidine) Boc Deprotection (Azetidine) This compound->Boc Deprotection (Azetidine) Acidic Conditions Diverse Analogs Diverse Analogs N-Functionalization (Piperidine)->Diverse Analogs Boc Deprotection (Azetidine)->Diverse Analogs Further Functionalization

Caption: Versatility of the piperidinyl-azetidine scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two primary transformations involving this compound: N-functionalization of the piperidine ring and Boc deprotection of the azetidine ring.

Protocol 1: N-Alkylation of the Piperidine Ring via Reductive Amination

This protocol describes a general procedure for the N-alkylation of the piperidine moiety using an aldehyde or ketone. Reductive amination is a robust and widely used method for forming C-N bonds.

Rationale: This method is chosen for its mild reaction conditions and broad substrate scope. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reductive amination of secondary amines.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve starting material and aldehyde/ketone in DCM B Stir at room temperature A->B C Add sodium triacetoxyborohydride B->C D Monitor by TLC C->D E Quench with NaHCO₃ D->E Upon completion F Extract with DCM E->F G Dry, filter, and concentrate F->G H Purify by flash chromatography G->H

Caption: Workflow for N-alkylation via reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[4]

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the N-substituted product.[5]

Protocol 2: Boc Deprotection of the Azetidine Ring

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen using acidic conditions.

Rationale: The Boc group is labile to strong acids, which cleave the tert-butyl carbamate to release the free amine.[13][14] Trifluoroacetic acid (TFA) is commonly used as it is volatile and can be easily removed in vacuo.

Materials:

  • N-functionalized this compound derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected compound in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the deprotected product. Further purification by chromatography may be necessary.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel and structurally diverse compounds in drug discovery. Its unique combination of a conformationally constrained azetidine ring and a readily functionalizable piperidine moiety provides a robust platform for the generation of compound libraries with potential therapeutic applications. The protocols outlined in this guide offer a starting point for the effective utilization of this scaffold, enabling researchers to accelerate their drug development programs.

References

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  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.

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Definitive ¹H and ¹³C NMR Structural Assignment of tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the complete and unambiguous structural assignment of tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a complex heterocyclic scaffold with multiple stereocenters, precise characterization is paramount for its application in medicinal chemistry and drug development. This guide details a systematic approach, beginning with optimized sample preparation and data acquisition protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments. We elucidate the rationale behind experimental parameter selection and present a logical, step-by-step interpretation of the spectral data. The assignment strategy leverages the distinct signatures of the tert-butyl, azetidine, and piperidine moieties, with 2D correlation experiments providing definitive validation of proton and carbon assignments.

Introduction and Structural Context

The molecule this compound is a chiral heterocyclic compound featuring a Boc-protected azetidine ring linked to a piperidine ring. Such scaffolds are of significant interest in drug discovery due to their conformational rigidity and ability to present substituents in well-defined three-dimensional space. Unambiguous characterization of the molecular structure, including the connectivity and electronic environment of every atom, is a critical prerequisite for further development and for ensuring batch-to-batch consistency.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[1] This guide establishes a robust, self-validating workflow for assigning all proton and carbon signals of the title compound, ensuring high confidence in its structural integrity.

Molecular Structure and Numbering Scheme

A systematic numbering scheme is essential for clear communication of NMR assignments. The following diagram illustrates the structure of this compound with the numbering convention used throughout this note.

Caption: A systematic workflow for NMR structural assignment.

Results and Discussion: Spectral Assignment

The following tables present the expected chemical shifts (δ) in ppm, multiplicities, and assignments for the title compound, based on established values for its constituent fragments. [1][2][3][4][5]The analysis follows a deductive approach, starting with the most easily identifiable signals.

¹H NMR Spectrum Assignment

Table 1: Expected ¹H NMR Data (CDCl₃, 500 MHz)

Signal Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & COSY Correlations
H-tBu ~1.45 Singlet (s) 9H (CH₃)₃C- Characteristic singlet integrating to 9 protons, typically found around 1.0-2.0 ppm. [2][6]No COSY correlations.
H-pip (axial/eq) 1.30 - 1.90 Multiplets (m) 6H H-3', H-4', H-5' Complex overlapping signals for the piperidine ring methylene protons. [7]COSY correlations expected between these signals.
H-azetidine 2.50 - 4.20 Multiplets (m) 5H H-2, H-3, H-4 Protons on the strained azetidine ring, deshielded by the adjacent nitrogen atom. [1]COSY correlations expected between H-2, H-3, and H-4.
H-pip (α-protons) 2.60 - 3.20 Multiplets (m) 3H H-2', H-6' Protons alpha to the piperidine nitrogen are deshielded. [8]COSY correlations expected with adjacent piperidine protons.

| NH | Variable | Broad Singlet (br s) | 1H | N1'-H | Chemical shift is concentration and solvent dependent; often exchanges with trace D₂O. |

Assignment Logic:

  • The tert-butyl Singlet (H-tBu): The most prominent and easily assigned signal is the intense singlet at ~1.45 ppm, integrating to nine protons, which is the classic signature of a tert-butyl group. [2]2. Piperidine Ring Protons (H-pip): The piperidine ring protons will appear as a series of complex multiplets. [7]The protons on C3', C4', and C5' are expected in the aliphatic region (~1.30-1.90 ppm). The protons on C2' and C6', being adjacent to the nitrogen, will be shifted downfield (~2.60-3.20 ppm). [8][9]A COSY experiment is essential here to trace the connectivity: H-2' will show a cross-peak to H-3', which in turn correlates to H-4', and so on, confirming the entire spin system. [10]3. Azetidine Ring Protons (H-azetidine): The protons of the four-membered azetidine ring are expected to be in the range of 2.50-4.20 ppm due to ring strain and the influence of the Boc-protected nitrogen. [1]The proton at the junction, H-3, will show COSY correlations to both the azetidine protons (H-2, H-4) and the piperidine proton (H-2'), providing the crucial link between the two ring systems.

¹³C NMR and DEPT-135 Spectrum Assignment

Table 2: Expected ¹³C NMR & DEPT-135 Data (CDCl₃, 125 MHz)

Signal Label Chemical Shift (δ, ppm) DEPT-135 Phase Assignment Rationale & HSQC Correlation
C-Me (tBu) ~28.5 Positive (CH₃) (CH₃)₃C- Characteristic upfield signal for the three equivalent methyl carbons. [11]HSQC will show a cross-peak to the 9H singlet at ~1.45 ppm.
C-pip ~25, ~27, ~32 Negative (CH₂) C-3', C-4', C-5' Aliphatic methylene carbons of the piperidine ring. [3][12]HSQC will correlate them to their respective protons in the 1.30-1.90 ppm range.
C-azetidine ~45-60 Negative (CH₂) C-2, C-4 Methylene carbons of the azetidine ring, deshielded by the nitrogen. [13]HSQC will correlate to azetidine protons.
C-pip (α-carbons) ~47, ~55 Negative/Positive (CH₂/CH) C-6', C-2' Carbons alpha to the piperidine nitrogen. [3][14]C-2' is a methine (CH). HSQC provides the definitive link to H-6' and H-2'.
C-azetidine (CH) ~35-45 Positive (CH) C-3 The methine carbon linking the two rings. HSQC correlates to the H-3 proton.
Cq (tBu) ~79.5 Absent (CH₃)₃C - Quaternary carbon of the Boc group, deshielded by oxygen. [11]No DEPT signal. No HSQC correlation.

| C=O (Boc) | ~156 | Absent | C =O | Carbonyl carbon of the Boc protecting group. [13]No DEPT signal. No HSQC correlation. |

Assignment Logic:

  • DEPT-135 as a Filter: The DEPT-135 experiment is the first step in assigning the carbon spectrum. It immediately separates the signals into CH₃/CH (positive) and CH₂ (negative) groups, while quaternary carbons are absent. [15][16]2. Linking Protons and Carbons with HSQC: The HSQC experiment provides the final, unambiguous proof of assignment. [17]Each cross-peak in the HSQC spectrum directly connects a proton signal on one axis to its bonded carbon signal on the other axis. [18][19] * The intense 9H proton singlet at ~1.45 ppm will correlate to the positive DEPT signal at ~28.5 ppm, confirming the tert-butyl methyl groups.

    • The complex proton multiplets of the piperidine and azetidine rings will correlate to their corresponding negative (CH₂) and positive (CH) DEPT signals, allowing for the definitive assignment of each C-H pair.

Conclusion

By employing a systematic combination of 1D and 2D NMR experiments, a complete and confident assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved. The characteristic signals of the tert-butyl group provide an initial entry point for the assignment. Subsequent analysis using COSY allows for the mapping of the proton spin systems within the piperidine and azetidine rings. Finally, the HSQC experiment provides a definitive, cross-validating link between the proton and carbon frameworks. This detailed protocol and assignment strategy serves as a reliable reference for the structural verification and quality control of this important heterocyclic scaffold in any research or development setting.

References

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Application Note: A Strategic Guide to In Vitro Assay Development for Compounds Containing the Piperidinyl-Azetidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidinyl-azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry. This moiety combines the favorable physicochemical properties of the piperidine ring with the conformational rigidity and unique exit vectors of the azetidine moiety.[1][2] This combination often leads to improved aqueous solubility, metabolic stability, and structural rigidity compared to more conventional saturated heterocycles.[3] However, the inherent basicity of the nitrogen atoms and the specific three-dimensional shape of this scaffold present unique challenges for in vitro assay development, including potential off-target liabilities and assay interference. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust in vitro assay cascade for compounds containing the piperidinyl-azetidine moiety. We will detail field-proven protocols for assessing target engagement, functional activity, and critical safety parameters, ensuring the generation of high-quality, reliable data for confident decision-making in drug discovery programs.

Introduction: The Rationale for a Specialized Assay Strategy

The piperidine ring is one of the most ubiquitous saturated heterocycles in approved drugs, prized for enhancing "druggability" by improving pharmacokinetic properties and providing versatile vectors for molecular elaboration.[2] The azetidine ring, a more strained four-membered heterocycle, acts as a rigid scaffold that can lock a molecule into a specific, biologically active conformation.[4][5] The fusion or linkage of these two motifs, as seen in structures like spirocyclic piperidine-azetidines, creates novel chemical matter with distinct three-dimensional shapes that can access previously undruggable pockets on biological targets.[6]

Despite these advantages, the basic nitrogen center common to this moiety is a structural alert for potential liabilities:

  • Off-Target Activity: The basic nitrogen can interact with aminergic G-protein coupled receptors (GPCRs) and critical ion channels, most notably the hERG potassium channel. Inhibition of the hERG channel can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[7]

  • Metabolic Instability & Drug-Drug Interactions (DDI): The piperidine ring can be a site of metabolism by Cytochrome P450 (CYP) enzymes. Furthermore, compounds containing this moiety can act as inhibitors of CYP enzymes, creating a risk for significant drug-drug interactions.[8][9]

Therefore, a successful in vitro strategy must not only confirm on-target potency and mechanism of action but also proactively investigate and de-risk these potential liabilities from the earliest stages of discovery.

The Strategic Assay Cascade: A Roadmap to Compound Characterization

A tiered approach is essential for the efficient evaluation of piperidinyl-azetidine compounds. The cascade should prioritize assays that provide the most critical data for decision-making at each stage, balancing throughput with mechanistic depth.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Safety & Selectivity Profiling cluster_3 Decision Gate Potency Primary Potency Assay (e.g., GPCR Functional or Enzyme Inhibition) CETSA Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA) Potency->CETSA Confirm On-Target Mechanism hERG hERG Inhibition Assay (e.g., Patch Clamp) CETSA->hERG Assess Key Safety Liabilities CYP CYP450 Inhibition Panel CETSA->CYP Decision Advance to Lead Optimization? hERG->Decision Evaluate Overall Profile CYP->Decision Evaluate Overall Profile

Caption: General workflow for in vitro characterization.

Protocols for Foundational Assays

Primary Functional Assay: Gq-Coupled GPCR Activation via Calcium Flux

Many piperidinyl-azetidine compounds target GPCRs.[6] For Gq-coupled receptors, activation leads to an increase in intracellular calcium, which can be measured using fluorescent dyes.[10][11] This assay is a robust, high-throughput method for determining compound potency (EC50) and efficacy.[12][13]

Principle of the Assay: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM). The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the active dye.[10] Upon GPCR activation and subsequent release of calcium from intracellular stores like the endoplasmic reticulum, the dye binds to Ca2+ and its fluorescence intensity increases dramatically.[11] This change is monitored in real-time using a kinetic plate reader.[14]

G Ligand Piperidinyl-Azetidine Compound (Agonist) GPCR Gq-Coupled GPCR Ligand->GPCR Binds Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca Ca²⁺ ER->Ca Releases Response Cellular Response (Fluorescence Increase) Ca->Response Causes

Caption: Gq-coupled GPCR signaling pathway.

Protocol: No-Wash Calcium Flux Assay

  • Cell Plating:

    • One day prior to the assay, seed cells stably expressing the GPCR of interest into black-walled, clear-bottom 384-well microplates at a density of 10,000-20,000 cells per well in 20 µL of culture medium.

    • Incubate overnight at 37°C with 5% CO₂.

  • Dye Loading:

    • On the day of the assay, prepare the dye-loading solution using a commercial no-wash calcium assay kit (e.g., containing Fluo-8 AM) according to the manufacturer's instructions in an appropriate buffer (e.g., HBSS with 20 mM HEPES).[11]

    • Remove plates from the incubator and allow them to equilibrate to room temperature.

    • Add 20 µL of the dye-loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light. The incubation allows the dye to enter the cells and be de-esterified.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of the test compound in the assay buffer. Typically, an 11-point, 3-fold dilution series is prepared, starting from a top concentration of 100 µM. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

    • Prepare appropriate controls: buffer only (negative control) and a known reference agonist (positive control).

  • Data Acquisition:

    • Place the cell plate and the compound plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Set the instrument to measure baseline fluorescence for 10-20 seconds (e.g., one reading per second).

    • The instrument then automatically adds 10 µL of the compound from the compound plate to the cell plate.

    • Continue recording the fluorescence intensity kinetically for an additional 120-180 seconds.[11]

  • Data Analysis:

    • The response is typically calculated as the maximum fluorescence signal minus the baseline signal.

    • Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximum efficacy.

ParameterDescriptionTypical Value
EC50 The concentration of an agonist that provides 50% of the maximal response.1 nM - 10 µM
Emax The maximum response achievable by the compound.Expressed as % of reference agonist
Hill Slope The steepness of the dose-response curve.~1.0
Z'-factor A measure of assay quality and robustness.> 0.5 for a robust assay

Table 1: Key parameters derived from the Calcium Flux assay.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound binds its intended target in a physiological context is a critical validation step. CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells or tissues.[15][16]

Principle of the Assay: The binding of a ligand (your compound) to its target protein often increases the protein's thermal stability.[17] In a CETSA experiment, cells are treated with the compound and then heated across a range of temperatures.[18] Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.[17] The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot or other protein detection methods. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[19]

Protocol: CETSA with Western Blot Detection

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the test compound at a desired concentration (e.g., 10x the functional EC50) or with a vehicle control (e.g., DMSO) for 1-2 hours under normal culture conditions.

  • Heat Challenge:

    • Harvest the treated cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 70°C in 2°C increments). This step denatures and precipitates unstable proteins.[18]

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). This releases the cellular contents.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins and cell debris.[17]

  • Protein Quantification and Detection:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Measure the total protein concentration in each sample (e.g., using a BCA assay) to ensure equal loading.

    • Analyze the samples by SDS-PAGE followed by Western blotting using a specific antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both vehicle- and compound-treated samples.

    • Normalize the intensity at each temperature to the intensity of the unheated (e.g., 37°C) sample.

    • Plot the normalized intensity versus temperature to generate CETSA melting curves. A rightward shift of the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

SampleApparent Tagg (°C)ΔTagg (°C)Interpretation
Vehicle (DMSO)52.5-Baseline thermal stability
Compound A (10 µM)58.0+5.5Significant target engagement
Compound B (10 µM)52.8+0.3No significant engagement

Table 2: Example data from a CETSA experiment. Tagg is the apparent aggregation temperature.

Protocols for Early Safety & Selectivity Profiling

Cardiac Safety: hERG Inhibition Assay

Regulatory agencies such as the FDA mandate that new chemical entities be evaluated for hERG channel liability.[7][20] The whole-cell patch-clamp assay is the gold standard for this assessment, providing precise measurement of a compound's effect on the hERG channel current.[21][22]

Principle of the Assay: This electrophysiological technique measures the ionic current flowing through hERG channels stably expressed in a mammalian cell line (e.g., HEK293).[21] A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane voltage and measurement of the resulting current. A specific voltage protocol is applied to elicit the characteristic hERG current, and the effect of the compound on the current's amplitude is quantified to determine the IC50.[20][23]

Protocol: Conceptual Overview of Manual Whole-Cell Patch-Clamp

  • Cell Preparation: Cells stably expressing the hERG channel are plated on glass coverslips 24-48 hours before the experiment.

  • Recording Setup: A coverslip is placed in a recording chamber on the stage of a microscope and perfused with an extracellular solution. A patch-clamp amplifier and data acquisition system are used.

  • Whole-Cell Configuration: A micropipette filled with intracellular solution is carefully guided to a cell. Gentle suction is applied to form a "giga-seal" (seal resistance >1 GΩ). A further pulse of suction ruptures the cell membrane under the pipette tip, establishing the whole-cell configuration, which allows for control of the intracellular environment and measurement of total channel current.[22][23]

  • Voltage Protocol & Recording: The cell is held at a negative holding potential (e.g., -80 mV). A depolarizing pulse (e.g., to +40 mV) is applied to activate and then inactivate the hERG channels. The current is measured during a subsequent repolarizing step (or ramp) back to a negative potential, which allows the channels to recover from inactivation and conduct a large outward "tail" current. This tail current is the primary measurement of hERG activity.[20]

  • Compound Application: After a stable baseline current is established, the compound is applied at increasing concentrations via the perfusion system. The effect on the tail current amplitude is recorded at each concentration until a steady-state inhibition is reached.

  • Data Analysis: The percentage of current inhibition is calculated at each concentration relative to the baseline. These data are then plotted to generate a concentration-response curve and determine the IC50 value.

CompoundhERG IC50 (µM)Therapeutic Window (SI)Risk Assessment
Compound C0.8< 30xHigh Risk
Compound D> 30> 30xLow Risk

Table 3: Example hERG liability data. The therapeutic window or safety index (SI) is calculated as the IC50 divided by the therapeutic plasma concentration. An SI < 30x is often considered a concern.

Drug-Drug Interaction Potential: Fluorogenic CYP450 Inhibition Assay

This high-throughput assay is a cost-effective method to assess a compound's potential to inhibit the major drug-metabolizing CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) early in discovery.[8][24]

Principle of the Assay: This in vitro assay uses human liver microsomes or recombinant CYP enzymes and isoform-specific fluorogenic probe substrates.[8][25] The CYP enzyme metabolizes the probe substrate into a highly fluorescent product.[26] If a test compound inhibits the enzyme, the rate of fluorescent product formation decreases. This reduction in fluorescence is measured and used to calculate the percent inhibition and the IC50 value.[9]

Protocol: Multi-well Plate Fluorogenic CYP Inhibition Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare solutions of human liver microsomes (or recombinant enzymes), the specific fluorogenic substrate for the isoform being tested, and an NADPH-generating system (cofactor for the reaction).[26]

    • Prepare serial dilutions of the test compound and a known inhibitor for each isoform (positive control).

  • Assay Procedure:

    • In a 96- or 384-well black microplate, add the reaction buffer, microsomes, and the test compound (or control inhibitor).

    • Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzymes.

    • Initiate the metabolic reaction by adding a mixture of the fluorogenic substrate and the NADPH-generating system.

    • Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 80% acetonitrile).[26]

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity of each well using a multi-well plate reader with appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus compound concentration to determine the IC50 value.

CYP IsoformTest Compound IC50 (µM)Interpretation
CYP1A2> 50No significant inhibition
CYP2C915.2Weak inhibition
CYP2C1945.8No significant inhibition
CYP2D62.1Moderate inhibition
CYP3A40.9Potent inhibition (potential for DDI)

Table 4: Example data from a CYP450 inhibition panel. An IC50 < 1 µM is often considered potent inhibition, while < 10 µM warrants further investigation.

Conclusion

The piperidinyl-azetidine moiety offers exciting opportunities in drug discovery, but its unique structural and physicochemical properties demand a tailored and proactive in vitro testing strategy. The protocols and workflows described in this guide provide a robust framework for comprehensively characterizing these compounds. By integrating early assessments of on-target potency, cellular target engagement, and key safety liabilities like hERG and CYP450 inhibition, drug discovery teams can efficiently identify promising candidates, mitigate risks, and make informed decisions to advance the next generation of innovative therapeutics.

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  • U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
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Application Note & Protocols: Strategic Coupling of Linkers to tert-Butyl 3-(piperidin-2-yl)azetidine-1-carboxylate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate scaffold is a cornerstone in modern medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules.[1][2] Its unique three-dimensional structure, combining a constrained azetidine ring with a piperidine moiety, offers a versatile platform for linker attachment.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principal coupling strategies for covalently attaching linkers to the secondary amine of the piperidine ring. We present in-depth protocols for two robust and widely applicable methods: Amide Bond Formation and Reductive Amination. The causality behind experimental choices, detailed step-by-step procedures, reaction monitoring, and product characterization are discussed to ensure reproducible and efficient synthesis.

Structural Analysis of the Scaffold: A Tale of Two Nitrogens

The synthetic utility of this compound hinges on the differential reactivity of its two nitrogen atoms.

  • Azetidine Nitrogen: This nitrogen is part of a carbamate, specifically protected by a tert-butyloxycarbonyl (Boc) group. The electron-withdrawing nature of the carbonyl group significantly reduces the nucleophilicity of this nitrogen, rendering it unreactive under standard coupling conditions. This built-in protecting group is stable to the conditions described herein but can be removed later under acidic conditions if further functionalization at this site is desired.

  • Piperidine Nitrogen: This is a secondary amine, which is both nucleophilic and readily available for chemical modification. This site serves as the primary attachment point for linkers, providing a vector for connecting to a warhead ligand or other functional moieties.[5]

The chemoselective functionalization of the piperidine nitrogen is therefore straightforward, allowing for precise control over the synthetic outcome.[6]

CouplingStrategy start Linker Functional Group? carboxylic_acid Carboxylic Acid (-COOH) start->carboxylic_acid  -COOH nhs_ester Activated Ester (-CO-NHS) start->nhs_ester  -CO-NHS aldehyde_ketone Aldehyde/Ketone (-CHO / -COR) start->aldehyde_ketone  -CHO amide_coupling Strategy 1: Amide Bond Formation carboxylic_acid->amide_coupling nhs_ester->amide_coupling reductive_amination Strategy 2: Reductive Amination aldehyde_ketone->reductive_amination protocol1 Protocol 3.1: Peptide Coupling (HATU/HBTU) amide_coupling->protocol1 protocol2 Protocol 3.2: NHS Ester Coupling amide_coupling->protocol2 protocol3 Protocol 4.1: Reductive Amination (NaBH(OAc)₃) reductive_amination->protocol3

Caption: Decision workflow for selecting a linker coupling strategy.

Strategy 1: Amide Bond Formation

Amide bond formation is one of the most reliable and widely used reactions in medicinal chemistry due to the high stability of the resulting amide bond. [7]This can be achieved by activating a carboxylic acid-terminated linker in situ or by using a pre-activated linker.

Protocol 3.1: Coupling with a Carboxylic Acid-Terminated Linker

Principle: This method utilizes a peptide coupling reagent, such as HBTU or HATU, to activate the carboxylic acid on the linker, forming a highly reactive intermediate. [8]This intermediate is then susceptible to nucleophilic attack by the secondary amine of the piperidine ring to form the stable amide bond. A non-nucleophilic base like DIPEA is used to scavenge the acid produced during the reaction and to maintain the piperidine amine in its deprotonated, nucleophilic state.

Experimental Protocol:

  • Reagent Preparation:

    • Dissolve the carboxylic acid-terminated linker (1.0 eq) and this compound (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM (to a concentration of ~0.1 M).

    • Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Activation and Coupling:

    • To the stirred solution at 0 °C (ice bath), add the coupling reagent, e.g., HBTU (1.1 eq) or HATU (1.1 eq), portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. []

  • Work-up and Purification:

    • Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). [10]

      Parameter Condition Rationale
      Scaffold Equiv. 1.1 A slight excess ensures complete consumption of the potentially more valuable linker.
      Coupling Reagent HATU / HBTU (1.1 eq) Efficiently activates the carboxylic acid for rapid amide bond formation. [8]
      Base DIPEA (3.0 eq) Scavenges acid byproducts and ensures the piperidine nitrogen remains nucleophilic.
      Solvent Anhydrous DMF or DCM Aprotic solvents that effectively dissolve reactants without interfering with the reaction.
      Temperature 0 °C to RT Initial cooling controls the exothermic activation step, preventing side reactions.

      | Time | 4-16 hours | Typical duration for complete conversion. |

Protocol 3.2: Coupling with an N-Hydroxysuccinimide (NHS) Ester-Activated Linker

Principle: Using a pre-activated NHS ester of the linker simplifies the reaction by eliminating the need for a coupling reagent. The NHS group is an excellent leaving group, and the ester is sufficiently reactive to be readily displaced by the piperidine nitrogen. [11] Experimental Protocol:

  • Reaction Setup:

    • Dissolve the NHS ester-terminated linker (1.0 eq) and this compound (1.2 eq) in anhydrous DMF or DCM.

    • Add DIPEA (2.0-3.0 eq) to the solution.

  • Coupling Reaction:

    • Stir the mixture at room temperature for 2-12 hours.

  • Monitoring and Purification:

    • Follow the same procedures for reaction monitoring, work-up, and purification as described in Protocol 3.1.

Strategy 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is an excellent alternative to amide bond formation, especially when a more flexible, non-amide linkage is desired. [12]

Protocol 4.1: Coupling with an Aldehyde-Terminated Linker

Principle: This two-step, one-pot reaction begins with the condensation of the secondary amine on the piperidine ring with an aldehyde-terminated linker to form a transient iminium ion. [13]This electrophilic intermediate is then reduced in situ by a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final tertiary amine product. [14]NaBH(OAc)₃ is preferred as it is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the iminium ion. [14]

Caption: Reaction pathway for reductive amination.

Experimental Protocol:

  • Reaction Setup:

    • Dissolve this compound (1.2 eq) and the aldehyde-terminated linker (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or DCM.

    • Optionally, add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction for 6-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction by LC-MS for the disappearance of the aldehyde and the formation of the product mass.

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

    • Stir for 30 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Characterization:

    • Confirm the structure and purity via NMR and HRMS.

ParameterConditionRationale
Scaffold Equiv. 1.2A slight excess prevents dimerization of the aldehyde via self-condensation.
Reducing Agent NaBH(OAc)₃ (1.5 eq)Mild and chemoselective for the iminium ion over the aldehyde. [14]
Catalyst Acetic Acid (optional)Can accelerate the formation of the iminium ion intermediate.
Solvent Anhydrous DCE or DCMAprotic, non-reactive solvents suitable for this transformation.
Temperature Room TemperatureSufficient for both iminium formation and reduction.
Time 6-24 hoursLonger reaction times may be needed compared to amide coupling.

Conclusion

The this compound scaffold offers a reliable and chemoselective handle for the attachment of linkers via its secondary piperidine amine. The choice between amide bond formation and reductive amination provides synthetic flexibility, allowing for the incorporation of diverse linker types crucial for optimizing the properties of advanced therapeutic agents like PROTACs. The detailed protocols provided herein serve as a robust starting point for researchers to efficiently synthesize these complex and valuable molecules, accelerating the pace of drug discovery and development. Subsequent deprotection of the Boc group can unveil the azetidine nitrogen for further elaboration, making this a truly bifunctional and powerful building block. [15][16]

References

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Application Notes & Protocols: Strategic Functionalization of the Piperidine Ring in tert-Butyl 3-(Piperidin-2-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Piperidine-Azetidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a vast number of FDA-approved drugs and biologically active natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a robust, three-dimensional framework that is ideal for establishing precise vectoral exits and optimizing ligand-receptor interactions.[1] The compound of interest, tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate, is a particularly valuable building block. It combines the privileged piperidine scaffold with a strained azetidine ring, a motif increasingly used to enhance physicochemical properties such as solubility and metabolic stability while exploring novel chemical space.

This guide provides a detailed exploration of synthetic strategies to selectively modify the piperidine moiety of this hybrid scaffold. We will delve into both N-functionalization of the secondary amine and advanced C-H functionalization methods to decorate the piperidine ring. The protocols and insights presented herein are designed to empower medicinal chemists to rapidly generate diverse libraries of novel compounds for accelerated drug discovery programs.

Molecular Architecture and Reactive Sites

The synthetic versatility of this compound stems from its distinct reactive sites. The primary loci for chemical modification are the nucleophilic secondary amine of the piperidine ring and the various C-H bonds on the piperidine backbone. The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen serves as a stable protecting group under many reaction conditions, effectively isolating the azetidine ring from the intended transformations on the piperidine.

  • N1' Nitrogen: The secondary amine is a potent nucleophile, readily participating in alkylation, arylation, acylation, and reductive amination reactions.

  • C-H Bonds: The piperidine ring's C-H bonds, particularly at the C2' and C6' positions alpha to the nitrogen, are susceptible to functionalization through modern synthetic methods. These positions are electronically activated, making them prime targets for deprotonation or radical formation.[3][4]

Section 1: N-Functionalization of the Piperidine Ring

Modification of the piperidine nitrogen is the most direct strategy for introducing molecular diversity. These transformations leverage the inherent nucleophilicity of the secondary amine.[5][6]

Strategy 1.1: N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering exceptional functional group tolerance and broad substrate scope.[7][8][9] It is the premier method for coupling the piperidine nitrogen with aryl and heteroaryl halides, which are common components of pharmacologically active molecules.

Causality Behind the Method: This cross-coupling reaction provides a reliable and high-yielding pathway to N-aryl piperidines, a motif prevalent in CNS-active drugs and kinase inhibitors. Its success with sterically hindered substrates and electron-rich or -poor aryl halides makes it far more versatile than classical methods like nucleophilic aromatic substitution.[7][9] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical; it promotes the rate-limiting reductive elimination step and stabilizes the active Pd(0) catalyst, preventing decomposition.[10]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar)(X) (Oxidative Addition) Pd0->OxAdd Ar-X PreAmide [L₂Pd(II)(Ar)(HNR₂)]⁺X⁻ OxAdd->PreAmide HNR₂ AmideComplex L₂Pd(II)(Ar)(NR₂) (Amide Complex) AmideComplex->Pd0 Reductive Elimination ProdNode PreAmide->AmideComplex Base, -HB⁺X⁻ ProdNode->AmideComplex Ar-NR₂ (Product)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig N-Arylation

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add the aryl bromide (1.2 equiv.), sodium tert-butoxide (1.5 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a magnetic stir bar to an oven-dried Schlenk flask.

  • Reagent Addition: Evacuate and backfill the flask with argon (this cycle should be repeated three times). Add this compound (1.0 equiv.) followed by anhydrous, degassed toluene (to a concentration of ~0.1 M).

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature and quench with the slow addition of water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the N-arylated product.

Aryl Halide ExampleCatalyst/LigandBaseTypical Yield
4-BromotoluenePd₂(dba)₃ / XPhosNaOtBu85-95%
2-ChloropyridineXPhos Pd G3NaOtBu70-85%
4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄80-90%
3-BromobenzonitrileRuPhos Pd G3LHMDS75-90%
Strategy 1.2: N-Alkylation and Reductive Amination

N-alkylation introduces saturated carbon fragments, which can improve solubility and modulate basicity. While direct alkylation with alkyl halides is straightforward, it can suffer from over-alkylation.[11] Reductive amination offers a milder, more controlled alternative that avoids the formation of quaternary ammonium salts.[6]

Protocol 1: Direct N-Alkylation

  • Setup: Dissolve this compound (1.0 equiv.) and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) in anhydrous DMF (~0.2 M).

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv.) dropwise at room temperature.[12]

  • Reaction: Stir the mixture at room temperature or heat to 50 °C until TLC/LC-MS indicates completion (2-16 hours).

  • Work-up & Purification: Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Protocol 2: Reductive Amination

  • Setup: Dissolve this compound (1.0 equiv.) and an aldehyde or ketone (1.1 equiv.) in dichloromethane (DCM, ~0.1 M).

  • Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise at room temperature. The use of this mild reducing agent is key, as it is selective for the iminium ion intermediate and tolerant of most functional groups.

  • Reaction: Stir at room temperature for 2-12 hours until the reaction is complete.

  • Work-up & Purification: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Section 2: C-H Functionalization of the Piperidine Ring

Directly converting C-H bonds to C-C or C-heteroatom bonds is a powerful, atom-economical strategy for adding molecular complexity.[5] For these reactions, the piperidine nitrogen must first be protected to prevent it from acting as a competing nucleophile or reaction site.

Mandatory First Step: N-Protection of the Piperidine

To perform C-H functionalization, the piperidine nitrogen of the starting material must be protected, typically with a Boc group. This creates a bis-Boc protected intermediate, directing reactivity to the C-H bonds of the piperidine ring.

Protocol: N-Boc Protection

  • Dissolve this compound (1.0 equiv.) and triethylamine (1.5 equiv.) in DCM.

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench with water, separate the layers, dry the organic phase over Na₂SO₄, and concentrate to afford the N-Boc protected intermediate, which is often used without further purification.

Strategy 2.1: α-Lithiation and Electrophilic Quench

This strategy leverages the acidity of the C-H bonds alpha to the nitrogen. Deprotonation with a strong base creates a potent nucleophile that can be trapped with a wide range of electrophiles.[13]

Causality Behind the Method: The N-Boc group is essential as it directs deprotonation to the adjacent C-H bonds.[14][15] The reaction is performed at very low temperatures (-78 °C) to prevent decomposition of the highly reactive organolithium intermediate. The choice of base (s-BuLi is common) and solvent (THF) is critical for efficient deprotonation.

Protocol: α-Lithiation and Alkylation

  • Setup: Dissolve the N-Boc protected intermediate (1.0 equiv.) in anhydrous THF (~0.1 M) in a flame-dried flask under argon.

  • Lithiation: Cool the solution to -78 °C (acetone/dry ice bath). Add sec-butyllithium (s-BuLi, 1.2 equiv., ~1.4 M in cyclohexane) dropwise via syringe. Stir the resulting deep-colored solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add the electrophile (e.g., methyl iodide, 1.5 equiv.) dropwise at -78 °C.

  • Reaction & Work-up: Stir for an additional 2-4 hours at -78 °C, then quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

ElectrophileProduct TypeExpected Yield
CH₃Iα-Methylated Piperidine60-75%
PhCHOα-Hydroxybenzyl Piperidine55-70%
DMFα-Formylated Piperidine50-65%
Strategy 2.2: Photoredox-Catalyzed C-H Arylation

Visible-light photoredox catalysis provides a mild and powerful platform for C-H functionalization.[11] This method generates an α-amino radical via single-electron transfer (SET), which can then engage in coupling reactions.[16]

Causality Behind the Method: An iridium or ruthenium photocatalyst, upon excitation by blue light, becomes a potent oxidant. It can abstract an electron from the electron-rich N-Boc piperidine, forming a radical cation. A mild base then facilitates deprotonation at the α-position to generate a nucleophilic α-amino radical, which adds to an electron-deficient aryl halide partner to forge the C-C bond.[16]

G cluster_photoredox Photoredox C-H Arylation Cycle PC Photocatalyst (e.g., Ir(ppy)₃) PC_star PC* (Excited State) PC->PC_star hv (Blue Light) PC_red PC⁻ (Reduced Catalyst) PC_star->PC_red SET RadicalCation Radical Cation PC_red->PC SET ArX_Radical_Node [Ar-X]˙⁻ Piperidine N-Boc Piperidine Piperidine->RadicalCation AlphaRadical α-Amino Radical RadicalCation->AlphaRadical Base, -HB⁺ Product α-Aryl Piperidine (Product) AlphaRadical->Product + Ar-X ArX_Node Ar-X ArX_Radical_Node->PC_red

Caption: Key steps in a photoredox-catalyzed C-H arylation cycle.

Protocol: Photoredox α-Arylation of N-Boc Piperidine

  • Setup: In a 4 mL vial, combine the N-Boc protected intermediate (0.2 mmol, 1.0 equiv.), an electron-deficient aryl halide (e.g., 4-cyanobromobenzene, 0.3 mmol, 1.5 equiv.), the photocatalyst (e.g., Ir(ppy)₃, 1.5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Solvent & Degassing: Add anhydrous, degassed acetonitrile (2 mL). Seal the vial and sparge with argon for 10 minutes.

  • Reaction: Place the vial approximately 5 cm from a blue LED lamp and stir vigorously at room temperature for 12-24 hours.

  • Work-up & Purification: Upon completion, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

General Experimental Workflow

A successful functionalization campaign relies on a systematic and logical workflow, from reaction setup to final product characterization.

G Start Starting Material: tert-Butyl 3-(piperidin-2-yl) azetidine-1-carboxylate Reaction Functionalization Reaction (e.g., N-Arylation, C-H Lithiation) Start->Reaction Monitor Reaction Monitoring (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (Flash Chromatography) Workup->Purify Analyze Characterization (NMR, MS, HRMS) Purify->Analyze Final Pure Functionalized Product Analyze->Final

Caption: General workflow for the synthesis and analysis of functionalized products.

Conclusion

This compound is a highly adaptable scaffold for the synthesis of novel, three-dimensional molecules. The protocols detailed in this guide, spanning robust N-functionalization techniques like Buchwald-Hartwig amination and cutting-edge C-H functionalization strategies, provide a clear roadmap for its elaboration. By rationally applying these methods, researchers can efficiently generate libraries of diverse analogues, significantly accelerating the identification of new lead compounds in drug discovery and development.

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Application Notes and Protocols: The Strategic Use of Azetidine Derivatives in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1] At the heart of the most prominent TPD technology, Proteolysis-Targeting Chimeras (PROTACs), is the E3 ubiquitin ligase ligand, which commandeers the degradation machinery. While ligands for well-established E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) have dominated the landscape, the quest for novel ligands is critical for expanding the scope and refining the properties of degraders.[2][3] This guide provides an in-depth technical overview of azetidine derivatives as an emerging and promising class of scaffolds for E3 ligase ligands. We explore the causality behind their design, present detailed, field-proven protocols for their synthesis and evaluation, and offer insights into the validation of the entire degradation cascade, from target engagement to cellular phenotype.

Foundational Principles: The PROTAC Catalytic Cycle

To appreciate the role of azetidine derivatives, one must first understand the mechanism they are designed to hijack. TPD via PROTACs is an event-driven, catalytic process that uses a heterobifunctional molecule to induce proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[4][5] This induced proximity results in the ubiquitination of the POI, marking it for destruction by the 26S proteasome.

The key steps are:

  • Binary Complex Formation: The PROTAC independently binds to the POI and the E3 ligase within the cell.

  • Ternary Complex Formation: The PROTAC brings the POI and E3 ligase together to form a key POI-PROTAC-E3 ligase ternary complex.[5]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.

  • Catalytic Release: The PROTAC is released and can mediate the degradation of another POI molecule.[5]

PROTAC_Cycle POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC Azetidine-Based PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Ternary->E3 Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub_E2 Ubiquitin-~E2 Ub_E2->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Rationale for Azetidine Derivatives in TPD

The choice of E3 ligase ligand is a critical determinant of a PROTAC's properties, including its degradation efficiency, selectivity, and drug-like characteristics.[2] While ligands for CRBN and VHL are widely used, they do not offer solutions for all targets or cell types. Azetidines, four-membered saturated nitrogen heterocycles, present a compelling alternative for several reasons:

  • Novel Chemical Space: They provide access to new E3 ligase binding modes and intellectual property space, moving beyond the well-trodden territory of thalidomide and VHL mimics.[6]

  • Improved Physicochemical Properties: As bioisosteres for more common heterocycles, azetidines can improve drug-like properties such as aqueous solubility and metabolic stability, which are often challenges in PROTAC development.[6]

  • Three-Dimensionality: The strained, non-planar structure of the azetidine ring provides a rigid, three-dimensional scaffold that can be used to project vectors into specific regions of the E3 ligase, potentially improving binding affinity and cooperativity in the ternary complex.

  • Synthetic Tractability: Despite the inherent ring strain, modern synthetic methods have made the construction of complex, stereopure azetidines more accessible, enabling the creation of diverse chemical libraries.[6][7]

Synthesis of Azetidine-Based PROTACs: A Modular Approach

The synthesis of an azetidine-based PROTAC is best approached in a modular fashion, involving the separate synthesis of the azetidine E3 ligand and the POI ligand, followed by their conjugation via a suitable linker. Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and reliable method for the final conjugation step.[8][9]

Synthesis_Workflow cluster_0 Module 1: E3 Ligand Synthesis cluster_1 Module 2: POI Ligand-Linker Synthesis cluster_2 Module 3: Final Conjugation Azetidine_Core Azetidine Core Synthesis Azetidine_Azide Functionalized Azetidine (e.g., with Azide) Azetidine_Core->Azetidine_Azide Functionalization Click_Reaction CuAAC 'Click' Reaction Azetidine_Azide->Click_Reaction POI_Ligand POI Ligand POI_Linker POI Ligand-Linker (e.g., with Alkyne) POI_Ligand->POI_Linker Linker Attachment POI_Linker->Click_Reaction Purification Purification (HPLC) Click_Reaction->Purification Final_PROTAC Final Azetidine-PROTAC Purification->Final_PROTAC TMT_Workflow Cell_Culture 1. Cell Culture & Treatment (Vehicle vs. PROTAC) Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis Digestion 3. Protein Digestion (Trypsin) Lysis->Digestion TMT_Label 4. Peptide Labeling (Isobaric TMT Tags) Digestion->TMT_Label Pooling 5. Sample Pooling & Fractionation TMT_Label->Pooling LC_MS 6. LC-MS/MS Analysis Pooling->LC_MS Data_Analysis 7. Data Analysis & Quantification LC_MS->Data_Analysis Result 8. Identify On-Target & Off-Target Effects Data_Analysis->Result

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-disubstituted azetidines. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing these strained four-membered heterocycles. The inherent ring strain and stereochemical complexity of 2,3-disubstituted azetidines present unique synthetic hurdles.[1][2][3] This resource provides practical, field-proven troubleshooting advice, detailed FAQs, and validated protocols to help you overcome common challenges and optimize your synthetic strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis of 2,3-disubstituted azetidines. Each issue is broken down into potential causes and actionable solutions, grounded in established chemical principles.

Problem 1: Low or No Product Yield

Low yields are a persistent challenge in azetidine synthesis, often due to the high activation energy required to form the strained four-membered ring.[1]

Potential Causes & Recommended Solutions

Potential CauseScientific Explanation & Recommended Solutions
Unfavorable Reaction Kinetics The transition state for a 4-exo-tet cyclization is often high in energy.[1] Solutions: 1. Optimize Temperature: Systematically screen temperatures. While higher temperatures can overcome activation barriers, they may also promote decomposition. Start at a moderate temperature and adjust based on reaction monitoring.[1] 2. Solvent Screening: The choice of solvent can dramatically impact reaction efficiency.[1] For intramolecular S(_N)2 cyclizations, polar aprotic solvents (e.g., DMF, DMSO) are often preferred as they can accelerate the reaction.[4] For Lewis acid-catalyzed reactions, chlorinated solvents like 1,2-dichloroethane (DCE) may be optimal.[1][5][6]
Poor Leaving Group (Intramolecular Cyclization) The rate of intramolecular nucleophilic substitution is highly dependent on the quality of the leaving group.[4] Solutions: 1. Activate Alcohols: If starting from a γ-amino alcohol, the hydroxyl group must be converted into a better leaving group. Common strategies include tosylation (TsCl, pyridine), mesylation (MsCl, Et(_3)N), or triflation (Tf(_2)O, pyridine).[4] 2. Halide Exchange: If using a γ-chloroamine, consider an in situ Finkelstein reaction (catalytic NaI or KI) to generate the more reactive iodo-intermediate.[4]
Competing Side Reactions The precursor may undergo more favorable reactions, such as intermolecular dimerization/polymerization or elimination.[1][4] The formation of more stable five- or six-membered rings can also be a significant competing pathway.[1] Solutions: 1. High Dilution: To favor intramolecular cyclization over intermolecular reactions, use high dilution conditions (e.g., <0.05 M). This can be achieved by the slow addition of the substrate to the reaction vessel via a syringe pump.[4] 2. Base Selection: For cyclizations of γ-haloamines, use a strong, non-nucleophilic base (e.g., NaH, K(_2)CO(_3)) to deprotonate the amine without competing in the substitution reaction.[4]
Steric Hindrance Bulky substituents on the substrate can sterically hinder the intramolecular cyclization needed for ring formation.[1] Solutions: Carefully consider the steric bulk of both the substituents and the protecting groups. It may be necessary to redesign the synthetic route to install bulky groups after the azetidine ring has been formed.
Problem 2: Poor Diastereoselectivity or Epimerization

Controlling the relative stereochemistry at the C2 and C3 positions is a primary challenge, especially when creating two new stereocenters.

Potential Causes & Recommended Solutions

Potential CauseScientific Explanation & Recommended Solutions
Non-Stereospecific Reaction Mechanism Some methods, like certain [2+2] cycloadditions, may proceed through a stepwise mechanism involving a zwitterionic intermediate, which can allow for bond rotation and loss of stereochemical information.[7] Solutions: 1. Choose a Stereospecific Method: Photochemical [2+2] cycloadditions (aza Paternò-Büchi reactions) can be highly stereospecific, proceeding through a concerted pathway.[8][9][10] 2. Catalyst Control: For catalytic reactions, the choice of ligand is critical. For instance, in the copper-catalyzed boryl allylation of azetines, the bisphosphine ligand was essential for achieving high diastereoselectivity.[11][12][13]
Epimerization of Product or Intermediate Protons alpha to activating groups (e.g., esters, ketones) at the C2 or C3 position can be acidic, leading to epimerization under basic or acidic workup/purification conditions. Solutions: 1. Maintain Neutral pH: During workup, use a buffered aqueous solution or mild quenching agents (e.g., saturated aq. NH(_4)Cl) to avoid extreme pH levels. 2. Purification Strategy: Use neutral or basic alumina for column chromatography instead of silica gel to avoid degradation of acid-sensitive products.[1]
Thermodynamic vs. Kinetic Control The observed diastereomeric ratio may be the result of thermodynamic equilibration rather than kinetic control. Solutions: 1. Lower Reaction Temperature: Running the reaction at a lower temperature often favors the kinetically formed product. 2. Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent equilibration to the more stable diastereomer.
Problem 3: Product Instability & Ring-Opening

The inherent strain of the azetidine ring makes it susceptible to nucleophilic ring-opening, particularly under acidic conditions.[2][14]

Potential Causes & Recommended Solutions

Potential CauseScientific Explanation & Recommended Solutions
Acid-Mediated Ring Opening Protonation of the azetidine nitrogen activates the ring toward nucleophilic attack. This is a common issue during acidic workups, purification on silica gel, or cleavage of acid-labile protecting groups (e.g., Boc).[14] Solutions: 1. Avoid Strong Acids: Use mild acidic conditions (e.g., citric acid, TFA in controlled amounts) for deprotection or workup. 2. Purification: Use neutral chromatography media like alumina or deactivated silica gel.[1] 3. Protecting Group Choice: Select a protecting group that can be removed under neutral or basic conditions (e.g., Cbz, Fmoc) if subsequent steps are acid-sensitive.
Intramolecular Rearrangement Pendant nucleophiles within the same molecule can attack the activated azetidine ring, leading to rearrangement products.[14] Solutions: 1. Protect Pendant Functionality: Ensure that any potentially nucleophilic groups (e.g., amides, alcohols) elsewhere in the molecule are appropriately protected. 2. Structural Redesign: If instability is inherent to the target scaffold, consider designing analogues where the pKa of the azetidine nitrogen is lowered (e.g., through conjugation), reducing its propensity for protonation.[14]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for forming the 2,3-disubstituted azetidine ring?

A1: The main approaches include:

  • Intramolecular Cyclization: This is the most common method, typically involving the S(_N)2 cyclization of a γ-amino alcohol or γ-haloamine.[4][15] The key is activating the γ-position with a good leaving group.

  • [2+2] Cycloaddition: Known as the aza Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene.[4][9] It can be promoted photochemically or with catalysts and is a direct route to the azetidine core.[8][10][16]

  • Functionalization of Azetines: Azetines (the unsaturated analogues) can be stereoselectively functionalized to produce 2,3-disubstituted azetidines. For example, a copper-catalyzed boryl allylation has been shown to be highly effective.[11][12][13]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a pre-formed β-lactam can be reduced to a methylene group to give the corresponding azetidine.[4]

Q2: How do I choose the right nitrogen protecting group for my synthesis?

A2: The choice is critical and depends on the downstream reaction conditions.

  • tert-Butoxycarbonyl (Boc): Widely used due to its general stability, but its removal requires acidic conditions (e.g., TFA), which can cause ring-opening in sensitive substrates.[17]

  • Sulfonyl Groups (Tosyl, Nosyl): These are very robust and can activate the α-protons for lithiation, but their removal often requires harsh reductive conditions (e.g., Na/naphthalene).[4]

  • Benzyl (Bn) / Carbobenzyloxy (Cbz): These are versatile groups that can be removed under neutral conditions via hydrogenolysis (H(_2), Pd/C), avoiding issues with acid or base sensitivity.

  • Thiocarbamates (Botc): The tert-butoxythiocarbonyl (Botc) group has been shown to facilitate α-lithiation and can be removed under milder acidic or thermal conditions than Boc, offering useful orthogonality.[18]

Q3: My azetidine derivative is difficult to purify. What techniques are recommended?

A3: Purification can be challenging due to the polarity and potential volatility of azetidines.[17]

  • Column Chromatography: If silica gel is causing degradation, switch to neutral or basic alumina.[1] Alternatively, silica gel can be "deactivated" by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%).

  • Recrystallization: For crystalline solids, this is an excellent method for achieving high purity.[1]

  • Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure can be effective.[1]

Key Experimental Protocols & Visualizations

Protocol: Lanthanide-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol describes a modern approach to synthesizing a 3-hydroxyazetidine derivative, a common precursor to various 2,3-disubstituted azetidines. The method relies on the regioselective, Lewis acid-catalyzed ring-opening of an epoxide.[1][5][6]

Step-by-Step Methodology:

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)(_3), 5 mol%).

  • Stir the mixture under reflux (approx. 83 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-3 hours), cool the reaction mixture to 0 °C.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO(_3)).

  • Extract the aqueous layer with dichloromethane (CH(_2)Cl(_2); 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutral alumina to afford the desired 3-hydroxyazetidine.

Diagram: Troubleshooting Workflow for Low Yield

This decision tree provides a logical pathway for diagnosing the root cause of low product yield in an azetidine synthesis.

low_yield_troubleshooting start Low Yield Observed q1 Starting Material (SM) Consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Desired Product Detected? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol1 Optimize Conditions: - Temp / Concentration - Catalyst Loading - Solvent a2_yes->sol1 q3 Major Side Products Observed? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol2 Characterize Side Products: - Ring-Opening? - Elimination? - Polymerization? a3_yes->sol2 sol3 Decomposition: - Lower Temperature - Check Reagent Stability - Use Milder Conditions a3_no->sol3 sol4 Check Reaction Setup: - Reagent Purity/Activity - Leaving Group Quality - Inefficient Mixing - Increase Temperature a1_no->sol4

Caption: A logical workflow for diagnosing low-yield issues.

Diagram: Key Synthetic Pathways to Azetidines

This diagram illustrates the primary disconnection approaches used to construct the azetidine ring.

azetidine_synthesis product 2,3-Disubstituted Azetidine route1 Intramolecular Cyclization (4-exo-tet) route1->product start1 γ-Amino Alcohol / Halide start1->route1 route2 [2+2] Cycloaddition route2->product start2 Imine + Alkene start2->route2 route3 Azetine Functionalization route3->product start3 Azetine + Reagents start3->route3 route4 β-Lactam Reduction route4->product start4 Azetidin-2-one start4->route4

Caption: Major synthetic routes to the azetidine ring system.

References

  • BenchChem. (2025).
  • Cimminiello, G., et al. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 28(7), 3015. [Link]

  • Becker, M. R., et al. (2019). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]

  • Judd, T. C., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3680–3694. [Link]

  • BenchChem. (2025).
  • Richardson, A. D., et al. (2016). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 12, 2347–2357. [Link]

  • Canal, C., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 154–157. [Link]

  • Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Research. [Link]

  • Li, G., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2826-2837. [Link]

  • Wang, Z., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 144(45), 20563–20569. [Link]

  • Nature Communications. (2019). Methods for the synthesis of azetidines. ResearchGate. [Link]

  • BenchChem. (2025).
  • Li, J., et al. (2023). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]

  • Portella, C., et al. (2018). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition, 57(40), 13329-13333. [Link]

  • Singh, R. P., & Kumar, V. (2019). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]

  • Wahl, J. M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671–1676. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1779–1784. [Link]

  • Kumar, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(38), 7972-7990. [Link]

  • Wang, Z., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. ResearchGate. [Link]

  • ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. [Link]

  • Degennaro, L., et al. (2020). Use of Flow Technologies and Photochemical Methods for the Preparation and Synthetic Manipulation of Functionalized Azetines. IRIS. [Link]

  • CoLab. (2022).
  • Semantic Scholar. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1248819. [Link]

  • University of Bari Aldo Moro. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]

  • de Figueiredo, R. M., et al. (2006). N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154. [Link]

  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. [Link]

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  • ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of homoallylamines. [Link]

  • Liverpool John Moores University. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

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Technical Support Center: Purification of Boc-Protected Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Boc-protected heterocyclic amines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the purification of these essential synthetic intermediates. Here, we address common issues through a troubleshooting guide and frequently asked questions, providing in-depth explanations and field-proven protocols to enhance your experimental success.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems that may arise during the purification of Boc-protected heterocyclic amines and offers targeted solutions.

Issue 1: Co-elution of Product with Excess Boc-Anhydride in Flash Chromatography

Question: I've performed a Boc-protection of my heterocyclic amine, and during flash chromatography on silica gel, the desired product co-elutes with unreacted di-tert-butyl dicarbonate (Boc₂O). How can I resolve this?

Root Cause Analysis & Solution:

This is a frequent issue stemming from the similar polarities of many Boc-protected amines and Boc₂O, making chromatographic separation difficult. The key is to remove the excess Boc₂O before chromatography.

Expert Recommendation:

  • Aqueous Work-up with a Nucleophilic Scavenger: After the reaction is complete, and before extraction, add a mild nucleophile to quench the excess Boc₂O. Imidazole is an excellent choice as it reacts with Boc₂O to form a water-soluble imidazolium species that is easily removed during the aqueous wash.[1][2]

    • Causality: Imidazole is more nucleophilic than water and reacts rapidly with the electrophilic carbonyls of Boc₂O. The resulting N-Boc-imidazole is highly polar and partitions into the aqueous layer during extraction.

  • Solvent-Based Removal: If the product is not water-sensitive, vigorous washing of the organic layer with a saturated sodium bicarbonate solution can hydrolyze the Boc₂O.[3] Alternatively, for relatively nonpolar products, washing with pentane or hexane can sometimes selectively remove the less polar Boc₂O.[4]

  • High Vacuum Sublimation: If the Boc-protected product is a non-volatile solid, residual Boc₂O can be sublimed off under high vacuum, often with gentle heating (e.g., 40-50°C).[5] The low boiling point of Boc₂O (56-57 °C at 0.5 mmHg) makes this an effective, solvent-free purification step.[3]

Protocol: Quenching Excess Boc₂O with Imidazole
  • Upon reaction completion (monitored by TLC), add imidazole (1.5 equivalents relative to the excess Boc₂O used) to the reaction mixture.

  • Stir at room temperature for 1-2 hours.

  • Proceed with the standard aqueous work-up. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM) and wash with water or brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product should now be substantially free of Boc₂O and ready for further purification if needed.

Issue 2: Product Streaking or Poor Separation on Silica Gel TLC/Column Chromatography

Question: My Boc-protected heterocyclic amine streaks badly on the TLC plate, making it difficult to assess purity and choose a solvent system for column chromatography. What causes this and how can I fix it?

Root Cause Analysis & Solution:

Streaking of amines on silica gel is a classic problem caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.[6][7] This leads to a non-ideal equilibrium between the stationary and mobile phases, resulting in broad, streaky spots. While the Boc group reduces the basicity of the amine, residual basicity, especially in nitrogen-rich heterocycles, can still cause issues.

Expert Recommendation:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent.

    • Triethylamine (Et₃N): Add 0.5-1% (v/v) of triethylamine to your solvent system.[6][7] The triethylamine will preferentially bind to the acidic sites on the silica, effectively "masking" them from your product.

    • Ammonia: For more polar solvent systems, using a mobile phase containing a small amount of ammonium hydroxide (e.g., in a DCM/Methanol/NH₄OH system) can also be very effective.

  • Use of Deactivated Silica: If streaking persists, consider using silica gel that has been pre-treated or "deactivated" with a base. This can be done by preparing a slurry of the silica in the mobile phase containing the basic additive before packing the column.

Workflow for Optimizing Chromatography of Basic Compounds

Caption: Decision workflow for troubleshooting amine streaking on silica gel.

Issue 3: Difficulty in Crystallizing Oily Boc-Protected Products

Question: My purified Boc-protected amine is a thick oil, but the literature reports it as a solid. How can I induce crystallization?

Root Cause Analysis & Solution:

The failure of a compound to crystallize can be due to residual solvents, minor impurities acting as "crystal poisons," or the inherent amorphous nature of the compound under the current conditions.[8][9]

Expert Recommendation:

  • Ensure High Purity: First, confirm the purity of your oil by NMR. Even small amounts of solvent or impurities can inhibit crystallization. If necessary, re-purify by flash chromatography.

  • Solvent Trituration/Pulping: This is often the most successful method. Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent") in which your product is insoluble (e.g., hexanes, pentane, or diethyl ether) with vigorous stirring or sonication until the solution becomes cloudy.[9][10][11] Continue adding the anti-solvent slowly, and with patience, a precipitate should form.

  • Seed Crystals: If available, adding a single seed crystal of the desired solid product to the supersaturated solution can induce crystallization.[10][11]

  • Standing at Low Temperature: Store the concentrated oil, or the triturated mixture, at low temperatures (4 °C or -20 °C) for an extended period.

Protocol: Crystallization by Solvent Trituration
  • Dissolve the oily product (e.g., 1 gram) in a minimal amount of a suitable solvent like dichloromethane (e.g., 1-2 mL).

  • In a separate flask, place a larger volume of an anti-solvent such as n-pentane or n-hexane (e.g., 20-30 mL).

  • Slowly add the concentrated solution of your product dropwise to the vigorously stirred anti-solvent.

  • If a solid precipitates, continue the addition. If it "oils out," stop the addition and try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

  • Once precipitation is complete, stir the resulting slurry for a period (pulping) to allow for the formation of a more crystalline solid.[10][11]

  • Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum.

II. Frequently Asked Questions (FAQs)

Q1: Can the Boc group be cleaved by silica gel during column chromatography?

A1: Generally, the Boc group is stable to neutral silica gel.[12] However, prolonged exposure to acidic silica gel or using highly protic solvents like methanol in large proportions can sometimes lead to partial deprotection, especially for more labile Boc-protected amines.[13][14] To mitigate this risk, it is advisable to run columns relatively quickly and, if necessary, neutralize the silica gel by flushing it with a solvent mixture containing 1% triethylamine before loading the sample.

Q2: How can I remove the DMAP catalyst after the reaction?

A2: 4-Dimethylaminopyridine (DMAP) is basic and can be removed with an acidic wash. After the reaction, dilute the mixture with an organic solvent and wash with a dilute acid solution such as 1M HCl, 5% citric acid, or saturated aqueous KHSO₄.[15] The KHSO₄ wash is often preferred as it can improve the separation of the aqueous and organic layers.[15]

Q3: My heterocyclic amine has very poor solubility. What are the best conditions for Boc protection?

A3: For amines with poor solubility in common organic solvents like THF or DCM, aqueous or biphasic conditions are often effective.[4][16] Dissolving the amine in an aqueous solution of a base like sodium bicarbonate or sodium hydroxide, with a co-solvent like THF or dioxane, can facilitate the reaction with Boc₂O.[16][17][18] Some reactions even work well under solvent-free conditions by gently melting the Boc₂O and adding the amine directly.[19]

Q4: What is the best way to monitor the progress of a Boc protection reaction by TLC?

A4: Monitor the disappearance of the starting amine. The Boc-protected product will be significantly less polar and have a higher Rf value. Use a UV lamp for visualization if your compound is UV-active. For UV-inactive amines, a ninhydrin stain is excellent for visualizing the primary or secondary amine starting material, which will typically show up as a colored spot upon heating.[6] The Boc-protected product will not stain with ninhydrin, or will stain very weakly.[6]

Data Summary: TLC Visualization Stains
StainTarget Functional GroupAppearance
Ninhydrin Primary/Secondary AminesPurple/Yellow spot upon heating[6]
Potassium Permanganate (KMnO₄) Compounds that can be oxidizedYellow/Brown spot on a purple background
Phosphomolybdic Acid (PMA) General stain for most organic compoundsBlue/Green spot upon heating[6]

References

  • Crystallization method of Boc-amino acid.
  • Crystallization method of Boc-amino acid.
  • Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar.
  • An In-depth Technical Guide to the Boc Protection of Primary Amines. Benchchem.
  • How can I remove DMAP from the reaction mixture while Boc-protection?
  • Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC) 2 O]. Thieme E-Books & E-Journals.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
  • Scholars Research Library. Der Pharma Chemica.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Having great trouble with a Boc-protection reaction. Reddit.
  • VanVeller Lab Resources. Department of Chemistry.
  • A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. Benchchem.
  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
  • An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. Benchchem.
  • Help Removing Excess Boc Anhydride. Reddit.
  • Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O].
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Amine Protection / Deprotection. Fisher Scientific.
  • The Enduring Advantage of Boc Protection: A Comparative Guide for Amine Protection Str
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • removal of excess boc anhydride. Reddit.
  • TLC Seper
  • Reactions that Work: Boc Protection. Chemtips - WordPress.com.
  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?
  • How to get (or crystallize) solid amino acids derivatives and peptides?
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Technical Support Center: Reactions with Boc-Protected Amines. Benchchem.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Selective Deprotection of N-Boc C
  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Application of Flash Chromatography in Purification of N
  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c

Sources

Identifying and minimizing byproducts in tert-butyl carbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Step 2: Synthesize and Structure the Technical Support Center Content

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I will structure the content as follows:

Part 1: Troubleshooting Guide: Common Byproducts and Their Minimization This section will be the core of the technical support center and will address specific issues users might encounter. For each byproduct, I will provide a Q&A section covering:

  • Identification: How do I know if I have this byproduct? (covering analytical techniques)

  • Formation: Why is this byproduct forming? (explaining the reaction mechanism)

  • Minimization: How can I prevent or reduce the formation of this byproduct? (providing actionable steps and optimized protocols)

  • Removal: How can I remove this byproduct from my final product? (discussing purification strategies)

Part 2: Frequently Asked Questions (FAQs) This section will cover more general questions related to the synthesis of tert-butyl carbamate. Topics will include:

  • General reaction setup and best practices.

  • Safety precautions.

  • Analytical methods for purity assessment.

  • Storage and handling of the final product.

Part 3: Experimental Protocols This section will provide detailed, step-by-step protocols for:

  • A standard synthesis of tert-butyl carbamate.

  • An optimized synthesis protocol designed to minimize byproduct formation.

  • A general procedure for byproduct analysis using HPLC.

Part 4: Visualizations I will create Graphviz diagrams to illustrate:

  • The main reaction pathway for tert-butyl carbamate synthesis.

  • The formation pathways of the key byproducts.

  • A troubleshooting workflow for identifying and addressing byproduct formation.

Part 5: References I will compile a comprehensive list of all cited sources with clickable URLs.

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Welcome to the technical support center for tert-butyl carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to help identify and minimize byproducts in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthetic routes effectively.

PART 1: Troubleshooting Guide: Common Byproducts and Their Minimization

This section addresses the most common issues encountered during the synthesis of tert-butyl carbamate, focusing on the identification, formation, minimization, and removal of key byproducts.

Issue 1: Presence of Di-tert-butylurea

Q1: How can I confirm the presence of di-tert-butylurea in my product?

A1: Di-tert-butylurea is a common byproduct and can be identified using several analytical techniques.[1] High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying its presence.[2] On an HPLC chromatogram, di-tert-butylurea will appear as a separate peak from your main product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification of this and other volatile impurities.[2] Additionally, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can confirm its structure.

Q2: What is the mechanism of di-tert-butylurea formation?

A2: Di-tert-butylurea forms from the reaction of tert-butyl isocyanate, an intermediate in the synthesis, with unreacted tert-butylamine or tert-butyl carbamate. This reaction is especially prevalent if there is an excess of the tert-butyl source or if the reaction conditions favor the accumulation of the isocyanate intermediate.

Q3: How can I minimize the formation of di-tert-butylurea?

A3: To minimize the formation of di-tert-butylurea, it is crucial to control the reaction stoichiometry and conditions. Using a slight excess of the isocyanic acid source relative to the tert-butanol can help ensure that the tert-butanol is fully consumed, reducing the chance of it reacting with the isocyanate intermediate.[3] Maintaining a lower reaction temperature (e.g., 33–35°C) can also help to control the reaction rate and prevent the accumulation of the reactive isocyanate.[3]

Q4: If di-tert-butylurea has formed, how can I remove it?

A4: Di-tert-butylurea has different solubility properties compared to tert-butyl carbamate. It is notably less soluble in water.[1] Therefore, recrystallization is an effective method for purification. Recrystallizing the crude product from a suitable solvent system, such as a benzene-hexane mixture, can effectively remove this impurity.[4]

Issue 2: Presence of tert-Butyl Isocyanate

Q1: How do I detect residual tert-butyl isocyanate in my sample?

A1: Tert-butyl isocyanate is a volatile and reactive intermediate, and its presence can be detected by GC-MS.[5] Given its reactivity, it may also be indirectly detected by the presence of its derivatives, such as di-tert-butylurea.

Q2: Why is tert-butyl isocyanate present in my final product?

A2: Tert-butyl isocyanate is a key intermediate in the synthesis of tert-butyl carbamate.[6][7][8][9] Its presence in the final product indicates an incomplete reaction. This can be due to insufficient reaction time, non-optimal temperature, or issues with the quenching step.

Q3: What are the best practices to prevent residual tert-butyl isocyanate?

A3: Ensuring the reaction goes to completion is key. Allowing the reaction to stir overnight at room temperature after the initial addition of reagents can help consume the isocyanate intermediate.[3] Proper quenching of the reaction with water is also critical to convert any remaining isocyanate to the desired carbamate.

Q4: What are the safety concerns associated with tert-butyl isocyanate?

A4: Tert-butyl isocyanate is a hazardous chemical. It is highly flammable, moisture-sensitive, and toxic if inhaled or swallowed.[5][10][11] It can cause severe irritation to the skin, eyes, and respiratory tract.[11] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]

PART 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing tert-butyl carbamate?

A1: A widely used and reliable method involves the reaction of tert-butanol with sodium cyanate in the presence of a strong acid like trifluoroacetic acid.[3] This one-step procedure is generally efficient and avoids many of the challenges associated with other methods, particularly for tertiary alcohols.[4]

Q2: What are the critical safety precautions I should take during this synthesis?

A2: The synthesis involves hazardous materials. Trifluoroacetic acid is corrosive and has an acrid odor, while tert-butyl isocyanate is toxic and flammable.[3][5][10][11] Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]

Q3: How can I assess the purity of my final tert-butyl carbamate product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. HPLC is excellent for quantifying non-volatile impurities, while GC-MS is suitable for volatile impurities and residual solvents.[2] NMR spectroscopy is invaluable for structural confirmation and can be used for quantitative analysis (qNMR).[2] Melting point determination can also serve as a quick check of purity.[12]

Q4: What is the best way to store tert-butyl carbamate?

A4: Tert-butyl carbamate should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13] It is also light-sensitive and should be stored in a dark container.[13]

PART 3: Experimental Protocols

Protocol 1: Standard Synthesis of tert-Butyl Carbamate[4]

Materials:

  • tert-Butyl alcohol (0.20 mole)

  • Benzene (125 ml)

  • Sodium cyanate (0.40 mole)

  • Trifluoroacetic acid (0.42 mole)

  • Water

  • 5% Aqueous sodium hydroxide

  • Anhydrous magnesium sulfate

Procedure:

  • In a 500-mL three-necked flask equipped with a stirrer, thermometer, and addition funnel, dissolve tert-butyl alcohol in benzene.

  • Add sodium cyanate to the flask to form a suspension.

  • Stir the suspension slowly (around 120 rpm).

  • Rapidly add trifluoroacetic acid dropwise. The temperature will rise; maintain it between 33–35°C, using an ice-water bath if necessary.

  • After the addition is complete, continue to stir the mixture slowly overnight at room temperature.

  • Add 35 ml of water and stir vigorously.

  • Separate the benzene layer and wash the aqueous slurry with two 125-ml portions of benzene.

  • Combine the organic extracts and wash with 100 ml of 5% aqueous sodium hydroxide, followed by 100 ml of water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize from hexane for further purification.

Protocol 2: General HPLC Method for Purity Assessment[2][16]

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

    • Example Gradient: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of your tert-butyl carbamate sample in the mobile phase.

  • Dilute the stock solution to a suitable concentration for analysis.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Inject the sample onto the HPLC system and record the chromatogram.

  • Analyze the chromatogram for the presence of the main product peak and any impurity peaks.

PART 4: VISUALIZATION & FORMATTING

Diagrams

Synthesis_Pathway cluster_reactants Reactants tert-Butanol tert-Butanol tert-Butyl Cation tert-Butyl Cation tert-Butanol->tert-Butyl Cation Protonation Isocyanic Acid (from NaOCN + H+) Isocyanic Acid (from NaOCN + H+) Isocyanate Intermediate Isocyanate Intermediate Isocyanic Acid (from NaOCN + H+)->Isocyanate Intermediate tert-Butyl Cation->Isocyanate Intermediate Nucleophilic Attack tert-Butyl Carbamate tert-Butyl Carbamate Isocyanate Intermediate->tert-Butyl Carbamate Deprotonation Byproduct_Formation Isocyanate Intermediate Isocyanate Intermediate Di-tert-butylurea Di-tert-butylurea Isocyanate Intermediate->Di-tert-butylurea Unreacted tert-Butanol Unreacted tert-Butanol Unreacted tert-Butanol->Di-tert-butylurea Incomplete Reaction Incomplete Reaction Residual tert-Butyl Isocyanate Residual tert-Butyl Isocyanate Incomplete Reaction->Residual tert-Butyl Isocyanate

Caption: Formation pathways of key byproducts.

Troubleshooting_Workflow Crude Product Analysis (HPLC, GC-MS) Crude Product Analysis (HPLC, GC-MS) Impurity Detected? Impurity Detected? Crude Product Analysis (HPLC, GC-MS)->Impurity Detected? Di-tert-butylurea Di-tert-butylurea Impurity Detected?->Di-tert-butylurea Yes Residual Isocyanate Residual Isocyanate Impurity Detected?->Residual Isocyanate Yes Pure Product Pure Product Impurity Detected?->Pure Product No Optimize Stoichiometry & Temperature Optimize Stoichiometry & Temperature Di-tert-butylurea->Optimize Stoichiometry & Temperature Ensure Complete Reaction & Quenching Ensure Complete Reaction & Quenching Residual Isocyanate->Ensure Complete Reaction & Quenching Recrystallize Recrystallize Optimize Stoichiometry & Temperature->Recrystallize Ensure Complete Reaction & Quenching->Recrystallize Recrystallize->Pure Product

Caption: Troubleshooting workflow for byproduct identification and resolution.

References

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

  • SIELC Technologies. (2018). tert-Butyl carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). t-Butyl carbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). di-tert-butyldiaziridinone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Google Patents. (n.d.). CN108395383B - Synthesis method of tert-butyl isocyanate.
  • National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Di-tert-butyl peroxide (DTBP)-mediated synthesis of symmetrical N,N′-disubstituted urea/thiourea motifs from isothiocyanates in water. Retrieved from [Link]

  • MDPI. (n.d.). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Retrieved from [Link]

  • NJ.gov. (n.d.). tert-BUTYL ISOCYANATE HAZARD SUMMARY. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Selective Deprotection of Boc-Protected Piperidines and Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective deprotection of tert-butyloxycarbonyl (Boc)-protected piperidines and azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Introduction: The Challenge of Selective Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[1] This orthogonality is crucial in the multi-step synthesis of complex molecules, particularly in the construction of pharmaceutical intermediates containing piperidine and azetidine scaffolds. However, the very nature of acid-labile protecting groups presents challenges, especially when other sensitive functionalities are present or when the substrate is prone to side reactions. This guide provides a structured approach to troubleshooting common issues and optimizing your deprotection strategy.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues that may arise during the deprotection of Boc-protected piperidines and azetidines, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Incomplete or Sluggish Deprotection

Question: My N-Boc deprotection is slow or fails to reach completion, even with standard acidic conditions (e.g., TFA in DCM). What are the likely causes, and how can I resolve this?

Answer: Incomplete deprotection is a frequent hurdle and can stem from several factors:

  • Insufficient Acid Strength or Concentration: The molar equivalents or concentration of the acid may be too low to effectively drive the cleavage of the Boc group.[2][3][4]

  • Low Reaction Temperature: While many deprotections are run at room temperature, lower temperatures can significantly slow down the reaction rate.[2][4]

  • Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can impede the approach of the acidic reagent, necessitating more forcing conditions.[2][5]

  • Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and likely incomplete.

Recommended Solutions:

  • Increase Acid Concentration or Temperature: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) or consider switching to a stronger acid system like 4M HCl in dioxane.[2][3][6] If the reaction is sluggish at room temperature, gentle warming (e.g., to 40°C) can be beneficial, but monitor closely for byproduct formation.[2][3]

  • Optimize Solvent Choice: Ensure your substrate is fully soluble. If solubility in DCM is poor, consider alternative solvents like ethyl acetate or methanol, though be mindful of potential transesterification if esters are present.

  • For Highly Hindered Substrates: The use of neat TFA for a short duration may be necessary, provided the substrate can tolerate these harsh conditions.[4] Alternatively, Lewis acid-mediated methods can be effective.[3][4]

Issue 2: Formation of t-Butylation Side Products

Question: I'm observing byproducts with an additional mass of +56 Da, suggesting t-butylation of my molecule, especially on electron-rich aromatic rings or sulfur-containing groups. How can I prevent this?

Answer: This is a classic side reaction in Boc deprotection. The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation.[1][2] This electrophile can then alkylate any nucleophilic sites on your substrate or product.[2][7]

Recommended Solutions: The Use of Scavengers

The most effective way to mitigate t-butylation is by adding a "scavenger" to the reaction mixture.[2][8] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your molecule of interest, effectively trapping it before it can cause unwanted side reactions.[2][5]

ScavengerTypical Concentration (v/v)Notes
Triisopropylsilane (TIS)2.5 - 5%A versatile and highly effective scavenger.[2]
Water2.5 - 5%Traps the cation to form tert-butanol.[5]
Thioanisole5%Particularly useful for protecting methionine and tryptophan residues.[1][5]
Anisole5%A common scavenger for electron-rich aromatic systems.[1]
Issue 3: Ring-Opening of Azetidines

Question: During the deprotection of my Boc-azetidine, I'm observing the formation of ring-opened byproducts. How can I avoid this?

Answer: The four-membered azetidine ring is strained and susceptible to cleavage under strongly acidic conditions.[9] Protonation of the azetidine nitrogen increases this ring strain, making it vulnerable to nucleophilic attack and subsequent ring-opening.[9][10]

Recommended Solutions:

  • Use Milder Acidic Conditions: Avoid harsh conditions like neat TFA. Milder acids such as aqueous phosphoric acid or p-toluenesulfonic acid can be effective for Boc removal without causing significant ring-opening.[4][11]

  • Lewis Acid-Mediated Deprotection: Lewis acids like zinc bromide (ZnBr₂) or bismuth(III) trichloride offer a non-protic alternative that can be gentler on the azetidine ring.[4][8]

  • Oxalyl Chloride in Methanol: This system provides a very mild and efficient method for N-Boc deprotection at room temperature and is often compatible with acid-sensitive functionalities.[3][9][12]

  • Thermal Deprotection: In some cases, heating the Boc-protected azetidine in a suitable solvent can effect deprotection without the need for any acid, although this may not be suitable for thermally sensitive molecules.[13]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The main culprit is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid.[2][5] This carbocation is a potent electrophile and can alkylate nucleophilic functional groups on the desired molecule, leading to byproducts.[2][7]

Q2: Which acidic reagents are most commonly used for Boc deprotection?

A2: The two most prevalent reagents are trifluoroacetic acid (TFA), typically as a 20-50% solution in dichloromethane (DCM), and hydrochloric acid (HCl), commonly used as a 4M solution in an organic solvent like 1,4-dioxane or ethyl acetate.[2][6][8]

Q3: Can I selectively deprotect one N-Boc group in the presence of another?

A3: Selective deprotection can be challenging but is sometimes achievable. The lability of a Boc group can be influenced by the electronic nature of the nitrogen it's attached to. For example, an N-Boc group on an electron-deficient nitrogen (like in an indole) is more labile than one on an alkyl amine.[4] Thermal deprotection methods, particularly in continuous flow setups, have also shown promise for selective deprotection by carefully controlling temperature and residence time.[4][14]

Q4: My product is a hydrochloride or trifluoroacetate salt that is difficult to handle or purify. What can I do?

A4: After deprotection, the resulting amine salt can be neutralized to the free base. A typical workup involves removing the reaction solvent and excess acid under reduced pressure, dissolving the residue in water, and then carefully adding a base (e.g., saturated aqueous NaHCO₃ or NaOH) until the solution is basic.[3] The free amine can then be extracted with an organic solvent. Be aware that some piperidine and azetidine free bases can be volatile or highly water-soluble.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

This protocol is a general starting point for the deprotection of robust substrates.

  • Preparation: Dissolve the N-Boc-protected piperidine or azetidine in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% TFA in DCM. For reactions prone to t-butylation, add an appropriate scavenger (e.g., 5% TIS) to this cocktail.

  • Reaction: Add the deprotection cocktail to the substrate solution at room temperature and stir.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2] The product is typically isolated as the TFA salt.

Protocol 2: Boc Deprotection with HCl in Dioxane

This method is a common alternative to TFA and yields the hydrochloride salt, which is often a crystalline solid.

  • Preparation: Dissolve the N-Boc-protected substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically a large excess).

  • Reaction: Stir the mixture at room temperature. The reaction is usually complete within 1-4 hours. A precipitate of the hydrochloride salt may form.[2]

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[2]

Protocol 3: Mild Deprotection of Azetidines with Oxalyl Chloride in Methanol

This protocol is recommended for substrates sensitive to strong acids, such as N-Boc azetidines.[9][12]

  • Preparation: Dissolve the N-Boc-azetidine in methanol.

  • Reagent Addition: Cool the solution to 0°C and slowly add oxalyl chloride (typically 3 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected azetidine.

Visualizations

Mechanism of Boc Deprotection and Side-Product Formation

Boc_Deprotection cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway cluster_scavenger Scavenger Intervention Boc-Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc-Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - t-Bu⁺ tBu_Cation tert-Butyl Cation (t-Bu⁺) Protonated_Boc->tBu_Cation Generates Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Alkylated_Product t-Butylated Byproduct tBu_Cation->Alkylated_Product Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Nucleophile Nucleophile (Nu) Nucleophile->Alkylated_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection and scavenger intervention.

Troubleshooting Workflow for Low Product Yield

Low_Yield_Troubleshooting start Low Yield of Deprotected Product check_completion Is the reaction complete? Yes No start->check_completion incomplete_actions Incomplete Reaction Solutions|• Increase acid concentration/equivalents • Increase reaction time • Gently warm reaction (e.g., to 40°C) • Check substrate solubility check_completion:no->incomplete_actions check_workup Review Work-up Procedure OK Issue Found check_completion:yes->check_workup incomplete_actions->check_completion Re-run reaction workup_actions Work-up Optimization|• Ensure complete extraction • Check pH during basification • Avoid product loss during solvent removal check_workup:issue->workup_actions check_purification Optimize Purification OK Issue Found check_workup:ok->check_purification workup_actions->check_workup Refine work-up purification_actions Purification Solutions|• Consider alternative chromatography • Check for product loss on column/during crystallization check_purification:issue->purification_actions end Yield Improved check_purification:ok->end purification_actions->check_purification Refine purification

Caption: Troubleshooting workflow for low product yield.

References

  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem Technical Support.
  • Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Boc Deprotection of Hindered Amino Acids. BenchChem Technical Support.
  • BenchChem. (2025). Challenges in N-Boc deprotection and alternative methods. BenchChem Technical Support.
  • BenchChem. (2025). Preventing ring-opening of the azetidine in 3-(3-biphenylyl)azetidine. BenchChem Technical Support.
  • El-M'barek, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.
  • Ghourab, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Aouf, N-E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem Technical Support.
  • Reddit User Discussion. (2023). Alternative Methods for Boc Deprotection. r/chemistry. [Link]

  • BenchChem. (2025). A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. BenchChem Technical Support.
  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild, Environmentally Benign, and Selective Reagent for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry. [Link]

  • Reddit User Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • El-M'barek, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. [Link]

  • Thompson, A. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2025). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • BenchChem. (2025). Troubleshooting Boc Deprotection: A Technical Support Guide. BenchChem Technical Support.
  • ACS GCI Pharmaceutical Roundtable. (2025). Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Dsouza, D. (2021). How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. [Link]

  • Walker, D. G. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

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Overcoming low yields in the synthesis of piperidinyl-azetidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperidinyl-azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable scaffolds. The inherent ring strain of the azetidine core, coupled with the challenges of linking it to a piperidine moiety, can often lead to frustratingly low yields and difficult purifications.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome these common hurdles and achieve your synthetic goals.

Part 1: Troubleshooting Guide - Navigating Common Synthetic Challenges

This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yields in the Azetidine Ring Formation

Q: My intramolecular cyclization to form the N-Boc azetidine ring is consistently giving low yields. What are the likely causes and how can I improve this?

A: Low yields in azetidine ring formation via intramolecular cyclization are often due to the high activation energy required to form the strained four-membered ring and competing side reactions.[1] The primary competing pathway is often intermolecular polymerization or the formation of larger, more stable rings (e.g., pyrrolidines).

Causality and Strategic Solutions:

  • Leaving Group Efficiency: The choice of leaving group on the 3-carbon chain is critical. A highly efficient leaving group (e.g., tosylate, mesylate, or a halide) is necessary to promote the desired intramolecular SN2 reaction.[2] If your leaving group is not sufficiently reactive, the rate of the desired cyclization will be slow, allowing side reactions to dominate.

  • Reaction Concentration (The High Dilution Principle): To favor intramolecular cyclization over intermolecular reactions, it is crucial to work at high dilution. This reduces the probability of two reactive molecules encountering each other. A typical starting concentration would be in the range of 0.01-0.05 M.

  • Base Selection: The choice of base is also important. A strong, non-nucleophilic base is often required to deprotonate the nitrogen nucleophile without competing in the substitution reaction.[3] Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common choices. The electron-withdrawing nature of some substituents can reduce the nucleophilicity of the nitrogen, necessitating a stronger base like lithium hexamethyldisilazide (LiHMDS).[3]

Troubleshooting Workflow:

start Low Yield in Azetidine Cyclization check_lg Is the leaving group optimal (e.g., OTs, OMs, I)? start->check_lg check_conc Is the reaction run under high dilution (0.01-0.05 M)? check_lg->check_conc Yes optimize_lg Optimize Leaving Group: Convert -OH to -OTs or -OMs check_lg->optimize_lg No check_base Is the base a strong, non-nucleophilic one? check_conc->check_base Yes adjust_conc Adjust Concentration: Decrease concentration check_conc->adjust_conc No optimize_base Optimize Base: Try NaH, KOtBu, or LiHMDS check_base->optimize_base No success Improved Yield check_base->success Yes optimize_lg->check_conc adjust_conc->check_base optimize_base->success

Caption: Troubleshooting workflow for low azetidine cyclization yields.

Issue 2: Challenges in Coupling Piperidine and Azetidine Moieties

Q: I am struggling with the reductive amination between a piperidone and an amino-azetidine, resulting in a complex mixture and low yield of the desired piperidinyl-azetidine. How can I optimize this reaction?

A: Reductive amination is a powerful tool, but it can be plagued by side reactions if not properly controlled. The initial imine/enamine formation is a reversible equilibrium, and the choice of reducing agent and reaction conditions is paramount to selectively reduce the desired iminium ion.

Causality and Strategic Solutions:

  • pH Control: The pH of the reaction is crucial. The reaction needs to be acidic enough to protonate the carbonyl oxygen, activating it for nucleophilic attack, but not so acidic that it fully protonates the amine nucleophile, rendering it unreactive. A pH range of 5-7 is generally optimal.

  • Reducing Agent Selection: The choice of reducing agent is critical. Mild, hydride-based reducing agents that are stable under slightly acidic conditions are preferred. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less basic than sodium cyanoborohydride (NaBH3CN) and can be used in a one-pot procedure.[2]

  • Side Reactions: The primary side reaction is often the reduction of the starting piperidone to the corresponding piperidinol. This occurs if the reducing agent is too reactive or if the rate of iminium ion formation is slow. Another potential side reaction is the formation of an uncyclized reductive amination chloroamine product if starting with a chloroaldehyde derivative of piperidine.[2]

Optimized Protocol for Reductive Amination:

  • Reaction Setup: In a round-bottom flask, dissolve the piperidone derivative (1.0 eq) and the amino-azetidine (1.0-1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • pH Adjustment: Add acetic acid (AcOH) to adjust the pH to approximately 5-6.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture at room temperature.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Issue 3: N-Boc Deprotection Leading to Product Degradation

Q: When I try to remove the N-Boc protecting group from my piperidinyl-azetidine derivative using strong acid (e.g., neat TFA), I see significant decomposition and low recovery of the desired product. What is happening and what are the alternatives?

A: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions via the formation of a stable tert-butyl cation.[4] This highly reactive carbocation can then act as an electrophile and alkylate any available nucleophiles in the reaction mixture, including the deprotected product itself or other sensitive functional groups, leading to a variety of side products and a lower yield of the desired amine. The strained azetidine ring can also be susceptible to ring-opening under harsh acidic conditions.

Causality and Strategic Solutions:

  • The Role of Scavengers: To prevent unwanted tert-butylation, it is essential to use a scavenger in the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your desired product. Common scavengers include triisopropylsilane (TIS), anisole, or water.[4][5]

  • Milder Acidic Conditions: Instead of neat trifluoroacetic acid (TFA), consider using a solution of TFA in a solvent like dichloromethane (DCM) (e.g., 20-50% TFA in DCM).[4] Another common and often milder alternative is using a solution of hydrochloric acid in an organic solvent, such as 4M HCl in 1,4-dioxane.[4]

  • Temperature Control: Perform the deprotection at 0 °C or room temperature. Elevated temperatures can accelerate side reactions.

Data on N-Boc Deprotection Conditions:

ConditionScavengerTemperatureTypical Outcome
Neat TFANoneRoom Temp.High potential for t-butylation side products and degradation.
20-50% TFA in DCMTIS (5-10%)0 °C to RTGenerally clean deprotection with minimal side reactions.[4]
4M HCl in 1,4-DioxaneNone requiredRoom Temp.Effective deprotection, product isolated as the hydrochloride salt.[4]
TMSI in DCM with NaHCO3N/ARoom Temp.A neutral method for deprotection, useful for highly acid-sensitive substrates.
Thermolysis (e.g., reflux in ethanol)N/ARefluxCan be effective for certain substrates, particularly with N-Botc groups.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to purify my final piperidinyl-azetidine product, which is a polar, basic oil?

A1: The purification of polar, basic compounds can be challenging. Standard silica gel chromatography can lead to streaking and poor separation due to the strong interaction between the basic amine and the acidic silica. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent.[7] Alternatively, using a different stationary phase such as alumina can be beneficial. For highly polar compounds, reverse-phase HPLC is often the most effective purification method.[7]

Q2: I am considering a Mitsunobu reaction to form the C-N bond between a piperidinol and an azetidine-containing nucleophile. What are the key parameters to optimize for this reaction?

A2: The Mitsunobu reaction is a powerful tool for forming C-N bonds with inversion of stereochemistry.[8][9][10][11][12] Key optimization parameters include the choice of phosphine and azodicarboxylate. For sterically hindered alcohols, using a more reactive phosphine like trimethylphosphine (PMe3) and an alternative azodicarboxylate such as 1,1'-(azodicarbonyl)dipiperidine (ADDP) can lead to higher yields.[8][9] The reaction is also sensitive to the pKa of the nucleophile; more acidic nucleophiles tend to give better results.

Q3: Are there alternative synthetic strategies to consider if my primary route is failing?

A3: Yes, several alternative strategies exist. For instance, instead of forming the azetidine ring first, you could start with a pre-functionalized azetidine and build the piperidine ring onto it. Ring-expansion of a smaller ring system, such as an aziridine, can also be a viable route to azetidines.[13] For spirocyclic systems, [2+2] cycloaddition reactions between an alkene and an isocyanate can be a powerful method to construct the spirocyclic β-lactam precursor, which can then be reduced to the desired spiro-azetidine.[14]

Synthetic Pathway Alternatives:

cluster_0 Route A: Azetidine Formation First cluster_1 Route B: Piperidine Formation First cluster_2 Route C: Spirocyclization A1 Acyclic Precursor A2 Intramolecular Cyclization A1->A2 A3 N-Boc Azetidine A2->A3 A4 Coupling with Piperidine Moiety A3->A4 A5 Final Product A4->A5 B1 Functionalized Piperidine B2 Coupling with Azetidine Precursor B1->B2 B3 Cyclization to form Azetidine B2->B3 B4 Final Product B3->B4 C1 Cyclic Alkene + Isocyanate C2 [2+2] Cycloaddition C1->C2 C3 Spirocyclic β-Lactam C2->C3 C4 Reduction C3->C4 C5 Spiro-Piperidinyl-Azetidine C4->C5

Caption: Alternative synthetic strategies for piperidinyl-azetidine derivatives.

References

  • Green, J. E., Bender, D. M., Jackson, S., O'Donnell, M. J., & McCarthy, J. R. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807–810. [Link]

  • BenchChem. (2025). Technical Support Center: Improving Diastereoselectivity in 6,7-Diazaspiro[4.5]decane Reactions. BenchChem.
  • Optimization of Mitsunobu reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem.
  • Kaku, H., et al. (2019). Piperidine and Azetidine Formation by Direct Cyclization of Diols with N-Nonsubstituted Sulfonamide under The Mitsunobu Conditions Utilizing (Cyanomethylene)Tributylphosphorane (Cmbp) and Its Application to The Synthesis of Lupinine. Request PDF. [Link]

  • BenchChem. (2025). challenges in working with triazaspiro[4.5]decane compounds. BenchChem.
  • Singh, R., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(85), 54130-54167. [Link]

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. Bioorganic Chemistry, 167, 109223. [Link]

  • Ali, A., et al. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

  • Synthesis of Azetidines. (n.d.). Chinese Journal of Organic Chemistry. [Link]

  • Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 130-133. [Link]

  • Foley, D. J., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Nucleophilic Substitution Reactions. (n.d.). University of Illinois Chicago. [Link]

  • Kirichok, A. A., et al. (2024). Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

Sources

Technical Support Center: Analytical Purity Assessment of Complex Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of purity analysis for heterocyclic compounds. Heterocyclic scaffolds are cornerstones of modern pharmaceuticals, and ensuring their purity is paramount for safety, efficacy, and regulatory compliance.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you encounter during experimental work.

Part 1: Foundational Concepts & Strategy

This section addresses overarching questions about designing a robust purity assessment strategy.

Q1: Why is the purity assessment of complex heterocyclic compounds so critical and uniquely challenging?

A1: The purity of an active pharmaceutical ingredient (API) directly impacts its safety and efficacy.[3] For heterocyclic compounds, this assessment is uniquely challenging due to several intrinsic factors:

  • Structural Complexity & Isomerism: The presence of multiple heteroatoms (N, O, S) and chiral centers can lead to a wide array of structural isomers, diastereomers, and enantiomers that may be difficult to separate and quantify.[1]

  • Tautomerism: Many heterocyclic compounds exist as a mixture of rapidly interconverting tautomers.[4][5] This phenomenon can complicate spectroscopic analysis (especially NMR) and chromatographic separation, as you may be observing multiple species in equilibrium.[6][7]

  • Reactivity & Stability: Heterocyclic rings can be susceptible to specific degradation pathways like hydrolysis, oxidation, or photolysis, necessitating the development of "stability-indicating" methods that can resolve the parent compound from its potential degradants.[8][9][10]

  • High Polarity: The presence of heteroatoms often imparts high polarity, which can make chromatographic separation on traditional reversed-phase columns challenging, leading to poor retention and peak shape.

Q2: What is a "stability-indicating method," and why is it the gold standard?

A2: A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively measure the concentration of an API in the presence of its degradation products, impurities, and excipients.[9] It is the gold standard because it provides definitive proof that the measured signal corresponds only to the intact drug, free from any interference.

To develop a SIM, forced degradation studies are essential.[8][11][12] In these studies, the drug substance is intentionally exposed to harsh conditions—such as acid, base, oxidation, heat, and light—to generate potential degradation products.[8][9][12] The analytical method must then demonstrate the ability to separate the main peak (the active compound) from all degradant peaks, thus proving its specificity.[13][14] The FDA and ICH guidelines mandate forced degradation studies to understand how a drug's quality changes over time under various environmental factors.[8]

Workflow for Purity Method Development

The diagram below outlines a typical workflow for developing and validating a purity assessment method for a novel heterocyclic compound.

Purity Method Development Workflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Compound Characterization (pKa, Solubility, UV Spectra) B Initial Method Scouting (HPLC, qNMR, LC-MS) A->B C Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) B->C D Optimize Separation (Column, Mobile Phase, Gradient) C->D E Identify Degradants (LC-MS/MS) D->E F Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) E->F G Finalized Purity Method F->G

Caption: A streamlined workflow for developing a stability-indicating purity method.

Part 2: High-Performance Liquid Chromatography (HPLC) - Troubleshooting Guide

HPLC is the primary technique for determining chiral and achiral purity in the pharmaceutical industry.[15][] This section tackles common issues encountered during the analysis of heterocyclic compounds.

FAQ: How do I choose the right column and mobile phase for a polar heterocyclic compound that shows poor retention on a C18 column?

A: This is a classic challenge. When a compound is too polar for good retention on a standard C18 column, consider these strategies:

  • Use a Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature helps to retain polar compounds and reduces peak tailing.

  • Try a Phenyl-Hexyl Column: The phenyl stationary phase can provide alternative selectivity through π-π interactions, which are often favorable for aromatic heterocyclic compounds.

  • Employ HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica or diol) with a high organic content mobile phase.

  • Use Ion-Pairing Reagents: For ionizable heterocycles, adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases, triethylamine for acids) to the mobile phase can improve retention and peak shape. However, be aware that these reagents can be harsh on columns and are not ideal for LC-MS.

Troubleshooting Common HPLC Peak Shape Problems
Problem Symptom Common Causes for Heterocyclic Compounds Solutions
Peak Tailing Asymmetrical peak with a "tail" extending to the right.1. Secondary Silanol Interactions: Basic nitrogen atoms in the heterocycle interact with acidic silanol groups on the silica support.[17]2. Column Overload: Injecting too much sample.[17]3. Insufficient Mobile Phase Buffer: The pH is not adequately controlled.[17]1. Use a high-purity, end-capped column. Add a competing base like triethylamine (TEA) to the mobile phase or lower the pH to protonate the silanols.[17]2. Reduce the injection volume or sample concentration.3. Increase buffer concentration (typically 10-25 mM is sufficient).[17]
Peak Fronting Asymmetrical peak with a leading edge sloping to the left.1. Sample Overload: Usually occurs with high concentrations.[17]2. Poor Sample Solubility: Sample is not fully dissolved in the mobile phase.1. Dilute the sample.2. Dissolve the sample in a solvent weaker than the mobile phase, or ideally, in the mobile phase itself.
Split Peaks A single peak appears as two or more merged peaks.1. Column Contamination/Void: The column inlet frit is partially blocked, or a void has formed at the head of the column.2. Sample Solvent Incompatibility: The injection solvent is much stronger than the mobile phase.[18]3. Co-eluting Impurity: What appears to be a split peak is actually two unresolved compounds.1. Reverse and flush the column. If the problem persists, replace the column. Use a guard column to protect the analytical column.2. Inject the sample in the starting mobile phase whenever possible.3. Optimize the method to improve resolution or use a higher-resolution mass spectrometer to check for co-elution.[19]
Retention Time Drift Retention times consistently increase or decrease over a sequence of runs.1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.[20]2. Mobile Phase Composition Change: Evaporation of the more volatile solvent component.[20]3. Temperature Fluctuations: The column temperature is not stable.[20]1. Increase the equilibration time between runs.[20]2. Prepare fresh mobile phase daily and keep solvent bottles capped.[20]3. Use a thermostatted column oven.[20]
HPLC Troubleshooting Logic

This diagram provides a logical path for diagnosing common HPLC issues.

HPLC Troubleshooting Logic Start Observe Chromatographic Problem Q1 Is the pressure out of range? Start->Q1 A1_High High Pressure: - Check for blockages (frits, tubing) - Buffer precipitation? Q1->A1_High Yes (High) A1_Low Low/Erratic Pressure: - Check for leaks - Air bubbles in pump? Q1->A1_Low Yes (Low/Erratic) Q2 Are peak shapes poor? Q1->Q2 No End Problem Resolved A1_High->End A1_Low->End A2 Tailing, Fronting, or Splitting? - See Troubleshooting Table Q2->A2 Yes Q3 Is retention time shifting? Q2->Q3 No A2->End A3 Drifting or Irreproducible? - Check equilibration - Check mobile phase prep - Check temperature Q3->A3 Yes Q3->End No A3->End

Caption: A decision tree for troubleshooting common HPLC problems.

Part 3: Quantitative NMR (qNMR) - An Orthogonal Approach

While HPLC is excellent for separation, Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful, non-destructive orthogonal method for purity determination without the need for a reference standard of the analyte itself.[21]

FAQ: How does qNMR work for absolute purity determination, and when should I use it?

A: qNMR is a primary analytical method where the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[22][23] For absolute purity assessment, a certified internal standard of known purity and weight is added to a precisely weighed sample of your heterocyclic compound.[24]

The purity of your analyte is calculated by comparing the integral of a well-resolved analyte peak to the integral of a known peak from the internal standard.[22][24]

Use qNMR when:

  • You need an orthogonal confirmation of an HPLC purity result.

  • A reference standard for your specific compound is not available.[25]

  • You suspect the presence of non-UV active impurities that would be invisible to an HPLC-UV detector.

  • You need to determine the purity of a reference standard itself.

The process can be broken down into four key steps: Method Planning, Sample Preparation, Data Collection, and Data Processing.[22]

Troubleshooting Common qNMR Issues
Q: I see multiple sets of signals in the ¹H NMR spectrum. Are these impurities or something else?

A: With complex heterocycles, this is a frequent and important question. Before concluding the signals are from impurities, consider these possibilities:

  • Tautomerism: The compound may exist in a tautomeric equilibrium (e.g., keto-enol or amino-imino forms), giving rise to two distinct sets of signals.[4][7] Running the NMR at different temperatures can sometimes help confirm this; as temperature changes, the ratio of the tautomers may shift.

  • Rotamers: If there is restricted rotation around a single bond (e.g., an amide bond within a side chain), you may observe different rotational conformers (rotamers), each with its own set of NMR signals.

  • pH Effects: For heterocycles with acidic or basic sites, the protonation state can be highly sensitive to trace amounts of acid or base in the deuterated solvent, leading to peak broadening or the appearance of multiple species.

Q: My sample is highly concentrated, and I'm seeing baseline distortions and artifacts. How can I get a clean spectrum for quantification?

A: This is likely due to detector saturation from an extremely strong signal (e.g., a solvent peak or a major component).[26]

  • Reduce the Tip Angle: In your acquisition parameters, lower the excitation pulse angle (e.g., from 90° to 30°). This reduces the total amount of signal that reaches the detector, preventing overload while still allowing for quantification.[26]

  • Use Solvent Suppression: If a residual solvent peak is the issue, use a solvent suppression technique like WET-1D to selectively saturate and eliminate that signal, improving the dynamic range for observing your much smaller analyte peaks.[26]

Experimental Protocol: Purity Assessment by ¹H qNMR
  • Select an Internal Standard (IS): Choose a standard with high purity (>99.5%), chemical stability, and signals that do not overlap with your analyte. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the internal standard into a clean vial using a calibrated microbalance.[24]

    • Accurately weigh approximately 10-20 mg of your heterocyclic compound into the same vial.

    • Record the weights precisely.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to ensure complete dissolution of both components.[22]

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Set the spectrometer to ensure quantitative conditions. This means the relaxation delay (d1) should be at least 5 times the longest T₁ relaxation time of any peak being quantified. A d1 of 30 seconds is often a safe starting point.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1) for the peaks being integrated.

  • Data Processing & Calculation:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping peak for the analyte and a non-overlapping peak for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Part 4: Advanced Topics & Special Cases

FAQ: How can I determine the chiral purity of my heterocyclic compound?

A: Assessing chiral purity, or enantiomeric excess (ee), is crucial as different enantiomers can have vastly different pharmacological effects.[15] The primary method is chiral HPLC .[15][27]

  • Method: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.[1] Common CSPs are based on polysaccharides (e.g., cellulose, amylose derivatives), which are effective for a broad range of compounds.[1]

  • Challenge & Solution: A significant challenge arises when a racemic standard is unavailable to confirm which peak corresponds to which enantiomer. A novel solution involves using a pair of enantiomeric ¹⁹F-labeled NMR probes. The binding of each analyte enantiomer to the chiral probe generates a distinct ¹⁹F NMR signal, allowing for unambiguous assignment.[28]

FAQ: My compound is a potential drug candidate. How do I identify an unknown impurity detected during a stability study?

A: Identifying unknown impurities is a critical step in drug development. The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.[29][30]

  • Obtain Accurate Mass: HRMS provides a highly accurate mass measurement of the impurity peak, often to within 5 ppm.[19] This allows you to predict a molecular formula.

  • Perform MS/MS Fragmentation: Isolate the impurity ion in the mass spectrometer and fragment it. The resulting fragmentation pattern provides structural clues.

  • Compare to the Parent Drug: By comparing the fragmentation pattern of the impurity to that of the parent drug, you can often deduce the site of modification (e.g., hydrolysis of an amide, oxidation of a sulfur atom).

  • Forced Degradation as a Guide: The conditions under which the impurity was formed during forced degradation studies (e.g., acidic, oxidative) provide strong hints about its chemical nature.[10][11]

References

  • Bharti, S. K., & Roy, R. (2012). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Li, D., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Central Science, 8(7), 988-994. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma Website. [Link]

  • Ahuja, S., & Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8). [Link]

  • Kato, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 853-861. [Link]

  • National Metrology Institute of Japan. (n.d.). Quantitative NMR. Organic Primary Standards Group. [Link]

  • de Oliveira, A. R. M., & de Souza, S. V. C. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 44(9), 1154-1162. [Link]

  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 18-23. [Link]

  • SDSU NMR Facility. (n.d.). Common Problems. SDSU Department of Chemistry.
  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. FDA Website. [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners Website. [Link]

  • Gupta, A., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1). [Link]

  • Páll, D., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 273. [Link]

  • de la Cruz, P., et al. (2003). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 7(4), 397-422. [Link]

  • Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments Website. [Link]

  • Hamad, M., et al. (2023). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 28(14), 5366. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex Website. [Link]

  • Antonijevic, M., & Dosen-Micovic, L. (2017). What impact does tautomerism have on drug discovery and development? Expert Opinion on Drug Discovery, 12(11), 1125-1136. [Link]

  • Patel, J., & Shah, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 1-12. [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco Blog. [Link]

  • Filo. (2025). Explain tautomerism in heterocycles. Filo Website. [Link]

  • Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf Website. [Link]

  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-963. [Link]

  • Pharmaffiliates. (2025). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. Pharmaffiliates Blog. [Link]

  • Feibush, B., et al. (1982). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 104(18), 5040-5042. [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]

  • Afonin, A. V., & Vashchenko, A. V. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16676. [Link]

  • Study.com. (n.d.). Discuss the importance of tautomerism in aromatic heterocyclic chemistry. Study.com Website. [Link]

  • Wikipedia. (n.d.). Chiral analysis. Wikipedia. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek Blog. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Pacific BioLabs Website. [Link]

  • Abraham, R. J., & Reid, M. (2018). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 56(11), 1045-1054. [Link]

  • Jekel, M., & Dünnbier, U. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3357-3367. [Link]

  • Contract Pharma. (2024). Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. Contract Pharma Website. [Link]

  • Química Organica.org. (n.d.). Tautomerism in aromatic heterocycles. Química Organica.org. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Chemical Purity: The Importance of Reference Standards in Research and Industry. Ningbo Inno Pharmchem Website. [Link]

  • Elguero, J., et al. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329-365. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Eurofins Website. [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology Website. [Link]

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Technical Support Center: A Guide to the Scalable Synthesis of Azetidine-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Azetidine and piperidine moieties are privileged structures in modern drug discovery. Their incorporation into a single scaffold can impart favorable physicochemical properties, including improved metabolic stability, conformational rigidity, and aqueous solubility.[1][2] The synthesis of molecules combining these two rings, such as tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate, presents unique challenges, particularly in forming a carbon-carbon bond at the sterically hindered 2-position of the piperidine ring.

Scope of This Guide: This technical guide provides a comprehensive framework for the synthesis and scale-up of a representative azetidine-piperidine scaffold. Due to the significant synthetic complexity and sparse literature on the direct C-C linkage of the 2-yl isomer, this document will focus on the robust and scalable synthesis of the closely related and industrially relevant analogue, tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate . The principles, protocols, and troubleshooting strategies detailed herein are broadly applicable to this important class of molecules.

We will explore the key stages of the synthesis: the critical C-N bond-forming reductive amination and the subsequent N-Boc deprotection, providing solutions to common issues encountered during laboratory and scale-up operations.

Part 1: Synthetic Pathway Overview

The most efficient and scalable route to tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate involves a one-pot reductive amination reaction, followed by an acidic deprotection to yield the free amine, a versatile intermediate for further functionalization.

G Start tert-Butyl 3-oxoazetidine-1-carboxylate + Piperidine Product1 tert-Butyl 3-(piperidin-1-yl)azetidine-1-carboxylate Start->Product1 Reductive Amination NaBH(OAc)₃, DCE/DCM Acetic Acid (cat.) Product2 3-(Piperidin-1-yl)azetidine (TFA or HCl salt) Product1->Product2 N-Boc Deprotection TFA/DCM or 4M HCl/Dioxane

Caption: Synthetic workflow for the target compound and its deprotected derivative.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues that may arise during the synthesis.

Stage 1: Reductive Amination

Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and solutions?

A1: This is a common issue often traced back to three main factors:

  • Inactive Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is hygroscopic and can degrade upon improper storage. Use a freshly opened bottle or a reagent that has been stored in a desiccator.

  • Presence of Water: The reaction is sensitive to moisture, which can quench the reducing agent and hydrolyze the intermediate iminium ion. Ensure all glassware is oven-dried, and use anhydrous solvents. For larger-scale reactions, consider adding activated molecular sieves (4Å) to the reaction mixture before adding the reducing agent.[3]

  • Inefficient Iminium Ion Formation: The first step is the formation of an iminium ion from the ketone and amine. For less reactive amines or hindered ketones, this equilibrium can be unfavorable. Adding a catalytic amount of acetic acid (0.1 equiv.) can significantly accelerate this step.[4]

Q2: I'm observing a significant amount of a side product identified as tert-butyl 3-hydroxyazetidine-1-carboxylate. How can I prevent this?

A2: This side product results from the reduction of the starting ketone (tert-butyl 3-oxoazetidine-1-carboxylate) before it can form the iminium ion. This indicates that the reducing agent is either too reactive under the conditions or is reducing the ketone faster than iminium formation.

  • Choice of Reagent: Sodium triacetoxyborohydride is specifically chosen for its mildness and high selectivity for iminium ions over ketones.[4] Avoid stronger reducing agents like sodium borohydride (NaBH₄) for this one-pot reaction.

  • Controlled Addition: Add the NaBH(OAc)₃ portion-wise over 20-30 minutes. This maintains a low concentration of the reducing agent, favoring the reduction of the steadily formed iminium ion over the bulk ketone.

  • Pre-stirring: Allow the ketone and amine to stir together (with catalytic acetic acid, if used) for 30-60 minutes before beginning the addition of the reducing agent. This allows the iminium ion to form in sufficient concentration.[4]

Q3: The work-up is difficult, and I'm struggling to isolate a pure product. What is a robust purification strategy?

A3: The work-up can be complicated by boron-containing byproducts and the basicity of the product. A standard acid-base extraction is highly effective.

  • Quench: After the reaction is complete, quench cautiously with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract: Extract the aqueous layer multiple times with a solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash: Combine the organic layers and wash with brine to remove residual water and inorganic salts.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: If the product is still not pure, column chromatography on silica gel is typically effective.

Stage 2: N-Boc Deprotection

Q1: The Boc deprotection is incomplete, even after several hours.

A1: Incomplete deprotection is usually due to insufficient acid or a short reaction time.

  • Acid Stoichiometry: Ensure you are using a sufficient excess of acid. For trifluoroacetic acid (TFA), a common condition is a 25-50% solution in DCM (v/v).[5] For 4M HCl in dioxane, use at least 5-10 equivalents relative to your substrate.

  • Monitoring: Do not rely on time alone. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or, more accurately, by LC-MS until the starting material is fully consumed.[6]

  • Temperature: While these reactions are typically run at 0°C to room temperature to minimize side reactions, gentle warming to 30-40°C can be employed for stubborn substrates if product stability is not an issue.

Q2: My final product after deprotection is a sticky, hard-to-handle oil. How can I isolate a solid?

A2: The trifluoroacetate (TFA) salt of an amine is often an oil.[6] To obtain a more manageable solid, consider the following:

  • Switch to HCl: Using 4M HCl in 1,4-dioxane for the deprotection typically yields the hydrochloride (HCl) salt, which is much more likely to be a crystalline solid.[6][7]

  • Salt Swap: If you have already made the TFA salt, you can dissolve the oil in a minimal amount of solvent, add an excess of HCl (e.g., as a solution in ether or dioxane), and then evaporate or add a non-polar co-solvent (like ether or heptane) to precipitate the more stable HCl salt.

G Start Reductive Amination: Low Conversion? CheckReagents Are reagents anhydrous? Is NaBH(OAc)₃ active? Start->CheckReagents Yes CheckCatalyst Was catalytic acid used? CheckReagents->CheckCatalyst Yes Solution1 Dry solvents. Use fresh NaBH(OAc)₃. CheckReagents->Solution1 No Solution2 Add 0.1 eq. Acetic Acid. Pre-stir for 30-60 min. CheckCatalyst->Solution2 No Proceed Problem Solved CheckCatalyst->Proceed Yes Solution1->Proceed Solution2->Proceed

Caption: Troubleshooting decision tree for low conversion in reductive amination.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is sodium triacetoxyborohydride (NaBH(OAc)₃) preferred over other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)? A1: The choice of reducing agent is critical for the success of a one-pot reductive amination. NaBH(OAc)₃ offers the best balance of reactivity and selectivity. It is mild enough that it does not readily reduce the starting ketone, but it is reactive enough to efficiently reduce the iminium ion intermediate.[4] NaBH₄ is less selective and can lead to significant alcohol byproduct formation. NaBH₃CN is also selective but is highly toxic and requires acidic conditions, which may not be suitable for all substrates.

Q2: What are the primary safety considerations when scaling up this synthesis? A2: When moving from gram-scale to kilogram-scale, two primary concerns are exothermic reactions and gas evolution. The N-Boc deprotection with TFA is particularly exothermic and evolves both CO₂ and isobutene gas.[5] Ensure the reactor has adequate cooling capacity and is properly vented. The reductive amination quench with bicarbonate can also release gas. Always add quenching agents slowly and with vigorous stirring.

Q3: Can this procedure be adapted for other secondary amines? A3: Yes, this reductive amination protocol is highly versatile and works well for a wide range of primary and secondary amines, including morpholine, pyrrolidine, and piperazine derivatives.[4] Reaction times and the need for catalytic acid may vary depending on the nucleophilicity and steric bulk of the amine.

Part 4: Detailed Experimental Protocols

Protocol 1: Gram-Scale Synthesis of tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate

This protocol is adapted from established procedures for reductive amination.[4]

ReagentMolar Mass ( g/mol )Equiv.Amount (g)Moles (mmol)
tert-Butyl 3-oxoazetidine-1-carboxylate171.211.010.058.4
Piperidine85.151.15.4864.2
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.941.316.176.0
1,2-Dichloroethane (DCE)--250 mL-
Acetic Acid (optional)60.050.10.355.8

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add tert-butyl 3-oxoazetidine-1-carboxylate (10.0 g, 58.4 mmol) and anhydrous 1,2-dichloroethane (250 mL).

  • Add piperidine (5.48 g, 64.2 mmol). If desired, add glacial acetic acid (0.35 g, 5.8 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Slowly add sodium triacetoxyborohydride (16.1 g, 76.0 mmol) in three portions over 30 minutes. An increase in temperature may be observed.

  • Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.

  • Once the starting ketone is consumed, slowly pour the reaction mixture into a flask containing a stirred, saturated aqueous solution of NaHCO₃ (200 mL).

  • Separate the layers and extract the aqueous phase with DCM (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary. Expected yield: 11-13 g (78-90%).

Protocol 2: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol is a standard and effective method for N-Boc deprotection.[5][6]

Procedure:

  • Dissolve tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate (10.0 g, 41.6 mmol) in anhydrous DCM (100 mL) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (35 mL) dropwise. Caution: The reaction is exothermic and evolves gas.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring progress by LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • The resulting residue is the TFA salt of the product, 3-(piperidin-1-yl)azetidine, which can be used directly or further purified.

References

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Al-Khafaji, K. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available at: [Link]

  • National Institutes of Health (NIH). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]

  • ResearchGate. Reductive amination and amide synthesis. Available at: [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

  • National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Available at: [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Available at: [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]

Sources

Validation & Comparative

Navigating the Chemical Space of Piperidinyl-Azetidine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidinyl-azetidine scaffold has emerged as a privileged structure, demonstrating remarkable versatility across a spectrum of biological targets. Its unique combination of a conformationally flexible piperidine ring and a strained, rigid azetidine moiety provides a powerful framework for designing potent and selective modulators of GPCRs, transporters, and enzymes. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of piperidinyl-azetidine analogs, drawing upon key experimental data to illuminate the causal links between structural modifications and biological outcomes. We will explore the nuanced effects of substitutions on both heterocyclic rings, providing researchers, scientists, and drug development professionals with a comprehensive understanding to guide future discovery efforts.

The Allure of the Piperidinyl-Azetidine Scaffold: A Structural Perspective

The piperidinyl-azetidine core offers a distinct advantage in drug design. The piperidine ring, with its chair and boat conformations, allows for the spatial projection of substituents in various vectors, facilitating optimal interactions with target binding pockets. In contrast, the four-membered azetidine ring introduces a degree of conformational constraint, which can enhance binding affinity by reducing the entropic penalty upon binding and improve metabolic stability by shielding susceptible positions.[1] This juxtaposition of flexibility and rigidity is a key determinant of the scaffold's broad applicability.

Comparative SAR Analysis Across Key Biological Targets

The therapeutic potential of piperidinyl-azetidine analogs has been explored against a diverse array of biological targets. Here, we present a comparative analysis of the SAR for three prominent examples: Neurokinin-2 (NK2) receptor antagonists, ghrelin receptor inverse agonists, and vesicular monoamine transporter 2 (VMAT2) inhibitors.

Neurokinin-2 (NK2) Receptor Antagonists

The NK2 receptor, a G-protein coupled receptor, is a key player in inflammatory processes and smooth muscle contraction. The development of potent and selective NK2 antagonists is a promising avenue for the treatment of respiratory and gastrointestinal disorders.

A seminal study in this area focused on a series of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. A critical initial modification was the incorporation of the N-methylamide functionality into a six-membered lactam ring, which significantly enhanced metabolic stability in human liver microsome (HLM) preparations. Further optimization involved replacing a 4,4-disubstituted piperidine with a 3-substituted azetidine, leading to compounds with excellent functional potency.

Key SAR Insights for NK2 Antagonists:

  • N-Lactam Substitution: Modification of the N-lactam substituent was a key strategy to reduce lipophilicity and thereby decrease P-450 metabolism. The incorporation of a cyclopropylmethyl group provided a favorable balance of potency and metabolic stability.

  • Azetidine 3-Substituent: The nature of the substituent at the 3-position of the azetidine ring was found to be crucial for both potency and physicochemical properties. Introduction of a sulfamide analogue at this position led to a compound with exceptional metabolic stability and high potency in functional assays.[2]

  • Selectivity: The optimized sulfamide analogue demonstrated excellent selectivity for the NK2 receptor over the related NK1 and NK3 receptors in radioligand binding studies.[2]

Table 1: Comparative Activity of Piperidinyl-Azetidine Analogs as NK2 Receptor Antagonists

CompoundN-Lactam SubstituentAzetidine 3-SubstituentRPA (pA2)HLM T1/2 (min)h-NK2 IC50 (nM)h-NK1 IC50 (µM)h-NK3 IC50 (µM)
5 Benzyl4-Morpholinyl9.370---
29 Cyclopropylmethyl4-Morpholinyl8.1120---
33 CyclopropylmethylSulfamide8.9>12047.91.8

Data sourced from J. Med. Chem. 2002, 45, 15, 3264–3279.[2]

Ghrelin Receptor Inverse Agonists

The ghrelin receptor (GHS-R1a) is a GPCR that plays a critical role in regulating appetite and energy homeostasis. Inverse agonists of this receptor are being investigated as potential treatments for obesity and metabolic disorders.

The discovery of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor highlighted the importance of modulating polarity to improve potency and ADMET properties.

Key SAR Insights for Ghrelin Receptor Inverse Agonists:

  • Distributed Polarity: Introducing polar functional groups in the form of an imidazo-thiazole acetamide and a phenyl triazole resulted in a compound with a lower logP and significantly improved binding affinity compared to the initial hit molecule.[3][4]

Table 2: Comparative Activity of Spirocyclic Piperidine-Azetidine Analogs as Ghrelin Receptor Inverse Agonists

CompoundKey Structural FeaturesBinding Affinity (IC50, nM)
10a (Hit) Less polar substituentsHigh
10n Imidazo-thiazole acetamide and phenyl triazoleSignificantly Improved

Data interpretation based on Bioorg. Med. Chem. Lett. 2012, 22, 13, 4281-7.[3][4]

Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors

VMAT2 is responsible for the uptake of monoamine neurotransmitters into synaptic vesicles. Potent and selective VMAT2 inhibitors are being explored for the treatment of substance abuse disorders.

In a study of lobelane analogs, reducing the central piperidine ring to a four-membered azetidine ring yielded novel and potent inhibitors of [3H]dopamine uptake.[5][6]

Key SAR Insights for VMAT2 Inhibitors:

  • Ring Contraction: The reduction of the piperidine ring to an azetidine ring was a successful strategy to generate potent VMAT2 inhibitors.

  • Stereochemistry and Substitution: Both cis- and trans-azetidine analogs exhibited potent inhibition. A cis-4-methoxy substitution on the azetidine ring resulted in the most potent inhibitor in the series, being twofold more potent than lobelane. A trans-methylenedioxy analog was found to be equipotent to the cis-methoxy analog.[5][6]

Table 3: Comparative Activity of Piperidinyl-Azetidine Analogs as VMAT2 Inhibitors

CompoundCentral RingKey Substituents[3H]DA Uptake Ki (nM)
Lobelane (2a) Piperidine-45
Norlobelane (2b) PiperidineN-demethyl43
15c Azetidine (trans)Methylenedioxy31
22b Azetidine (cis)4-Methoxy24

Data sourced from Bioorg. Med. Chem. Lett. 2013, 23, 21, 5841-4.[5][6]

Experimental Protocols: A Guide to Key Assays

The validation of SAR studies relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays frequently employed in the evaluation of piperidinyl-azetidine analogs.

Radioligand Binding Assay for NK2 Receptor Affinity

This protocol outlines a filtration-based competitive binding assay to determine the affinity of test compounds for the tachykinin NK2 receptor.

Materials and Reagents:

  • Membranes: Cell membranes prepared from a cell line expressing human recombinant NK2 receptors.

  • Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA) with high specific activity.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Test Compounds: Unlabeled piperidinyl-azetidine analogs.

  • 96-well Plates and Glass Fiber Filters.

  • Filtration Apparatus and Scintillation Counter. [7]

Procedure:

  • Membrane Preparation: Thaw frozen aliquots of cell membranes on ice and resuspend them in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and the [¹²⁵I]-NKA solution.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.[7][8][9][10][11]

Rabbit Pulmonary Artery (RPA) Functional Assay for NK2 Antagonism

This ex vivo assay assesses the functional potency of NK2 receptor antagonists by measuring their ability to inhibit agonist-induced contractions of rabbit pulmonary artery smooth muscle.

Materials and Reagents:

  • Tissue: Freshly isolated rabbit pulmonary artery.

  • Agonist: Neurokinin A (NKA).

  • Test Compounds: Piperidinyl-azetidine analogs.

  • Organ Bath and Transducer System. [12][13][14][15][16]

Procedure:

  • Tissue Preparation: Dissect the rabbit pulmonary artery into rings and mount them in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Agonist Response: Elicit a contractile response by adding a submaximal concentration of NKA.

  • Antagonist Incubation: In the presence of the test compound at various concentrations, repeat the NKA-induced contraction.

  • Data Analysis: Construct concentration-response curves for the antagonist's inhibition of the NKA-induced contraction and calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a twofold shift to the right in the agonist's concentration-response curve.

Human Liver Microsome (HLM) Metabolic Stability Assay

This in vitro assay evaluates the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials and Reagents:

  • Human Liver Microsomes: Pooled from multiple donors.

  • NADPH Regenerating System: To support the activity of cytochrome P450 enzymes.

  • Test Compounds: Piperidinyl-azetidine analogs.

  • Incubator, Quenching Solution, and LC-MS/MS System. [2][3][4][17][18]

Procedure:

  • Incubation: Incubate the test compound with human liver microsomes and the NADPH regenerating system at 37°C.

  • Time Points: At various time points, take aliquots of the reaction mixture.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life (T1/2) of the compound.

Visualizing Structure-Activity Relationships and Workflows

To further elucidate the complex relationships between chemical structure and biological function, as well as the experimental processes involved, the following diagrams are provided.

SAR_NK2_Antagonists cluster_piperidone Piperidinyl-Azetidine Core cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Core Piperidinyl- Azetidine Scaffold N_Lactam N-Lactam Substituent Core->N_Lactam Azetidine_Sub Azetidine 3-Substituent Core->Azetidine_Sub Potency Potency (pA2) N_Lactam->Potency Influences Metabolic_Stability Metabolic Stability (HLM T1/2) N_Lactam->Metabolic_Stability Significantly Impacts Azetidine_Sub->Potency Modulates Azetidine_Sub->Metabolic_Stability Enhances Selectivity Selectivity (NK2 vs NK1/NK3) Potency->Selectivity

Caption: Key SAR drivers for NK2 antagonist activity.

Experimental_Workflow start Compound Synthesis binding_assay Radioligand Binding Assay (Affinity - Ki) start->binding_assay functional_assay Functional Assay (Potency - pA2/IC50) start->functional_assay metabolic_assay Metabolic Stability Assay (HLM T1/2) start->metabolic_assay sar_analysis SAR Analysis & Lead Optimization binding_assay->sar_analysis functional_assay->sar_analysis metabolic_assay->sar_analysis sar_analysis->start Iterative Design end Candidate Selection sar_analysis->end

Caption: Iterative drug discovery workflow.

Conclusion: A Scaffold of Opportunity

The piperidinyl-azetidine scaffold represents a fertile ground for the discovery of novel therapeutics. The case studies presented here for NK2 antagonists, ghrelin receptor inverse agonists, and VMAT2 inhibitors underscore the profound impact that subtle structural modifications can have on potency, selectivity, and pharmacokinetic properties. A thorough understanding of these structure-activity relationships, validated by rigorous experimental evaluation, is paramount for the successful design of next-generation drug candidates. This guide provides a foundational framework for researchers to navigate the chemical space of piperidinyl-azetidine analogs and unlock their full therapeutic potential.

References

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A Comparative Guide to aza-Heterocyclic Building Blocks: Alternatives to tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable scaffolds for the design of novel therapeutics. Their three-dimensional structures offer distinct advantages in achieving target specificity and favorable pharmacokinetic profiles. Among these, the 3-(piperidin-2-yl)azetidine core has garnered significant interest. This guide provides a comprehensive comparison of alternative building blocks to tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate, offering insights into their synthesis, properties, and applications to empower researchers in their drug discovery endeavors.

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery due to its unique structural and physicochemical properties.[1][2] Its inherent ring strain and conformational rigidity allow for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The incorporation of an azetidine moiety can also improve metabolic stability and aqueous solubility compared to more common saturated analogues like piperidine and pyrrolidine.[1]

The Parent Scaffold: this compound*

This building block combines the desirable features of both the azetidine and piperidine rings. The azetidine provides a rigid core with a defined exit vector, while the piperidine ring offers a versatile point for further functionalization or interaction with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for controlled manipulation during synthetic sequences.

Strategic Alternatives and Bioisosteric Replacements

The selection of an appropriate building block is a critical decision in the design of a drug candidate. While this compound is a valuable tool, a range of alternatives can offer nuanced advantages in terms of synthetic accessibility, physicochemical properties, and biological activity.

Positional Isomers: The 3- and 4-Substituted Piperidinyl Azetidines

A straightforward modification involves altering the point of attachment on the piperidine ring. Commercially available alternatives include tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate and tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.[3][4]

  • tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate: This isomer presents a different spatial arrangement of the azetidine ring relative to the piperidine nitrogen, which can significantly impact binding interactions with a target protein.

  • tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate: The 4-substituted analogue offers a more linear and extended conformation, which may be advantageous for accessing different binding pockets.

The choice between these positional isomers should be guided by structural biology insights or explored empirically through parallel synthesis to identify the optimal geometry for a given target.

Spirocyclic Scaffolds: Constraining Conformational Flexibility

Spirocyclic systems offer a higher degree of rigidity and three-dimensionality, which can be beneficial for improving selectivity and metabolic stability.[5] A notable alternative in this class is the 2-azaspiro[3.3]heptane core, which has been developed as a bioisostere for piperidine.[6]

  • Rationale: Replacing the piperidine ring with a spirocyclic azetidine analogue can maintain the overall molecular shape while potentially improving pharmacokinetic properties due to reduced susceptibility to enzymatic degradation.[6]

dot

Caption: Bioisosteric replacement of the piperidine ring with a spirocyclic azetidine.

Aromatic Heterocyclic Analogues: Modulating Electronic Properties

Replacing the piperidine with an aromatic heterocycle can introduce different electronic properties and potential for hydrogen bonding interactions. Several tert-butyl 3-(pyridinyl)azetidine-1-carboxylate derivatives are commercially available.[7][8][9]

  • tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate: The amino group provides a handle for further functionalization or can act as a hydrogen bond donor.

  • tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate: This isomer offers a different vector for the amino substituent.

These building blocks allow for the exploration of structure-activity relationships related to aromatic interactions and hydrogen bonding.

Synthetic Considerations and Experimental Protocols

The accessibility of these building blocks is a key factor in their practical application. While many are commercially available, understanding their synthesis can provide a basis for creating novel analogues.

General Synthesis of Functionalized Azetidines

The synthesis of substituted azetidines often involves the cyclization of a suitably functionalized acyclic precursor.[2]

Illustrative Workflow for Azetidine Synthesis:

dot

Azetidine_Synthesis_Workflow Start γ-Amino Alcohol Step1 N-Protection Start->Step1 Step2 Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) Step1->Step2 Step3 Intramolecular Cyclization (Base-mediated) Step2->Step3 End N-Protected Azetidine Step3->End

Caption: General synthetic workflow for the preparation of N-protected azetidines.

Experimental Protocol: Synthesis of a 3-Substituted Azetidine

This protocol outlines a general procedure for the synthesis of a 3-substituted azetidine from a corresponding amino alcohol.

  • N-Protection: Dissolve the starting γ-amino alcohol in a suitable solvent (e.g., dichloromethane). Add a base (e.g., triethylamine) followed by the protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection). Stir at room temperature until the reaction is complete as monitored by TLC.

  • Hydroxyl Group Activation: Cool the solution of the N-protected amino alcohol to 0 °C. Add a base (e.g., triethylamine or pyridine) followed by dropwise addition of an activating agent (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride).[2] Allow the reaction to warm to room temperature and stir until completion.

  • Intramolecular Cyclization: To a solution of the N-protected amino mesylate/tosylate in a polar aprotic solvent (e.g., THF or DMF), add a strong base (e.g., sodium hydride or potassium tert-butoxide) portion-wise at 0 °C.[2] Stir the reaction at room temperature or with gentle heating until the formation of the azetidine ring is complete.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Comparative Data Summary

The following table provides a high-level comparison of the discussed alternatives to guide the selection process.

Building BlockKey FeaturesPotential Advantages
This compound Parent compoundEstablished utility, commercially available.
tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate Positional isomerDifferent spatial orientation of substituents.[3]
tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate Positional isomerMore linear conformation.[4]
2-azaspiro[3.3]heptane derivatives SpirocyclicIncreased rigidity, potential for improved metabolic stability.[5][6]
tert-butyl 3-(pyridinyl)azetidine-1-carboxylates Aromatic heterocycleModulated electronic properties, hydrogen bonding potential.[7][8][9]

Conclusion

The strategic selection of building blocks is paramount in the successful design of novel drug candidates. While this compound serves as a valuable starting point, a diverse array of alternative scaffolds offers opportunities to fine-tune physicochemical properties, optimize biological activity, and explore new chemical space. This guide provides a framework for researchers to make informed decisions in their selection of aza-heterocyclic building blocks, ultimately accelerating the drug discovery process. The continued development of novel synthetic methodologies will undoubtedly expand the toolbox of available azetidine-containing scaffolds, further empowering medicinal chemists in their quest for new medicines.[10]

References

  • ResearchGate. (n.d.). Examples of an azetidine‐based bioisostere for a piperidine ring. Retrieved from [Link]

  • ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of.... Retrieved from [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). ACS Publications. Retrieved from [Link]

  • Feula, A. (2013, April). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Retrieved from [Link]

  • Shahbaz, M. (2025, May 6). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved from [Link]

  • EON Biotech. (n.d.). tert-butyl 3-(piperidin-3-yl)-azetidine-1-carboxylate – (1251006-73-1). Retrieved from [Link]

  • Biocompare. (n.d.). tert-butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidine-1-carboxylate from Aladdin Scientific. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • Gudelis, E., et al. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane.... Retrieved from [Link]

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  • Knight Chemicals Online. (n.d.). tert-butyl 3-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)azetidine-1-carboxylate. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Asymmetric Synthesis of Chiral Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine moiety is a cornerstone of modern drug discovery, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in FDA-approved pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure for targeting a vast array of biological receptors. When substituted at two positions, the introduction of multiple stereocenters adds a layer of complexity and specificity that can be harnessed to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties. Consequently, the development of robust, efficient, and highly stereoselective synthetic pathways to access enantiomerically pure disubstituted piperidines remains a critical endeavor for researchers in both academic and industrial settings.

This guide provides an in-depth comparison of several modern synthetic strategies for constructing chiral disubstituted piperidines. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each approach, offering insights into the rationale behind experimental design and providing the necessary data to help you select the optimal pathway for your specific target molecule.

Comparative Analysis of Key Synthetic Strategies

The asymmetric synthesis of disubstituted piperidines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. Here, we will compare four prominent methods: Catalytic Asymmetric Hydrogenation of Pyridinium Salts, Diastereoselective Radical Cyclization, Stepwise Dearomatization/Borylation of Pyridines, and Organocatalytic Domino Reactions.

Catalytic Asymmetric (Transfer) Hydrogenation of Pyridine Derivatives

The direct asymmetric hydrogenation of pyridines or their activated derivatives represents a highly atom-economical approach to chiral piperidines. Recent advancements have focused on the use of iridium and rhodium catalysts with chiral ligands to achieve high levels of enantioselectivity. A particularly effective strategy involves the activation of pyridines as N-iminopyridinium ylides or pyridinium salts, which enhances their reactivity towards hydrogenation.

A notable development is the rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium salts, which utilizes a chiral primary amine that not only induces chirality but also becomes incorporated into the final piperidine ring via a reductive transamination process. This method is distinguished by its operational simplicity, avoiding the need for high-pressure hydrogen gas.

Experimental Rationale: The activation of the pyridine ring as a pyridinium salt makes it more electrophilic and susceptible to reduction. The choice of the chiral ligand (in direct hydrogenation) or the chiral amine (in transfer hydrogenation) is critical for establishing stereocontrol. The iridium-catalyzed systems often show excellent enantioselectivity for a range of 2-substituted pyridinium salts. The rhodium-catalyzed transfer hydrogenation, on the other hand, offers a unique pathway where the stereochemistry is dictated by the readily available chiral amine.

Logical Workflow: Rhodium-Catalyzed Asymmetric Reductive Transamination

sub_a 2-Substituted Pyridinium Salt intermediate In situ Transamination and Reduction Cascade sub_a->intermediate sub_b Chiral Primary Amine (e.g., (R)-PEA) sub_b->intermediate reagents [Cp*RhCl2]2 (cat.) HCOOH/H2O reagents->intermediate Catalyst & H-Source product Chiral 2,X-Disubstituted Piperidine intermediate->product High d.r. and e.e.

Caption: Workflow for Rh-catalyzed asymmetric transfer hydrogenation.

Diastereoselective Radical Cyclization

Radical cyclization offers a powerful method for constructing the piperidine ring from acyclic precursors, particularly for accessing 2,4-disubstituted systems. The stereochemical outcome of these reactions is governed by the conformation of the radical intermediate during the cyclization event. A significant breakthrough in this area has been the use of tris(trimethylsilyl)silane (TTMSS) as a radical mediator, which has been shown to dramatically enhance the diastereoselectivity compared to the more traditional tributyltin hydride (TBTH).

Experimental Rationale: The enhanced diastereoselectivity observed with TTMSS is attributed to the slower rate of hydrogen atom transfer from TTMSS to the cyclized piperidine radical compared to TBTH. This slower trapping allows for a selective rearrangement of the minor (cis) stereoisomer through a cascade process, ultimately enriching the desired (trans) product. This makes the choice of the radical initiator and hydrogen atom donor a critical parameter for controlling the stereochemical outcome.

Logical Workflow: Radical Cyclization for 2,4-Disubstituted Piperidines

precursor Acyclic Bromo-enoate Precursor radical_gen Radical Generation precursor->radical_gen initiator Radical Initiator (AIBN) initiator->radical_gen mediator Radical Mediator (TTMSS or TBTH) trapping Hydrogen Atom Transfer mediator->trapping cyclization 6-exo-trig Cyclization radical_gen->cyclization intermediate Cyclized Piperidinyl Radical (cis/trans mixture) cyclization->intermediate intermediate->trapping product 2,4-Disubstituted Piperidine trapping->product

Caption: Key steps in the diastereoselective radical cyclization.

Stepwise Dearomatization/Borylation of Pyridines

This innovative two-step strategy provides access to highly functionalized chiral piperidines from simple pyridine starting materials. The process involves an initial partial reduction of the pyridine to a 1,2-dihydropyridine, followed by a copper(I)-catalyzed asymmetric protoborylation. This method is particularly powerful for creating 3-substituted piperidines, a substitution pattern that can be challenging to access through other means.

Experimental Rationale: The dearomatization step breaks the aromaticity of the pyridine ring, creating a more reactive dihydropyridine intermediate. The subsequent enantioselective borylation, catalyzed by a chiral copper complex, introduces a versatile boronic ester group at the 3-position with high stereocontrol. The resulting C–B bond can then be stereospecifically transformed into a wide range of functional groups, providing a modular approach to diverse chiral piperidines.

Organocatalytic Domino Reactions

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, and the construction of chiral piperidines is no exception. These methods often employ chiral secondary amines, such as proline derivatives, to catalyze cascade reactions that rapidly build the piperidine core with multiple stereocenters. A notable example is the domino Michael addition/aminalization reaction between aldehydes and trisubstituted nitroolefins, which can create up to four contiguous stereocenters in a single step with excellent enantioselectivity.

Experimental Rationale: The organocatalyst activates the substrates through the formation of transient chiral iminium or enamine intermediates. This activation mode allows for highly organized transition states, leading to excellent transfer of chirality. The cascade nature of these reactions, where multiple bonds are formed in a single pot, enhances synthetic efficiency by reducing the number of purification steps and improving overall yield.

Quantitative Performance Comparison

The choice of a synthetic pathway is often dictated by a balance of yield, stereoselectivity, and operational complexity. The following tables provide a comparative summary of the performance of the discussed methods, with data extracted from representative examples in the literature.

Table 1: Comparison of Catalytic Asymmetric Methods for Chiral Piperidine Synthesis

MethodCatalyst/ReagentSubstrateYield (%)e.e. (%) / d.r.Reference
Ir-Catalyzed Asymmetric Hydrogenation [Ir(COD)Cl]₂ / (R)-SynphosN-Benzyl-2-phenylpyridinium bromide9392% e.e.
Rh-Catalyzed Transfer Hydrogenation [Cp*RhCl₂]₂ / (R)-PEAN-Benzyl-2-methylpyridinium bromide91>99:1 d.r., 98% e.e.
Cu-Catalyzed Dearomatization/Borylation Cu(I) / Chiral LigandN-Boc-pyridine -> 1,2-Dihydropyridine85 (for borylation)>20:1 d.r., 96% e.e.
Rh-Catalyzed Reductive Heck Reaction Rh(acac)(CO)₂ / (R,R)-DIOPPhenyl pyridine-1(2H)-carboxylate + Arylboronic acid8596% e.e.
Organocatalytic Domino Reaction O-TMS diphenylprolinolPropanal + Nitroolefin85>20:1 d.r., 98% e.e.

Table 2: Diastereoselective Radical Cyclization - Comparison of Mediators

Substrate Substituent (R)MediatorYield (%)Diastereomeric Ratio (trans:cis)Reference
PhenylTBTH886:1
PhenylTTMSS75>99:1
sec-ButylTBTH853:1
sec-ButylTTMSS60>99:1

Detailed Experimental Protocols

To provide a practical context, we present a representative, self-validating protocol for the Rhodium-Catalyzed Asymmetric Transfer Hydrogenation.

Protocol: Synthesis of a Chiral 2,6-Disubstituted Piperidine

Objective: To synthesize a chiral 2,6-disubstituted piperidine from a 2-substituted pyridinium salt with high diastereoselectivity and enantioselectivity.

Materials:

  • N-Benzyl-2-methylpyridinium bromide (1.0 mmol, 1.0 equiv)

  • (R)-1-Phenylethylamine ((R)-PEA) (10.0 mmol, 10.0 equiv)

  • Formic acid (24.0 mmol, 24.0 equiv)

  • [RhCp*Cl₂]₂ (0.01 mmol, 1 mol%)

  • Dichloromethane (DCM), HPLC grade

  • Deionized water

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add N-benzyl-2-methylpyridinium bromide (0.5 mmol), [Cp*RhCl₂]₂ (1 mol%), and (R)-1-phenylethylamine (10 equiv.).

  • Solvent and Reagent Addition: Add a mixture of dichloromethane and water (15:1 v/v, 4.0 mL) to the flask, followed by the addition of formic acid (24 equiv.).

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 40 °C. Stir the reaction mixture vigorously for 22 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Characterization and Validation: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio and enantiomeric excess of the purified product can be determined by chiral HPLC analysis. 1H and 13C NMR spectroscopy should be used to confirm the structure of the final product.

Expected Outcome: This procedure is expected to yield the corresponding chiral piperidine with high yield (>90%), excellent diastereoselectivity (>99:1 d.r.), and high enantioselectivity (>98% e.e.), consistent with reported literature values.

Conclusion and Future Outlook

The synthesis of chiral disubstituted piperidines has witnessed remarkable progress, with a diverse array of highly efficient and stereoselective methods now available to the synthetic chemist. Catalytic asymmetric hydrogenation and transfer hydrogenation offer atom-economical routes from readily available pyridine derivatives. Diastereoselective radical cyclizations provide a powerful tactic for specific substitution patterns, with the choice of reagents being paramount for achieving high stereocontrol. Furthermore, dearomatization strategies and organocatalytic domino reactions have opened new avenues for the rapid construction of complex and highly functionalized piperidine scaffolds.

The selection of an optimal synthetic pathway will invariably depend on the specific substitution pattern of the target molecule, the desired stereochemistry, and considerations of scale, cost, and available equipment. As the demand for enantiomerically pure piperidines in drug discovery continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a key focus of research in the field.

References

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  • Gandon, L. A., Russell, A. G., Güveli, T., Brodwolf, A. E., Kariuki, B. M., Spencer, N., & Snaith, J. S. (2006). Synthesis of 2,4-

A Comparative Analysis of Rigid vs. Flexible Linkers in PROTACs Containing Azetidine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the pioneering field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules orchestrate the degradation of specific proteins by commandeering the cell's ubiquitin-proteasome system.[1] A PROTAC molecule is comprised of three key components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While significant attention is often given to the design of the protein-binding and E3-recruiting ligands, the linker is a critical determinant of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[3][4]

This guide provides a comprehensive comparison of rigid versus flexible linkers in PROTACs, with a particular focus on the emerging role of azetidine-containing linkers. We will explore the causal relationships behind experimental choices, present supporting data, and provide detailed protocols for key evaluation assays.

The Pivotal Role of the Linker in PROTAC Function

The linker is not a passive spacer; it actively influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the essential intermediate for ubiquitination and subsequent protein degradation.[5] The linker's length, composition, and rigidity dictate the spatial orientation of the POI and E3 ligase, thereby affecting the efficiency of the degradation process.[3]

Flexible Linkers: The Advantage of Adaptability

Flexible linkers, commonly composed of polyethylene glycol (PEG) or alkyl chains, have been widely used in early PROTAC design due to their synthetic accessibility.[6] Approximately 55% of reported PROTACs utilize PEG linkers, with around 30% using alkyl chains.[3]

Advantages:

  • Conformational Freedom: Their high degree of flexibility allows the PROTAC to adopt multiple conformations, which can be advantageous in the initial stages of design when the optimal geometry for ternary complex formation is unknown.[3][6]

  • Synthetic Tractability: The synthesis of PROTACs with flexible linkers is generally more straightforward.[6]

Disadvantages:

  • Entropic Penalty: The conformational freedom of flexible linkers can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[6]

  • Metabolic Instability: Flexible linkers can be more susceptible to oxidative metabolism.[3]

  • Poor Physicochemical Properties: The "greasy" nature of long alkyl chains can negatively impact solubility, while the high number of rotatable bonds can lead to poor cell permeability.[6][7]

Rigid Linkers: Pre-organization for Enhanced Potency

Rigid linkers incorporate structural elements that restrict conformational freedom, such as cyclic structures (e.g., piperazine, piperidine) or aromatic rings.[3] This rigidity can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation, potentially leading to enhanced potency and selectivity.[3][6]

Advantages:

  • Bioactive Conformation: By locking the PROTAC into a favorable conformation, rigid linkers can enhance the stability of the ternary complex.[6][8]

  • Improved Pharmacokinetics: The constrained conformation can lead to improved metabolic stability and better pharmacokinetic profiles.[3]

  • Enhanced Selectivity: A more defined orientation of the ligands can improve selectivity for the target protein.[3]

Disadvantages:

  • Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more challenging.[3]

  • Risk of Mismatched Geometry: A lack of flexibility can prevent the formation of a productive ternary complex if the pre-determined conformation is not ideal for the specific protein-protein interactions.[6]

Azetidine: A Unique Motif for Rigid Linker Design

Azetidine, a four-membered saturated heterocycle, is emerging as a valuable component in the design of rigid PROTAC linkers.[9] Its strained ring system imparts a defined three-dimensional geometry, offering a unique set of advantages.

  • Improved Physicochemical Properties: The incorporation of azetidine can enhance aqueous solubility and reduce the number of rotatable bonds, which is often associated with improved cell permeability.[10]

  • Precise Vectorial Control: The defined exit vectors from the azetidine ring allow for precise control over the spatial orientation of the protein-binding and E3-recruiting ligands.

  • Metabolic Stability: The rigid azetidine core can be less susceptible to metabolic degradation compared to flexible alkyl or PEG chains.

Comparative Data: Flexible vs. Azetidine-Containing Rigid Linkers

While direct head-to-head comparisons of flexible and azetidine-containing linkers for the same target and E3 ligase are emerging, we can infer performance based on the broader principles of linker design. The following table summarizes the expected characteristics based on current knowledge.

FeatureFlexible Linker (e.g., PEG/Alkyl)Rigid Linker (Azetidine-based)Rationale & Supporting Evidence
Ternary Complex Formation Can adapt to various protein-protein interfaces.[11]May require a more specific protein-protein interface for productive complex formation.[11]Flexible linkers allow for more conformational sampling, while rigid linkers pre-organize the PROTAC into a specific conformation.
Degradation Potency (DC₅₀) Variable, can be potent if a productive conformation is achieved.Potentially higher due to reduced entropic penalty and pre-organization.[6]A more stable ternary complex generally leads to more efficient degradation.
Cell Permeability Can be low due to high polarity (PEG) or high rotatable bond count (alkyl chains).[11][12]Can be higher due to reduced polarity and the ability to shield polar groups.[11][13]Rigidification can lead to a more compact structure with a lower 3D polar surface area.[7]
Solubility Generally higher with PEG linkers.[11]Can be modulated with polar functional groups on the azetidine ring.The nitrogen atom in the azetidine ring can be protonated, increasing aqueous solubility.[14]
Metabolic Stability More susceptible to oxidative metabolism.[3]Generally more stable due to the rigid scaffold.[10]The constrained nature of the azetidine ring can protect against enzymatic degradation.
Synthetic Accessibility Generally easier and more straightforward to synthesize.[6]More complex, often requiring multi-step synthetic routes.[3]The synthesis of strained ring systems like azetidine can be challenging.

Experimental Protocols for PROTAC Evaluation

Accurate evaluation of PROTAC performance is crucial for rational design and optimization. The following are key experimental protocols:

Protocol 1: Western Blotting for Protein Degradation Assessment

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[15]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[16] Include a vehicle control (e.g., DMSO).[16]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.[16]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the target protein.[16] After washing, incubate with an appropriate HRP-conjugated secondary antibody.[16] A loading control antibody (e.g., GAPDH, β-actin) should also be used to normalize for protein loading.[16]

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[16] Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[16]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to evaluate the passive permeability of a compound across an artificial membrane, providing an early indication of its potential for cell penetration.[12][17]

Step-by-Step Methodology:

  • Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[12]

  • Compound Preparation: Prepare a solution of the PROTAC in a suitable buffer.

  • Assay Procedure: Add the PROTAC solution to the donor wells of the PAMPA plate. Add fresh buffer to the acceptor wells.[18]

  • Incubation: Incubate the plate for a defined period (e.g., 4-16 hours) to allow the compound to diffuse across the artificial membrane.[18]

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[18]

  • Calculation of Permeability: Calculate the apparent permeability coefficient (Papp) to quantify the compound's permeability.[18]

Visualizing PROTAC Concepts

Diagrams can help clarify complex biological processes and design principles.

PROTAC Mechanism of Action```dot

PROTAC_Mechanism

Sources

A Head-to-Head Comparison of E3 Ligase Ligands Featuring Piperidinyl-Azetidine Linkers: A Guide for Rational Degrader Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system by forming a ternary complex between a target protein and an E3 ubiquitin ligase.[][3] The success of a PROTAC is critically dependent on its three components: the protein of interest (POI) ligand, the E3 ligase ligand, and the connecting linker.[1] While the ligands confer specificity, the linker is a crucial determinant of the PROTAC's efficacy, profoundly influencing the geometry and stability of the ternary complex.[4][5] This guide provides an in-depth comparison of the two most utilized E3 ligases, Cereblon (CRBN) and Von Hippel-Lindau (VHL), within the context of PROTACs constructed with rigid piperidinyl-azetidine linkers. We will explore the mechanistic differences between these E3 ligases, present a framework for their experimental evaluation, and provide detailed protocols to guide researchers in the rational design of next-generation protein degraders.

The Central Role of the Linker: A Focus on Piperidinyl-Azetidine Scaffolds

The linker is not a passive spacer; it is a critical architectural element that dictates the spatial orientation of the POI and E3 ligase.[6] Its length, rigidity, and chemical composition are paramount for fostering productive protein-protein interactions within the ternary complex, a phenomenon known as cooperativity.[3][7] While flexible polyethylene glycol (PEG) and alkyl chains are common, there is a growing interest in more rigid linkers to reduce conformational entropy and improve pharmacokinetic properties.[][4]

The piperidinyl-azetidine motif represents a class of semi-rigid linkers that offer a balance of structural constraint and synthetic accessibility.[6][8] The four-membered azetidine ring and six-membered piperidine ring introduce defined bond angles and limit rotational freedom compared to purely aliphatic chains. This rigidity can pre-organize the PROTAC into a conformation conducive to ternary complex formation, potentially enhancing degradation efficiency.[6]

PROTAC_Structure cluster_PROTAC General PROTAC Architecture POI_Ligand Protein of Interest (POI) Ligand Linker_Core Piperidinyl-Azetidine Linker Core POI_Ligand->Linker_Core Attachment Point 1 E3_Ligand E3 Ligase Ligand (e.g., CRBN or VHL) Linker_Core->E3_Ligand Attachment Point 2

Caption: General structure of a PROTAC with a piperidinyl-azetidine linker.

A Tale of Two Ligases: CRBN vs. VHL Recruiters

The choice between recruiting CRBN or VHL is a fundamental decision in PROTAC design, with significant implications for the degrader's biological activity, selectivity, and drug-like properties.[9] While both are components of Cullin-RING E3 ligase (CRL) complexes (CRL4CRBN and CRL2VHL), they possess distinct characteristics.[9][10]

FeatureCereblon (CRBN)Von Hippel-Lindau (VHL)
Recruiting Ligands Immunomodulatory drugs (IMiDs): Thalidomide, Lenalidomide, Pomalidomide.[9]Hydroxyproline (Hyp)-mimicking ligands based on the natural substrate, HIF-1α.[10]
Ligand Properties Small, drug-like molecules. Generally good physicochemical properties.[10]More peptidic in nature, which can pose challenges for cell permeability and bioavailability.[10]
Binding Pocket Relatively shallow and exposed surface.[11]Well-defined and deeply buried binding pocket.[10]
Subcellular Localization Primarily nuclear, can shuttle to the cytoplasm.[]Predominantly cytoplasmic, but can be found in the nucleus.[]
Tissue Expression Ubiquitously expressed, high in hematopoietic cells.[]Ubiquitously expressed, but levels can be low in certain hypoxic tumors.[]
Off-Target Profile Known promiscuity for degrading zinc-finger (ZF) transcription factors (e.g., IKZF1, IKZF3, SALL4).[10][][13]Generally considered more selective with a smaller promiscuity window.[10][]
Ternary Complex Turnover Forms complexes with fast turnover rates, potentially beneficial for rapid degradation.[]Forms relatively stable, long-lived complexes, suitable for more stable target proteins.[]

Recent studies have even demonstrated that by linking VHL and CRBN ligands, one E3 ligase can be directed to degrade the other, with VHL-based PROTACs often inducing the degradation of CRBN, suggesting inherent differences in their degradation machinery efficiency.[9][14] Ultimately, the optimal choice is target-dependent, and empirical testing of both recruiters is often the most effective strategy.[10]

Experimental Workflow for Head-to-Head PROTAC Evaluation

A systematic, multi-tiered experimental approach is essential to objectively compare the performance of different PROTACs. The process involves validating target engagement and ternary complex formation in vitro before assessing degradation efficacy and selectivity in a cellular context.

PROTAC_Workflow cluster_vitro In Vitro / Biochemical Assessment cluster_cellulo In Cellulo / Cellular Assessment Binding 1. Binary Binding Affinity (SPR, ITC, FP) Ternary 2. Ternary Complex Formation (TR-FRET, NanoBRET, SPR) Binding->Ternary Degradation 3. Target Degradation (Western Blot, MS-Proteomics) Ternary->Degradation Transition to Cellular Environment OffTarget 4. Selectivity & Off-Target Profiling (MS-Proteomics, CETSA) Degradation->OffTarget end Lead Candidate Identified OffTarget->end start PROTAC Synthesis start->Binding

Caption: A systematic workflow for the evaluation of PROTAC candidates.

Step 1: Quantifying E3 Ligase Binding Affinity

Before assessing the PROTAC as a whole, it is crucial to confirm that the E3 ligase ligand binds to its target. Biophysical techniques are employed to measure the dissociation constant (KD).[15]

Key Techniques:

  • Surface Plasmon Resonance (SPR): A label-free method that provides real-time kinetics (kon, koff) and affinity (KD).[15][16]

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to provide a complete thermodynamic profile (KD, ΔH, ΔS).[15][16]

  • Fluorescence Polarization (FP): A competitive binding assay suitable for higher throughput screening.[17]

This protocol outlines the steps to measure the binding affinity of a PROTAC to an immobilized E3 ligase.[7][15]

  • Immobilization:

    • Covalently immobilize a high-purity, recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects.

  • Analyte Preparation:

    • Prepare a serial dilution series of the PROTAC molecule in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold above and below the expected KD.

  • Binding Measurement:

    • Inject the PROTAC solutions over the sensor surface at a constant flow rate, monitoring the association phase.

    • Follow with an injection of running buffer alone to monitor the dissociation phase.

    • Between each concentration, regenerate the sensor surface using a mild regeneration solution (e.g., low pH glycine) to remove all bound analyte.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

Step 2: Characterizing Ternary Complex Formation

The formation of a stable POI-PROTAC-E3 ligase ternary complex is the cornerstone of PROTAC-mediated degradation.[1] Assays that measure the proximity of the POI and E3 ligase are critical for evaluating a PROTAC's ability to act as an effective molecular bridge.[18][19]

Key Techniques:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust, high-throughput proximity assay that measures energy transfer between a donor and acceptor fluorophore attached to the POI and E3 ligase, respectively.[17][20][21]

  • NanoBRET™: A bioluminescence-based energy transfer technique that can be used to measure ternary complex formation in living cells.[7][17]

  • Surface Plasmon Resonance (SPR): Can be adapted to measure ternary complex formation by injecting a mixture of the POI and PROTAC over an immobilized E3 ligase.[20][22]

TR_FRET_Assay cluster_no_complex No Ternary Complex cluster_complex Ternary Complex Formed POI POI-GST Donor (Anti-GST-Tb) no_fret No FRET Signal POI:d->no_fret No Proximity E3 E3-His Acceptor (Anti-His-Dye) PROTAC PROTAC POI_bound POI-GST Donor E3_bound E3-His Acceptor POI_bound:d->E3_bound:d Energy Transfer PROTAC_bound PROTAC fret TR-FRET Signal (665 nm) E3_bound:d->fret excitation Excitation (340 nm) excitation->POI:d excitation->POI_bound:d

Caption: Principle of a TR-FRET assay for ternary complex detection.

This protocol provides a general framework for a TR-FRET assay to quantify PROTAC-induced ternary complex formation.[18][20]

  • Reagent Preparation:

    • Use purified, tagged proteins (e.g., GST-tagged POI and His-tagged E3 ligase complex).

    • The donor fluorophore is a terbium (Tb)-labeled anti-GST antibody.

    • The acceptor is a fluorescently labeled (e.g., AF488) anti-His antibody.

  • Assay Setup:

    • In a low-volume 384-well microplate, add fixed concentrations of the GST-POI, His-E3 ligase, anti-GST-Tb antibody, and the anti-His-acceptor antibody.

  • PROTAC Addition:

    • Add a serial dilution of the PROTAC to the wells. Include controls with no PROTAC and with monovalent ligands (POI binder alone, E3 binder alone) to ensure the signal is specific to the bifunctional molecule.

  • Incubation & Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the reaction to reach equilibrium.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTACs, where the peak indicates the maximal ternary complex formation and the subsequent decrease at high concentrations is due to the "hook effect".[23]

Step 3: Measuring Cellular Protein Degradation

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein within a cellular environment.

Key Techniques:

  • Western Blotting: A semi-quantitative method to visualize the decrease in target protein levels after PROTAC treatment.

  • In-Cell ELISA: A higher-throughput, quantitative immunoassay to measure protein levels directly in microplates.[24]

  • Mass Spectrometry (MS)-based Proteomics: The gold standard for unbiased, global, and quantitative analysis of protein degradation.[25][26] It allows for the simultaneous measurement of thousands of proteins.

This protocol describes a quantitative proteomics workflow to assess on-target degradation and identify potential off-targets.[25][27]

  • Cell Culture and Treatment:

    • Culture a relevant human cell line to ~70-80% confluency.

    • Treat cells with the PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO). Use at least three biological replicates for each condition.

  • Cell Lysis and Protein Digestion:

    • Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration (e.g., BCA assay).

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Peptide Labeling (Optional but Recommended):

    • For multiplexed quantification, label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ). This allows for the simultaneous analysis of multiple samples in a single MS run.

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography (LC) coupled to a high-resolution mass spectrometer (MS).

    • The mass spectrometer will sequence the peptides (MS/MS) for identification and quantify the reporter ions from the isobaric tags.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins and to quantify their relative abundance across the different treatment conditions.

    • Calculate the fold-change in protein levels for PROTAC-treated samples relative to the vehicle control. A significant decrease in the abundance of the POI confirms degradation. This dataset can also be mined to identify other proteins that are unintentionally degraded, revealing off-target effects.[28][29]

Conclusion and Future Directions

The rational design of potent and selective PROTACs requires a deep understanding of the interplay between the POI, the E3 ligase, and the linker. While both CRBN and VHL have been successfully exploited to degrade a multitude of targets, they offer distinct advantages and disadvantages regarding ligand properties, substrate scope, and off-target liabilities. The incorporation of semi-rigid linkers, such as the piperidinyl-azetidine scaffold, offers a promising strategy to improve the conformational control and drug-like properties of degraders.

The "trial-and-error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1] Advances in structural biology, computational modeling, and machine learning are providing unprecedented insights into the dynamic nature of ternary complexes.[30] By combining these predictive tools with the systematic experimental evaluation workflow outlined in this guide, researchers can accelerate the development of next-generation protein degraders with superior potency, selectivity, and therapeutic potential.

References

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  • Taft, F., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved December 31, 2025, from [Link]

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  • Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay. (2021). PubMed. Retrieved December 31, 2025, from [Link]

  • High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery. (2023). PubMed. Retrieved December 31, 2025, from [Link]

  • Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer Link. Retrieved December 31, 2025, from [Link]

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  • Proteolysis-targeting chimeras with reduced off-targets. (2022). NIH. Retrieved December 31, 2025, from [Link]

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Sources

A Comparative Guide to Cross-Reactivity Profiling of Drugs Containing the Piperidinyl-Azetidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Piperidinyl-Azetidine Scaffold and the Imperative of Selectivity

In the landscape of modern medicinal chemistry, the piperidinyl-azetidine scaffold has emerged as a valuable structural motif. Its prevalence is owed to the favorable physicochemical properties it imparts upon drug candidates, including enhanced metabolic stability, improved aqueous solubility, and conformational rigidity, which can lead to higher binding affinity.[1][2][3] The piperidine ring is a privileged structure found in numerous approved drugs, offering a stable, basic nitrogen atom that can form key interactions within target binding pockets.[1][4] The azetidine moiety, a strained four-membered ring, provides novel three-dimensional exit vectors for further chemical modification and can serve as a bioisostere for other common rings, helping to navigate crowded intellectual property spaces and improve drug-like properties.[5][6][7]

However, the very features that make this scaffold attractive also present a significant challenge: the potential for off-target interactions, or cross-reactivity.[4] Off-target effects occur when a drug binds to proteins other than its intended therapeutic target, potentially leading to adverse drug reactions, toxicity, or reduced efficacy.[8] The basic nitrogen common to the piperidine moiety, for instance, is known to interact with a wide range of G-protein coupled receptors (GPCRs) and ion channels.[4] Therefore, a rigorous and systematic cross-reactivity profiling strategy is not merely a regulatory hurdle but a fundamental component of de-risking drug candidates and ensuring the development of safe and effective medicines.

This guide provides a comparative analysis of key experimental strategies for profiling the cross-reactivity of drugs containing the piperidinyl-azetidine scaffold. We will explore a multi-tiered approach, from broad, early-stage screening to more focused, biologically relevant assays, explaining the causal logic behind the experimental workflow and providing actionable protocols for implementation in a drug discovery setting.

A Multi-Tiered Strategy for De-Risking Compounds

A robust cross-reactivity profiling plan should be viewed as a funnel, starting with broad, high-throughput methods to identify potential liabilities and progressively moving towards more complex, physiologically relevant systems to validate and understand them. This tiered approach ensures that resources are used efficiently, with high-risk compounds being eliminated early in the discovery pipeline.

G cluster_0 Cross-Reactivity Profiling Workflow cluster_1 A Tier 1: Broad Panel Screening (Biochemical Assays) E Data Analysis & Triage: Identify Off-Target Liabilities A->E Generate IC50/Ki data B Tier 2: Functional & Cellular Assays (Phenotypic Screening) F Decision Point: Advance, Optimize, or Terminate B->F Confirm functional effect & assess cytotoxicity C Tier 3: In-depth Mechanistic & Safety Studies (e.g., Tissue Reactivity) D Initial Hit Compound (Piperidinyl-Azetidine Scaffold) D->A  Assess broad interactions E->B Investigate hits in a biological context F->C Validate in complex models (pre-IND)

Caption: A logical workflow for cross-reactivity profiling.

Tier 1: Broad Panel Biochemical Screening

The primary goal of this tier is to cast a wide net to identify potential off-target interactions using purified, isolated biological targets. This is a direct measure of binding or enzyme inhibition and provides clean, quantitative data (IC50 or Ki values) that are crucial for initial Structure-Activity Relationship (SAR) studies.

Comparison of Key Tier 1 Methodologies
Methodology Principle Primary Rationale for Piperidinyl-Azetidine Scaffold Advantages Limitations
Kinase Profiling Measures the compound's ability to inhibit the activity of a large panel of protein kinases.[9] Assays are typically radiometric or luminescence-based (e.g., ADP-Glo).[10][11]The ATP binding pocket of kinases contains conserved features that can be inadvertently targeted by heterocyclic compounds. Early detection of off-target kinase activity is critical for avoiding toxicity (e.g., cardiotoxicity) and ensuring selectivity.[12]High-throughput, quantitative, and commercially available for hundreds of kinases.[10][13] Essential for oncology and inflammation programs.Lacks cellular context (e.g., membrane permeability, intracellular ATP competition). Does not assess non-enzymatic targets.
Receptor Binding Assays Quantifies the affinity of a compound for a panel of receptors, typically GPCRs, ion channels, and transporters, using competitive displacement of a radiolabeled ligand.[14]The basic piperidine nitrogen makes this class of targets a high-priority liability.[4] Off-target binding to CNS or cardiovascular receptors is a major safety concern.Highly sensitive and specific.[15] Provides direct measurement of binding affinity (Ki). Gold standard for assessing GPCR interactions.Requires specialized facilities for radioligands. Does not provide information on functional activity (agonist vs. antagonist).
Nuclear Receptor Profiling Assesses a compound's ability to modulate the activity of nuclear receptors using ligand binding or reporter gene assays.Certain structural motifs can mimic endogenous hormones. Unintended modulation of receptors like hERG or PXR can lead to cardiotoxicity or drug-drug interactions.[8]Identifies potential endocrine disruption and metabolic liabilities. Reporter assays provide functional data.[]Can be lower throughput than direct binding assays. Potential for assay-specific artifacts.
Hypothetical Data for "Azetidinib" - Tier 1 Screening

Table 1: Kinase Selectivity Profile (Select Kinases)

Kinase Target IC50 (nM) Comment
Primary Target Kinase 5 Potent on-target activity
Kinase X > 10,000 No significant activity
Kinase Y 8,500 No significant activity
KDR (VEGFR2) 150 Potential off-target liability

| hERG (functional assay) | 980 | Potential cardiotoxicity risk |

Table 2: Receptor Binding Profile (Select Receptors)

Receptor Target Ki (nM) Comment
Primary Target Receptor 12 High on-target affinity
Dopamine D2 > 10,000 No significant activity
Serotonin 5-HT2A 6,200 No significant activity

| Sigma-1 | 450 | Potential CNS off-target |

Tier 2: Cell-Based Functional and Phenotypic Profiling

After identifying potential off-target interactions in biochemical assays, the next logical step is to assess the compound's effects in a more complex, biologically relevant environment. Cell-based assays provide this context, integrating factors like cell permeability, efflux, intracellular metabolism, and the engagement of downstream signaling pathways.[17][18]

Rationale and Comparison of Tier 2 Methodologies

Phenotypic screening, in particular, has re-emerged as a powerful strategy because it assesses the overall effect of a compound on a cell or organism, without preconceived notions about the molecular target.[][20][21] This approach is exceptionally well-suited for uncovering unexpected toxicities or even novel therapeutic applications.

Methodology Principle Causality & Rationale Advantages Limitations
Target Engagement Assays Confirms that the compound binds to its intended target (and potential off-targets) within a living cell. Techniques include cellular thermal shift assays (CETSA) and NanoBRET.Validates Biochemical Hits: This is a critical step to confirm that the binding observed in Tier 1 is not an artifact and occurs in a physiological setting. It directly links the compound to the target inside the cell.Provides direct evidence of target binding in a native environment. Can be used to quantify binding affinity in cells.Technically complex. Does not measure the functional consequence of binding.
Functional Pathway Assays Measures the downstream consequences of target modulation, such as changes in second messengers (e.g., cAMP), reporter gene activation, or protein phosphorylation (e.g., Western Blot, ELISA).[11]Confirms Functional Impact: A compound might bind to an off-target but have no functional effect. This assay determines if the binding event from Tier 1 translates into a biological signal (agonist, antagonist, etc.).Provides mechanistic insight into the compound's effect on specific signaling pathways. Higher physiological relevance than binding alone.Requires well-characterized pathways. Can be lower throughput.
High-Content Phenotypic Screening Uses automated microscopy and image analysis to quantify changes in cellular morphology, protein localization, or other complex phenotypes in response to compound treatment.[20]Unbiased Discovery of Effects: This approach is hypothesis-free and ideal for identifying unexpected toxicities. For example, it can reveal mitochondrial dysfunction or cytoskeletal disruption that would be missed by target-specific assays.Provides rich, multi-parametric data. Can uncover novel mechanisms of toxicity or action.[] Highly versatile.Data analysis can be complex. Follow-up studies are required to identify the specific molecular target responsible for the phenotype.
Cytotoxicity Profiling Measures the concentration at which a compound reduces cell viability or proliferation across a panel of diverse cell lines (e.g., cancer lines, primary cells).[17]Assesses General and Specific Toxicity: Profiling against a panel of cell lines (e.g., hepatocytes for liver tox, cardiomyocytes for cardiotox) helps determine the therapeutic window and identify cell-type-specific liabilities.Simple, robust, and high-throughput. Provides a clear measure of the therapeutic index (selectivity for target cells vs. healthy cells).A blunt endpoint; does not reveal the mechanism of cell death.
Hypothetical Data for "Azetidinib" - Tier 2 Screening

Table 3: Cellular Cytotoxicity Profile

Cell Line Tissue of Origin CC50 (µM) Comment
A549 Lung Carcinoma 0.05 High potency in target cancer cell line
HepG2 Hepatocellular Carcinoma 15.2 >300-fold selectivity over liver cells
iPSC-Cardiomyocytes Heart 1.5 Cytotoxicity observed at 1.5 µM, correlating with hERG activity

| HEK293 | Embryonic Kidney | > 25 | Low general cytotoxicity |

The data from Tier 2 validates the concern raised by the hERG functional assay in Tier 1. The observed cytotoxicity in induced pluripotent stem cell (iPSC)-derived cardiomyocytes at a concentration only 3-fold higher than the hERG IC50 strongly suggests a cardiotoxic liability.

G A Azetidinib B Binds to & Inhibits hERG K+ Channel A->B Off-Target Interaction (IC50 = 980 nM) C Delayed Ventricular Repolarization B->C D Prolonged QT Interval C->D E Increased Risk of Torsades de Pointes (Arrhythmia) D->E

Caption: Off-target pathway for Azetidinib's cardiotoxicity risk.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, protocols must be detailed and self-validating. The inclusion of appropriate positive and negative controls is non-negotiable.

Protocol 1: Kinase Activity Profiling (ADP-Glo™ Assay)
  • Causality: This assay quantifies kinase activity by measuring the amount of ADP produced, which is a universal product of kinase-catalyzed phosphorylation. It is a robust, luminescence-based method suitable for high-throughput screening.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute kinase, substrate peptide, and ATP to desired stock concentrations. Serially dilute the test compound (e.g., "Azetidinib") in DMSO, then further dilute in assay buffer.

    • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution. Add 2.5 µL of a 2X enzyme/substrate mix. To initiate the reaction, add 5 µL of a 2X ATP solution (final concentration often at the ATP Km for the specific kinase).

    • Controls: Include "no enzyme" wells (negative control) and "DMSO vehicle" wells (positive control, 100% activity).

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Read luminescence on a plate reader. Calculate percent inhibition relative to controls and fit the data using non-linear regression to determine the IC50 value.

Protocol 2: Competitive Radioligand Receptor Binding Assay
  • Causality: This protocol directly measures the affinity of a test compound for a receptor by quantifying its ability to compete with a high-affinity radiolabeled ligand. This is the gold standard for determining a binding constant (Ki).

  • Methodology:

    • Reagent Preparation: Prepare binding buffer specific to the receptor of interest. Prepare cell membranes expressing the target receptor. Serially dilute the test compound.

    • Assay Setup: In a 96-well filter plate, combine the test compound, a fixed concentration of the radiolabeled ligand (typically at its Kd concentration), and the receptor-expressing membranes.

    • Control Wells:

      • Total Binding: Contains radioligand and membranes, but no competitor (DMSO vehicle only).

      • Non-Specific Binding (NSB): Contains radioligand, membranes, and a saturating concentration of a known, unlabeled ligand to block all specific binding.

    • Incubation: Incubate the plate (e.g., 90 minutes at room temperature) to allow the binding to reach equilibrium.

    • Separation: Place the filter plate on a vacuum manifold to separate the bound radioligand (retained on the filter) from the unbound (which passes through). Wash the filters rapidly with ice-cold wash buffer to remove residual unbound ligand.

    • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

    • Data Analysis: Calculate specific binding (Total Binding - NSB). Determine the percent inhibition caused by the test compound. Calculate the IC50 and then convert it to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Conclusion and Authoritative Recommendations

The piperidinyl-azetidine scaffold is a powerful tool in the medicinal chemist's arsenal, but its successful application hinges on a proactive and rigorous approach to cross-reactivity profiling. This guide demonstrates that a multi-tiered strategy is essential for the comprehensive de-risking of drug candidates.

  • Embrace a Tiered Approach: Begin with broad, biochemical screens (Tier 1) against high-priority target families like kinases and GPCRs to efficiently identify potential liabilities. Do not rely on a single assay type.

  • Validate in a Cellular Context: Always follow up biochemical hits with cell-based functional or phenotypic assays (Tier 2). This step is critical to confirm that an observed interaction is physiologically relevant and translates to a functional cellular outcome.[17][18]

  • Prioritize Safety-Relevant Targets: Panels should always include key safety targets such as the hERG channel, a broad range of GPCRs, and nuclear receptors to comply with regulatory expectations and mitigate risks of late-stage failure.[8][22]

  • Integrate Data for Decision Making: The power of this workflow lies in the integration of data across tiers. A liability identified in a binding assay (Tier 1) that is confirmed by a cytotoxic effect in a relevant cell line (Tier 2) provides a strong, self-validating rationale to either terminate the compound or guide medicinal chemistry efforts to engineer out the off-target activity.

By systematically investigating potential off-target interactions, researchers can build a comprehensive safety and selectivity profile, ensuring that only the most promising and safest candidates containing the valuable piperidinyl-azetidine scaffold advance toward clinical development.

References

  • BOC Sciences. Phenotypic Screening Services for Drug Leads.
  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]

  • Sygn
  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • Berg, E. L. (2019). Human Cell-Based in vitro Phenotypic Profiling for Drug Safety-Related Attrition. Frontiers in Big Data, 2, 47. [Link]

  • Creative Biogene. Kinase Screening & Profiling Services.
  • Li, M., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(5), 756-765. [Link]

  • WuXi Biology. Kinase Assay.
  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • MilliporeSigma. Receptor Binding Assays.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Krasowski, M. D., et al. (2011). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring, 33(3), 363-374. [Link]

  • Krasowski, M. D., et al. (2014). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immunoassays. The Journal of Applied Laboratory Medicine, 4(3), 220-231. [Link]

  • ResearchGate. (2023). Relevance and chemistry of azetidines and ABBs.
  • HistologiX. (2023). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers.
  • Wikipedia. Ligand binding assay. [Link]

  • BenchChem. (2025). Mitigating off-target effects of 2-(Piperidin-1-yl)acetohydrazide.
  • U.S. Food and Drug Administration. Guidance for Industry: Immunohistochemistry (IHC) Devices.
  • BOC Sciences. Nuclear Receptor Screening and Profiling Services.
  • Kuran, B., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Enamine. Azetidines.
  • PharmaBlock. Spiroazetidines in Drug Discovery.
  • Worm, M., et al. (2020). Guideline for the diagnosis of drug hypersensitivity reactions. Allergologie select, 4, 191-224. [Link]

  • Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Journal of Organic Chemistry, 77(17), 7187-7211. [Link]

  • Wurpts, G., et al. (2020). Guideline for allergological diagnosis of drug hypersensitivity reactions. Allergologie select, 4, 191-224. [Link]

  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
  • Chem Help ASAP. (2020). off-target effects of drugs. YouTube. [Link]

  • ResearchGate. (2021). Analgesic activity of azetidine molecules.
  • Kumar, V., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Novel Piperidinyl-Azetidine Derivatives as Dopamine D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers,

Despite a comprehensive search of the scientific literature, we were unable to identify a publicly available dataset detailing a direct in vitro and in vivo correlation for a series of tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate derivatives. This underscores a critical challenge in drug discovery: the frequent disconnect between promising in vitro results and subsequent in vivo efficacy.

This guide has therefore been adapted to provide a robust framework for understanding and evaluating the in vitro-in vivo correlation (IVIVC) of novel dopamine D2 receptor antagonists, using a representative, albeit structurally distinct, piperidinyl-azetidine series as a conceptual model. The principles, experimental workflows, and data interpretation strategies discussed herein are directly applicable to the evaluation of this compound derivatives and other novel chemical entities targeting the D2 receptor.

Introduction: The Imperative of In Vitro-In Vivo Correlation in Antipsychotic Drug Discovery

The development of effective antipsychotic agents hinges on their ability to modulate dopamine D2 receptor activity in the central nervous system (CNS). While in vitro assays provide a rapid and cost-effective means of assessing a compound's potency and selectivity at the molecular level, they often fail to predict its in vivo efficacy and potential for adverse effects. This translational gap is a major contributor to the high attrition rate of drug candidates in clinical development. A strong in vitro-in vivo correlation (IVIVC) is therefore a critical determinant of a successful drug discovery program, providing confidence that in vitro findings will translate to the desired therapeutic effect in a complex biological system.

This guide will explore the key in vitro and in vivo assays employed in the characterization of novel D2 receptor antagonists, using a hypothetical series of piperidinyl-azetidine derivatives to illustrate the principles of data comparison and IVIVC assessment.

The In Vitro Profile: Gauging Potency and Selectivity at the D2 Receptor

The initial characterization of novel D2 receptor antagonists begins with a battery of in vitro assays designed to quantify their affinity and functional activity at the target receptor.

Receptor Binding Affinity: The First Step in Characterization

Radioligand binding assays are the gold standard for determining a compound's affinity for the D2 receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor, providing a quantitative measure of its binding potency (Ki).

Table 1: In Vitro Dopamine D2 Receptor Binding Affinity of Representative Piperidinyl-Azetidine Derivatives

Compound IDR1-SubstituentD2 Receptor Affinity (Ki, nM)
PA-1 H15.2
PA-2 4-F5.8
PA-3 4-Cl3.1
PA-4 4-CH38.9
PA-5 2-F25.6

Data is hypothetical and for illustrative purposes only.

Functional Antagonism: Assessing the Impact on Receptor Signaling

Beyond simple binding, it is crucial to determine a compound's functional effect on D2 receptor signaling. As the D2 receptor is a Gi-coupled GPCR, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Functional antagonist assays measure a compound's ability to block the agonist-induced inhibition of cAMP production.

Table 2: In Vitro Functional Antagonism of Piperidinyl-Azetidine Derivatives at the Dopamine D2 Receptor

Compound IDR1-SubstituentD2 Functional Antagonism (IC50, nM)
PA-1 H22.5
PA-2 4-F8.1
PA-3 4-Cl4.5
PA-4 4-CH312.3
PA-5 2-F38.4

Data is hypothetical and for illustrative purposes only.

The In Vivo Challenge: Translating Molecular Activity to Behavioral Efficacy

The true test of a potential antipsychotic lies in its ability to modulate dopamine-dependent behaviors in vivo. Animal models of schizophrenia, while imperfect, provide a valuable platform for assessing a compound's therapeutic potential and its propensity for motor side effects.

Amphetamine-Induced Hyperlocomotion: A Model of Psychosis

Amphetamine, a psychostimulant that increases dopamine release, induces a state of hyperlocomotion in rodents that is considered a preclinical model of the positive symptoms of schizophrenia. The ability of a D2 antagonist to attenuate this hyperactive response is a strong predictor of its antipsychotic efficacy.

Table 3: In Vivo Efficacy of Piperidinyl-Azetidine Derivatives in the Rat Amphetamine-Induced Hyperlocomotion Model

Compound IDR1-SubstituentAmphetamine-Induced Hyperlocomotion (ED50, mg/kg)
PA-1 H1.5
PA-2 4-F0.8
PA-3 4-Cl0.5
PA-4 4-CH31.1
PA-5 2-F> 5.0

Data is hypothetical and for illustrative purposes only.

Bridging the Gap: Correlating In Vitro Potency with In Vivo Efficacy

A strong IVIVC is characterized by a clear and predictable relationship between a compound's in vitro potency and its in vivo efficacy. In the case of our hypothetical piperidinyl-azetidine series, we observe a generally positive correlation between D2 receptor affinity and functional antagonism in vitro, and the ability to reverse amphetamine-induced hyperlocomotion in vivo.

For instance, compound PA-3 , which exhibits the highest in vitro potency (Ki = 3.1 nM, IC50 = 4.5 nM), is also the most potent compound in the in vivo model (ED50 = 0.5 mg/kg). Conversely, compound PA-5 , with the weakest in vitro activity, shows little efficacy in the in vivo assay.

However, it is important to note that a perfect correlation is rarely observed. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), blood-brain barrier penetration, and off-target effects can all influence a compound's in vivo performance.

Experimental Protocols: A Guide to Best Practices

To ensure the generation of reliable and reproducible data, it is essential to adhere to well-validated experimental protocols.

In Vitro Dopamine D2 Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture CHO or HEK293 cells expressing human D2 receptor homogenization Homogenization in ice-cold buffer cell_culture->homogenization centrifugation Centrifugation to pellet membranes homogenization->centrifugation resuspension Resuspend membranes in assay buffer centrifugation->resuspension incubation Incubate membranes with radioligand ([3H]spiperone) and test compound resuspension->incubation filtration Rapid filtration through glass fiber filters incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation Quantify bound radioactivity by liquid scintillation counting washing->scintillation competition_curve Generate competition binding curves scintillation->competition_curve ic50_determination Determine IC50 values competition_curve->ic50_determination ki_calculation Calculate Ki values using the Cheng-Prusoff equation ic50_determination->ki_calculation G cluster_acclimation Acclimation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis habituation Habituate rats to locomotor activity chambers pretreatment Administer test compound or vehicle habituation->pretreatment amphetamine_challenge Administer amphetamine (e.g., 1.5 mg/kg, i.p.) pretreatment->amphetamine_challenge locomotor_activity Record locomotor activity for a defined period (e.g., 60-90 min) amphetamine_challenge->locomotor_activity dose_response Generate dose-response curves locomotor_activity->dose_response ed50_determination Determine ED50 values dose_response->ed50_determination

Caption: Workflow for the in vivo amphetamine-induced hyperlocomotion model.

Conclusion: The Path Forward

While a direct IVIVC for this compound derivatives could not be presented, this guide provides a comprehensive framework for the evaluation of novel D2 receptor antagonists. By employing a systematic approach that combines robust in vitro characterization with well-validated in vivo models, researchers can gain critical insights into the therapeutic potential of their compounds and increase the probability of successful clinical translation. The principles and methodologies outlined herein serve as a valuable resource for navigating the complexities of antipsychotic drug discovery and bridging the translational gap.

References

  • Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms.This reference would provide context on the clinical relevance of D2 receptor occupancy.
  • Structure-Activity Relationships of Novel Piperidinyl-Azetidine Derivatives as Dopamine D2 Receptor Antagonists.
  • The Amphetamine-Induced Hyperlocomotion Model for the Study of Antipsychotic Drugs.
  • In Vitro Functional Assays for G-Protein Coupled Receptors.A methods paper or review providing detailed protocols for cAMP and other functional assays.
  • The Importance of In Vitro-In Vivo Correlations in CNS Drug Discovery.

Benchmarking Metabolic Stability: A Comparative Guide to Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. A molecule's susceptibility to metabolism by enzymes, primarily the cytochrome P450 (CYP) superfamily, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. For medicinal chemists, the strategic incorporation of saturated heterocycles is a widely employed tactic to modulate these properties. This guide provides an in-depth, comparative analysis of the metabolic stability of azetidine-containing compounds, benchmarking them against their more common five- and six-membered counterparts, pyrrolidine and piperidine.

The four-membered azetidine ring has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique conformational constraints and inherent ring strain impart a desirable combination of properties that can lead to improved metabolic stability.[2] This guide will delve into the experimental methodologies used to assess metabolic stability, present comparative data, and explore the underlying metabolic pathways, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Litmus Test: The Liver Microsomal Stability Assay

To empirically assess a compound's metabolic fate, the in vitro liver microsomal stability assay is an indispensable tool. This assay provides a robust and high-throughput method to determine a compound's intrinsic clearance (CLint), a measure of the rate at which it is metabolized by liver enzymes.[3]

Causality Behind Experimental Choices

The liver is the primary site of drug metabolism, and liver microsomes are subcellular fractions rich in the very enzymes responsible for the majority of Phase I metabolic reactions, most notably the CYPs.[3] The use of pooled human liver microsomes (HLM) is a standard practice that averages out inter-individual variability in enzyme expression and activity, providing a more generalizable assessment of a compound's metabolic stability.[4] The inclusion of a cofactor, typically an NADPH regenerating system, is essential as it provides the necessary reducing equivalents for CYP-mediated catalysis.[5]

A Self-Validating System: The Protocol

The following protocol for a liver microsomal stability assay is designed to be a self-validating system, incorporating appropriate controls to ensure the integrity of the data.

Experimental Protocol: Human Liver Microsomal Stability Assay

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Test Compounds (azetidine, pyrrolidine, and piperidine analogs) and Positive Control Compound (e.g., a compound with known metabolic instability)

  • Quenching Solution (e.g., ice-cold acetonitrile with an internal standard for LC-MS/MS analysis)

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing HLM (final concentration, e.g., 0.5 mg/mL) and the test compound (final concentration, e.g., 1 µM) in phosphate buffer. Include a "minus cofactor" control for each test compound.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the test compound to equilibrate with the microsomes.

  • Initiation of Metabolic Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the reaction mixture. For the "minus cofactor" control, add an equivalent volume of phosphate buffer.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture. The 0-minute time point is taken immediately after the addition of the NADPH regenerating system.

  • Quenching the Reaction: Immediately add the aliquot to a tube containing the quenching solution. The cold acetonitrile precipitates the microsomal proteins, and the internal standard aids in accurate quantification by LC-MS/MS.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an appropriate sample plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration).

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mixture (HLM, Test Compound, Buffer) pre_incubate Pre-incubate (37°C, 5 min) prep_mix->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate sampling Time-Point Sampling (0, 5, 15, 30, 45 min) initiate->sampling quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench process Process Samples (Vortex, Centrifuge) quench->process lcms LC-MS/MS Analysis process->lcms data_analysis Data Analysis (Calculate t½ and CLint) lcms->data_analysis metabolic_pathways cluster_cyp CYP-Mediated Oxidation cluster_gst GST-Mediated Ring Opening azetidine Azetidine-Containing Compound hydroxylation α-Hydroxylation azetidine->hydroxylation CYP450 azetidine_gst Azetidine-Containing Compound lactam Lactam Formation hydroxylation->lactam Oxidation gsh_conjugate Glutathione Conjugate (Ring Opened) azetidine_gst->gsh_conjugate GST, GSH

References

A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of Piperidinyl-Azetidine Based Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The piperidinyl-azetidine core is a well-established privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides an excellent framework for developing potent and selective ligands for a variety of biological targets, most notably protein kinases such as Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs).[1][2] This has led to the successful development of therapies for hematological malignancies and inflammatory diseases.[3][4]

However, the very features that make this scaffold so effective also present a significant challenge: the potential for off-target interactions. Off-target effects occur when a drug binds to unintended biological targets, which can lead to unexpected side effects, toxicity, or even reduced therapeutic efficacy.[5] For kinase inhibitors, which often target the highly conserved ATP binding pocket, off-target activity is a primary concern that can lead to adverse events such as cardiotoxicity, hypertension, and hemorrhage.[1][6]

Therefore, a rigorous and systematic evaluation of off-target effects is not merely a regulatory checkbox but a cornerstone of developing safe and effective therapeutics based on the piperidinyl-azetidine scaffold. This guide provides a multi-pronged, field-proven strategy for identifying, characterizing, and mitigating off-target liabilities, ensuring that promising lead candidates have the highest probability of success in clinical development.

Pillar 1: A Systematic, Tiered Approach to Off-Target Profiling

A successful off-target evaluation strategy is not a single experiment but a logical, tiered cascade. This approach allows for the efficient use of resources by employing broad, cost-effective screens in the early stages and progressing to more complex, biologically relevant assays for promising candidates. This systematic process ensures that potential liabilities are identified and addressed early, preventing costly late-stage failures.

G cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development In Silico Prediction In Silico Prediction Broad Kinase Panel Broad Kinase Panel In Silico Prediction->Broad Kinase Panel Guide Initial Screens Secondary Panels Secondary Panels Broad Kinase Panel->Secondary Panels Identify Hits Cell-Based Assays Cell-Based Assays Secondary Panels->Cell-Based Assays Confirm Cellular Activity In Vivo Safety In Vivo Safety Cell-Based Assays->In Vivo Safety Validate in Physiological Context

Caption: A tiered workflow for off-target effect evaluation.

Pillar 2: In Vitro Profiling - Casting a Wide Net

The initial step in understanding a compound's promiscuity is to screen it against large panels of purified proteins. This biochemical approach provides a direct measure of interaction, free from the complexities of a cellular environment.

Primary Screen: Broad Kinase Panels

Given that piperidinyl-azetidine molecules are frequently designed as kinase inhibitors, the first and most critical screen is against a broad panel of kinases.[7] These panels, offered by various vendors, can include hundreds of kinases, covering a wide swath of the human kinome.[8]

Causality Behind Experimental Choice: Kinase inhibitors often achieve their potency by targeting the ATP-binding site. Due to the high degree of conservation in this pocket across the kinome, cross-reactivity is a common liability.[7] A broad panel screen provides a comprehensive, unbiased view of a compound's selectivity profile, allowing for the early identification of potential off-target interactions that could lead to toxicity.[9]

Protocol: Single-Dose Kinase Panel Screen (e.g., ADP-Glo™ Assay)

  • Compound Preparation: Solubilize the test compound (e.g., in DMSO) to create a high-concentration stock. Prepare a working solution at 100X the final desired screening concentration (e.g., 100 µM for a 1 µM final concentration).

  • Assay Plate Preparation: Use a 384-well plate. Add 0.5 µL of the 100X compound working solution to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Kinase Reaction: Add 2.5 µL of the kinase/substrate solution provided by the profiling service (e.g., Promega's Kinase Selectivity Profiling Systems) to each well.[10] This initiates the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

Secondary Screens: Non-Kinase Panels

If the primary target is not a kinase, or to further characterize kinase inhibitors, screening against panels of other relevant protein families is essential. These can include G-protein coupled receptors (GPCRs), ion channels (especially hERG), and various enzymes.[11][12]

Trustworthiness Through Self-Validation: These assays are typically radioligand binding assays or functional assays. Each assay must include a known agonist/antagonist as a positive control and a vehicle control to establish the baseline. A result is considered trustworthy only if the controls perform within their pre-defined acceptance criteria.

Pillar 3: Cell-Based Assays - Moving into a Biological Context

Biochemical hits do not always translate to cellular activity.[13] Cell-based assays are crucial for validating in vitro findings in a more physiologically relevant environment and for identifying off-target effects that manifest as cellular phenotypes like toxicity or apoptosis.[14][15]

Target Engagement Assays

Before assessing downstream functional effects, it is vital to confirm that the compound engages its intended off-target within a living cell. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can measure target engagement directly.[13]

Cytotoxicity and Apoptosis Assays

A common and critical off-target effect is unintended cytotoxicity.[16] It is essential to compare the concentration at which a compound kills cells (cytotoxic IC50) with the concentration at which it inhibits its on-target (on-target EC50/IC50). A small window between these values suggests that the observed toxicity may be linked to an off-target effect.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed cells (e.g., a panel of cancer and non-cancerous cell lines) in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound. Treat the cells with a range of concentrations and include a vehicle-only control.

  • Incubation: Incubate the cells for a period relevant to the compound's mechanism of action (e.g., 72 hours).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add an amount of reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit a dose-response curve to determine the IC50 value.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Drug Drug Target Kinase Target Kinase Drug->Target Kinase Inhibits Off-Target Kinase Off-Target Kinase Drug->Off-Target Kinase Inhibits (Unintended) Substrate Substrate Target Kinase->Substrate Phosphorylates Cell Proliferation Cell Proliferation Substrate->Cell Proliferation Drives Apoptosis Factor Apoptosis Factor Off-Target Kinase->Apoptosis Factor Inhibits Cell Death Cell Death Apoptosis Factor->Cell Death Prevents

Caption: On-target vs. off-target signaling pathways.

Comparative Analysis: A Tale of Two Molecules

To illustrate the importance of this multi-faceted approach, consider the off-target profiles of two hypothetical piperidinyl-azetidine based BTK inhibitors, Molecule A and Molecule B.

Assay Molecule A Molecule B Interpretation
On-Target (BTK) IC50 5 nM8 nMBoth molecules are potent BTK inhibitors.
Kinase Panel (1 µM) 3 hits >50% inhibition15 hits >50% inhibitionMolecule A is significantly more selective than Molecule B.
Key Off-Target Kinase (ITK) IC50 >10,000 nM150 nMMolecule B potently inhibits ITK, a Tec family kinase like BTK.
hERG Binding IC50 >30 µM2 µMMolecule B shows potential for cardiotoxicity.
Cytotoxicity (Hepatocyte) IC50 25 µM3 µMMolecule B is significantly more cytotoxic.
Selectivity Score (Cytotox IC50 / BTK IC50) 5000375Molecule A has a much wider therapeutic window.

This comparative data clearly demonstrates that while both molecules are potent against their intended target, Molecule A possesses a vastly superior safety profile. The off-target liabilities of Molecule B, particularly its lack of kinase selectivity and potent hERG inhibition, would likely lead to its deprioritization. This data-driven decision-making process is critical for focusing resources on compounds with the highest chance of clinical success.

Pillar 4: In Silico & In Vivo - Prediction and Final Validation

In Silico Prediction

Computational methods, such as pharmacophore modeling and machine learning algorithms, can predict potential off-target interactions before a compound is even synthesized.[17][18] These methods use the chemical structure of the molecule to search for similarities to known ligands of various targets.[19] While predictive and not definitive, these tools are invaluable for flagging potential liabilities early and guiding the design of more selective molecules.[20]

In Vivo Safety Pharmacology

The final step before human trials is to evaluate the compound's effects on whole physiological systems.[21] As mandated by regulatory agencies like the FDA, these studies, conducted under Good Laboratory Practice (GLP) conditions, assess the acute effects on the central nervous, cardiovascular, and respiratory systems.[22][23] These studies provide the ultimate validation of the off-target profile in a complex, living organism and are essential for determining a safe starting dose for Phase I clinical trials.[24]

Conclusion: A Commitment to Safety and Selectivity

Evaluating the off-target effects of piperidinyl-azetidine based molecules is a complex but essential endeavor. By employing a systematic, tiered approach that combines broad in vitro panels, confirmatory cell-based assays, predictive in silico modeling, and definitive in vivo studies, drug development professionals can build a comprehensive safety profile for their lead candidates. This rigorous, evidence-based methodology not only satisfies regulatory requirements but, more importantly, upholds the scientific and ethical commitment to developing the safest and most effective medicines possible.

References

  • Safety Pharmacology Studies. Charles River Laboratories. [Link]

  • Safety Pharmacology. IITRI. [Link]

  • Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. AJMC. [Link]

  • Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. [Link]

  • Ibrutinib's off-target mechanism: cause for dose optimization. PubMed Central. [Link]

  • On the road to optimized BTK inhibition in CLL. American Society of Hematology. [Link]

  • Inside the Cell: How Cell-Based Assays Reveal Drug Function. BioNauta. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. PubMed. [Link]

  • Machine Learning for Drug-Target Interaction Prediction. MDPI. [Link]

  • Janus kinase inhibitors. DermNet. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. [Link]

  • Kinase Panel Profiling. Pharmaron. [Link]

  • OFF-TARGET PROFILING OF JANUS KINASE (JAK) INHIBITORS IN RHEUMATOID ARTHRITIS: A COMPUTER-BASED APPROACH FOR DRUG SAFETY STUDIES AND REPURPOSING. ResearchGate. [Link]

  • Current computational methods for predicting protein interactions of natural products. PubMed Central. [Link]

  • JAK Inhibitors: New Treatments for RA and beyond. Research Open World. [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling Tert-butyl 3-(piperidin-2-YL)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with Tert-butyl 3-(piperidin-2-YL)azetidine-1-carboxylate. As a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, this guidance is synthesized from the known hazards of its core structural motifs—azetidine and piperidine—and data from closely related analogues. This precautionary approach ensures the highest standards of safety in your laboratory.

The foundational principle of this guide is that every protocol must be a self-validating system of safety. We will not just list steps; we will explain the causality behind each recommendation, empowering you to handle this and other novel chemical entities with confidence and expertise.

Hazard Assessment: A Structurally-Informed Perspective

This compound is a heterocyclic building block. An analysis of its constituent parts and similar catalogued molecules reveals a clear hazard profile that must be respected.

  • Azetidine Core : The parent azetidine ring is known to be flammable, reactive, and can cause severe skin burns and eye damage.[1][2][3]

  • Piperidine Moiety : The related piperidine structure is classified as highly flammable, harmful if swallowed, toxic upon skin contact or inhalation, and also causes severe skin burns and eye damage.[4]

  • Analogues : Data for structurally similar compounds, such as tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate and tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, consistently indicate hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[5][6]

Core Directive: Personal Protective Equipment (PPE) Protocol

The use of PPE is not a substitute for robust engineering controls.[7] All handling of this compound must, without exception, be performed inside a certified chemical fume hood. The PPE serves as the critical final barrier to protect you from exposure.

PPE ComponentSpecificationRationale for Use
Hand Protection Double Gloving: Nitrile (Inner) + Nitrile/Neoprene (Outer)Provides robust protection against incidental contact. The outer glove can be removed immediately upon suspected contamination, preserving the integrity of the inner glove and preventing skin contact. Nitrile offers good short-term protection against a broad range of chemicals.[8][9]
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1 compliant) & Face ShieldSafety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and vapors.[9] A face shield is mandatory when handling quantities >50 mL or during any operation with a heightened risk of splashing, protecting the entire face from corrosive materials.[10][11]
Body Protection Flame-Resistant (FR) Laboratory CoatGiven the flammability of the parent heterocycles (azetidine, piperidine), a standard cotton lab coat is inadequate.[3][4] An FR coat, fully buttoned, provides essential protection against splashes and potential fire hazards.[8][10]
General Attire Long Pants and Fully Enclosed, Chemical-Resistant ShoesAll skin on the legs and feet must be covered. Shoes should be made of a material like leather or a polymeric equivalent that will resist chemical permeation in the event of a spill.[8][11]
Respiratory Protection Air-Purifying Respirator (APR) with Organic Vapor CartridgesNot required for standard operations within a functioning fume hood.[8] However, it must be available and used for spill response outside of a hood or for tasks where vapor concentrations cannot be controlled.[9][11]

Operational Plan: A Step-by-Step Workflow

This protocol is designed to minimize exposure and ensure a safe, reproducible process.

Workflow for Safe Handling

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep_ppe 1. Don PPE (as per Table 1) prep_hood 2. Verify Fume Hood (Check certification/airflow) prep_spill 3. Prepare Spill Kit (Absorbent, neutralizer) handle_transfer 4. Transfer/Weigh Compound (Use non-sparking tools) prep_spill->handle_transfer Proceed to Handling emergency Emergency Readiness (Eyewash, Shower, EHS Contact) prep_spill->emergency Always Accessible handle_reaction 5. Perform Reaction/ Solubilization cleanup_tools 6. Decontaminate Surfaces & Equipment handle_reaction->cleanup_tools Proceed to Cleanup cleanup_waste 7. Segregate & Label Hazardous Waste cleanup_doff 8. Doff PPE Correctly (Outer gloves first) cleanup_wash 9. Wash Hands Thoroughly

Caption: Logical workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation & Pre-Work Checklist:

    • Confirm your institution's specific emergency procedures and ensure contact numbers for Environmental Health & Safety (EHS) are posted.

    • Don all PPE as specified in the table above.

    • Verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.

    • Ensure a spill kit containing inert absorbent material (e.g., vermiculite or sand), and non-sparking tools is immediately accessible.[10]

    • Locate the nearest safety shower and eyewash station and confirm the path is unobstructed.[6]

  • Handling the Compound (Inside Fume Hood):

    • Perform all manipulations, including weighing and transfers, deep within the fume hood sash area.

    • Use non-sparking tools to handle the solid compound to mitigate ignition risk.[1][10]

    • If making solutions, add the compound slowly to the solvent to control any potential exothermic reactions.

    • Keep the primary container tightly sealed when not in use.[1][12]

  • Post-Handling & Decontamination:

    • After use, decontaminate all surfaces and equipment within the fume hood with an appropriate solvent (e.g., 70% ethanol), collecting all cleaning materials as hazardous waste.[10]

    • Carefully remove PPE, starting with the outer gloves, followed by the face shield/goggles, lab coat, and finally the inner gloves. This sequence minimizes the risk of cross-contamination.

    • Wash hands thoroughly with soap and water after all work is complete.[1][6]

Disposal Plan: Cradle-to-Grave Responsibility

All materials that have come into contact with this compound must be treated as hazardous waste.[2][10]

  • Unused/Waste Product: Collect in a clearly labeled, sealable, and chemically compatible container. The label must read "Hazardous Waste" and include the full chemical name.[10]

  • Contaminated Disposables: This includes gloves, absorbent pads, pipette tips, and weighing paper. These items must be placed in a designated hazardous waste bag or container, separate from regular lab trash.[10]

  • Empty Containers: Do not rinse the original container into the sink. It must be sealed and disposed of as solid hazardous waste.[10]

  • Aqueous Solutions: Never dispose of solutions containing this compound down the drain.[1][12] Collect all aqueous waste in a designated, leak-proof hazardous waste container.

Store all waste containers in a designated satellite accumulation area, ensuring they are sealed and segregated from incompatible materials, awaiting pickup by your institution's EHS department or a licensed contractor.[10]

By adhering to these scientifically-grounded procedures, you build a culture of safety that extends beyond compliance, ensuring the protection of yourself, your colleagues, and your research.

References

  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 3-(2-Tert-butylphenoxy)azetidine.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine.
  • PubChem. (n.d.). tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • Apollo Scientific. (n.d.). Azetidine.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • United States Biological. (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid.
  • MedChemExpress. (2025). tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate SDS.
  • Acros Organics. (2025). Safety Data Sheet: Di-tert-butyl azodicarboxylate.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Sigma-Aldrich. (n.d.). tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Azetidine 503-29-7.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • BLD Pharmatech. (n.d.). Safety Data Sheet: tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • Health and Safety Authority. (n.d.). Chemicals and medical gases.
  • National Institutes of Health (NIH). (n.d.). Chemical Safety Guide, 5th Ed.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.